4-(4-Methoxybenzoyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxybenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZVSJCLGALFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446500 | |
| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27645-60-9 | |
| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Methoxybenzoyl)benzonitrile chemical structure and properties
An In-depth Technical Guide to 4-(4-Methoxybenzoyl)benzonitrile
Introduction
In the landscape of modern chemical synthesis and drug discovery, diaryl ketones, particularly benzophenone derivatives, represent a cornerstone of molecular architecture. Their rigid, yet conformationally adaptable, structure serves as a privileged scaffold in medicinal chemistry and a robust building block in materials science. Within this class, this compound emerges as a molecule of significant interest. It uniquely combines the electron-donating character of a para-methoxy group with the electron-withdrawing and synthetically versatile cyano group. This juxtaposition of electronic properties on two interconnected aromatic rings creates a molecule with intriguing potential for developing novel therapeutics, functional polymers, and photoactive materials.
This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, outline robust synthetic protocols, predict its spectroscopic signatures, and explore its potential applications, grounding all claims in established chemical principles and authoritative references.
Molecular Structure and Chemical Identity
The foundational step in understanding any chemical entity is to define its structure and associated identifiers. This compound, with the CAS Number 27645-60-9, is a diaryl ketone. The structure consists of a benzonitrile ring acylated at the 4-position with a 4-methoxybenzoyl group.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 27645-60-9 | [1][2] |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | (4-cyanophenyl)(4-methoxyphenyl)methanone | |
| Appearance | Yellow to white solid (Predicted) | [1] |
| Density | 1.21 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.601 (Predicted) | [1] |
| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8 °C) | [1] |
Synthesis of this compound
The synthesis of diaryl ketones is a well-established field in organic chemistry. For this compound, the most direct and industrially scalable approach is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring (anisole) with an acyl halide (4-cyanobenzoyl chloride) in the presence of a Lewis acid catalyst.
Causality in Experimental Design:
-
Choice of Reactants: Anisole is chosen as the nucleophile because its methoxy group is a powerful ortho-, para-director and activating group, facilitating electrophilic aromatic substitution. 4-Cyanobenzoyl chloride serves as the electrophile precursor. The para-substitution is sterically favored over the ortho-position.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation. It coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the active agent in the reaction.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is ideal as it dissolves the reactants but does not compete with the catalyst.
-
Temperature Control: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent side reactions. Allowing the reaction to proceed to room temperature ensures completion.
-
Workup: The workup with ice-water is crucial to quench the reaction and hydrolyze the aluminum chloride catalyst, which forms a complex with the product ketone. An acidic wash helps to remove any remaining aluminum salts, and a basic wash removes any unreacted acidic species.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.
-
Reactant Addition: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Nucleophile Addition: Dissolve anisole (1.1 eq) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Predicted Spectroscopic & Physicochemical Properties
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O on benzonitrile ring)δ ~7.7-7.8 ppm (d, 2H, Ar-H ortho to C=N on benzonitrile ring)δ ~7.0-7.1 ppm (d, 2H, Ar-H ortho to OMe on anisole ring)δ ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~194-196 ppm (C=O)δ ~164 ppm (C-OMe)δ ~135-140 ppm (quaternary C-C=O on benzonitrile ring)δ ~132-133 ppm (Ar-CH)δ ~129-130 ppm (quaternary C-C=O on anisole ring)δ ~118-119 ppm (C≡N)δ ~115-117 ppm (quaternary C-CN)δ ~114 ppm (Ar-CH)δ ~55-56 ppm (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch)~2950-2850 cm⁻¹ (Aliphatic C-H stretch of -OCH₃)~2230-2220 cm⁻¹ (C≡N stretch, strong & sharp)~1660-1640 cm⁻¹ (C=O stretch, strong)~1600, 1510, 1450 cm⁻¹ (Aromatic C=C stretches)~1260, 1030 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | m/z 237 [M]⁺ (Molecular Ion)m/z 135 [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation, base peak)m/z 102 [C₆H₄CN]⁺ (4-cyanophenyl cation)m/z 77 [C₆H₅]⁺ (Phenyl cation) |
Applications in Research and Development
The true value of a molecule like this compound lies in its potential as a versatile intermediate for creating more complex, high-value compounds.
-
Medicinal Chemistry: The benzonitrile group is a key structural motif in modern pharmaceuticals. It can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. Notably, substituted benzonitriles are precursors to drugs like Finerenone, a non-steroidal antagonist used for chronic kidney disease associated with type 2 diabetes[3]. The benzophenone core is also prevalent in many biologically active molecules. Therefore, this compound is an excellent starting point for synthesizing libraries of novel compounds for screening against various biological targets, including kinases, GPCRs, and nuclear receptors.
-
Materials Science: The conjugated diaryl ketone structure imparts photoactive properties. Benzophenones are widely used as photoinitiators in polymerization processes. The nitrile group can be used as a reactive handle for polymerization or for modification of polymer surfaces. Furthermore, the polar nitrile group can enhance the dielectric properties of materials, making this molecule a candidate for incorporation into advanced polymers for electronic applications.[4]
-
Agrochemicals: Many pesticides and herbicides contain benzonitrile and anisole moieties. This compound serves as a scaffold for the synthesis of new agrochemicals with potentially improved efficacy and selectivity.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a risk assessment must be based on the known hazards of its constituent functional groups and related molecules like 4-methoxybenzonitrile and other benzophenone derivatives.
-
Hazard Classification (Predicted):
-
Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Table 3: Recommended Safety and Handling Procedures
| Category | Recommendation | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | [6][7] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (or higher) particulate respirator. | [7][8] |
| First Aid Measures | If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.In Case of Skin Contact: Immediately wash off with plenty of soap and water.In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [7] |
| Handling & Storage | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a refrigerator for long-term stability. | [1][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6] |
Conclusion
This compound is a strategically designed molecule that offers significant opportunities for innovation in both life sciences and material sciences. Its synthesis is achievable through robust and scalable chemical reactions like the Friedel-Crafts acylation. While detailed experimental data on the compound itself is sparse, its chemical behavior, spectroscopic properties, and safety profile can be reliably inferred from well-understood chemical principles and data from analogous structures. For the research and drug development professional, this compound represents a valuable and versatile building block, poised for the creation of next-generation functional molecules.
References
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ChemBK. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]
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NIST. (n.d.). 4-Methoxybenzoylacetonitrile. Retrieved from [Link]
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Alzchem Group. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Methoxybenzonitrile | CAS#:874-90-8. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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PubChem. (n.d.). 4-[(4-Methoxybenzyl)thio]benzonitrile. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 27645-60-9 | this compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. Retrieved from [Link]
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ATB. (n.d.). 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
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SpectraBase. (n.d.). 4-((4-Methoxyphenyl)amino)benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]
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4-(4-Methoxybenzoyl)benzonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methoxybenzoyl)benzonitrile, a key aromatic ketone and nitrile-containing organic compound. This document delineates its core physicochemical properties, explores a probable synthetic route via Friedel-Crafts acylation with a detailed experimental protocol, and outlines its potential applications in research and development. Furthermore, this guide presents a thorough analytical profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and standard protocols for its characterization. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Core Compound Identification
This compound, also known by its synonym 4-Cyano-4'-methoxybenzophenone, is a bifunctional organic molecule featuring a benzonitrile moiety and a methoxy-substituted benzoyl group.[1][2] This unique structure makes it a valuable intermediate in various synthetic applications.
| Identifier | Value | Source(s) |
| CAS Number | 27645-60-9 | [3][4][5] |
| Molecular Formula | C₁₅H₁₁NO₂ | [3][4][5] |
| Molecular Weight | 237.26 g/mol | [3][4] |
| Appearance | Yellow to white solid | [3][4] |
| SMILES | N#CC1=CC=C(C(C2=CC=C(OC)C=C2)=O)C=C1 | [5] |
Storage: Store in a tightly sealed container in a dry, well-ventilated area. For long-term stability, refrigeration at 2°C to 8°C is recommended.[4][5]
Synthesis and Mechanism: A Probable Route via Friedel-Crafts Acylation
The synthesis of diaryl ketones such as this compound is commonly achieved through a Friedel-Crafts acylation reaction.[6] This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. In this case, benzonitrile would be acylated by 4-methoxybenzoyl chloride.
The causality behind this choice of reaction is its high efficiency in forming carbon-carbon bonds between aromatic rings and carbonyl groups. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, making it a potent electrophile that can attack the electron-rich π system of the benzonitrile ring. The methoxy group on the acylating agent is an electron-donating group, which can influence the reactivity of the electrophile. The nitrile group on the benzonitrile ring is deactivating and ortho-, para-directing, however, the acylation is expected to occur at the para position due to steric hindrance at the ortho positions.
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol (Exemplary)
This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to a suitable anhydrous solvent such as dichloromethane or nitrobenzene.
-
Formation of Acylium Ion: Slowly add 4-methoxybenzoyl chloride (1.0 eq) to the stirred suspension at 0°C. The mixture should be stirred for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Dissolve benzonitrile (1.0 eq) in the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Potential Applications
While specific applications for this compound are not extensively documented in public literature, its structure suggests its utility as a versatile intermediate in several research areas:
-
Pharmaceutical Synthesis: The benzophenone core is a scaffold found in many biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.
-
Materials Science: The presence of both a polar nitrile group and a rigid aromatic structure suggests potential use in the development of liquid crystals, polymers, or other advanced materials.
-
Photochemistry: Benzophenone derivatives are known photosensitizers. This compound could be investigated for applications in photochemistry and photobiology.
Analytical Characterization
A self-validating system of analytical techniques is crucial for confirming the identity and purity of the synthesized compound.
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An In-depth Technical Guide to the Synthesis of 4-(4-Methoxybenzoyl)benzonitrile from 4-Methoxybenzoyl Chloride
This guide provides a comprehensive overview of the synthesis of 4-(4-Methoxybenzoyl)benzonitrile, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route discussed is the Friedel-Crafts acylation of benzonitrile with 4-methoxybenzoyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a focus on scientific integrity.
Introduction and Strategic Importance
This compound, also known as 4-cyanophenyl(4-methoxyphenyl)methanone, is a diaryl ketone derivative. Its structure, featuring a benzonitrile moiety and a methoxy-substituted benzoyl group, makes it a versatile building block in organic synthesis. The cyano and methoxy functional groups offer multiple sites for further chemical modification, rendering it a key intermediate in the development of novel therapeutic agents and advanced materials.
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group, leading to the formation of aryl ketones.[3] The synthesis of this compound via this pathway is a robust and well-established procedure.
The Chemistry: A Mechanistic Perspective
The synthesis of this compound from 4-methoxybenzoyl chloride and benzonitrile is a prime example of a Friedel-Crafts acylation reaction.[1][4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in activating the acylating agent.[5][6]
Generation of the Acylium Ion
The reaction is initiated by the coordination of the Lewis acid catalyst (AlCl₃) to the chlorine atom of 4-methoxybenzoyl chloride. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group.[7] The subsequent departure of the tetrachloroaluminate ion (AlCl₄⁻) generates a highly electrophilic and resonance-stabilized acylium ion.[7][8]
Electrophilic Aromatic Substitution
The electron-rich π-system of the benzonitrile ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9][10] This step forms a new carbon-carbon bond and results in a positively charged intermediate known as an arenium ion or sigma complex, which is resonance-stabilized.[10]
Re-aromatization
Aromaticity is restored in the final step through the removal of a proton from the carbon atom bearing the newly added acyl group.[7][10] The tetrachloroaluminate ion (AlCl₄⁻) acts as a base, abstracting the proton and regenerating the Lewis acid catalyst (AlCl₃).[7][9] However, it's important to note that the ketone product can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[4][11]
Regioselectivity
The cyano group of benzonitrile is a deactivating, meta-directing group for electrophilic aromatic substitution. However, under the forcing conditions of a Friedel-Crafts acylation, substitution can occur. The primary product is typically the para-substituted isomer, this compound, due to steric hindrance at the ortho positions.
Diagram: Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Key Hazards |
| 4-Methoxybenzoyl chloride | 170.59 | ~1.26 | 100-07-2 | Corrosive, water-reactive[12][13] |
| Benzonitrile | 103.12 | 1.01 | 100-47-0 | Harmful if swallowed or inhaled[14][15][16][17] |
| Aluminum chloride (anhydrous) | 133.34 | 2.48 | 7446-70-0 | Corrosive, water-reactive |
| Dichloromethane (anhydrous) | 84.93 | 1.33 | 75-09-2 | Toxic, volatile |
| Hydrochloric acid (concentrated) | 36.46 | ~1.18 | 7647-01-0 | Corrosive |
| Sodium bicarbonate (saturated solution) | 84.01 | - | 144-55-8 | Irritant |
| Anhydrous magnesium sulfate | 120.37 | 2.66 | 7487-88-9 | - |
Reaction Setup
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Flush the entire apparatus with an inert gas, such as nitrogen or argon.
Diagram: Experimental Workflow
Caption: Experimental workflow for the synthesis.
Procedure
-
Reagent Preparation: In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.
-
Reaction Initiation: Cool the suspension of aluminum chloride to 0 °C using an ice bath. Slowly add the solution of 4-methoxybenzoyl chloride dropwise to the stirred suspension over 20-30 minutes.[3]
-
Addition of Benzonitrile: After the addition of 4-methoxybenzoyl chloride is complete, add benzonitrile (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition of benzonitrile is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][9] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane.[10]
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.[3][10]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons around δ 3.9 ppm.[18] |
| ¹³C NMR | A signal for the carbonyl carbon around δ 195 ppm. A signal for the nitrile carbon around δ 118 ppm. Signals for the aromatic carbons and the methoxy carbon.[18][19] |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1670 cm⁻¹. A characteristic absorption for the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the product (223.24 g/mol ). |
Safety and Handling Precautions
-
4-Methoxybenzoyl chloride is corrosive and reacts with water to produce hydrochloric acid.[13][20] It should be handled in a fume hood with appropriate PPE.[12]
-
Benzonitrile is harmful if ingested or inhaled and can be absorbed through the skin.[14][15][21] It is also a combustible liquid.[15]
-
Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and hydrogen chloride gas.[9][22] It must be handled in a dry environment.
-
Dichloromethane is a volatile and toxic solvent.[7] All operations involving dichloromethane should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[14][15][16][17][20][21][23]
Conclusion
The Friedel-Crafts acylation of benzonitrile with 4-methoxybenzoyl chloride provides an efficient and reliable route to this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a high yield and purity of the desired product. The insights and detailed protocol provided in this guide are intended to support researchers in the successful synthesis and application of this important chemical intermediate.
References
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- University of Michigan. (n.d.).
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- ChemicalBook. (2025). 4-formyl-3-methoxybenzonitrile | 21962-45-8.
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Spectroscopic Characterization of 4-(4-Methoxybenzoyl)benzonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Methoxybenzoyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and related benzophenone derivatives.
Introduction
This compound (C₁₅H₁₁NO₂) is a substituted benzophenone derivative featuring a nitrile group on one phenyl ring and a methoxy group on the other. This unique electronic arrangement makes it a valuable building block in the synthesis of various organic molecules with potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and a thorough understanding of its spectroscopic signature is the cornerstone of this process. This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and Mass spectral data, providing both theoretical interpretation and practical considerations for data acquisition.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its characteristic spectroscopic fingerprints. The molecule possesses two aromatic rings with distinct substitution patterns, a carbonyl linker, a methoxy group, and a nitrile group. Each of these functional groups gives rise to specific signals in different spectroscopic techniques.
Caption: Key proton environments in this compound.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A 2-second delay is generally sufficient.
-
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~194 | C=O |
| ~164 | C-4' (C-OCH₃) |
| ~142 | C-1 |
| ~132.5 | C-3, C-5 |
| ~132 | C-2', C-6' |
| ~130 | C-1' |
| ~118 | -C≡N |
| ~116 | C-4 (C-CN) |
| ~114 | C-2, C-6 |
| ~55.5 | -OCH₃ |
Interpretation:
-
The carbonyl carbon (C=O) is expected to be the most downfield signal.
-
The carbon attached to the methoxy group (C-4') will also be significantly downfield.
-
The remaining aromatic carbons will appear in the typical range of 110-145 ppm. The quaternary carbons (C-1, C-1', C-4) will generally have lower intensities.
-
The nitrile carbon (-C≡N) will appear around 118 ppm.
-
The methoxy carbon (-OCH₃) will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The ATR method is generally quicker and requires minimal sample preparation.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2950-3000 | C-H stretch (methyl) |
| ~2230 | C≡N stretch |
| ~1650 | C=O stretch (conjugated ketone) |
| ~1600, 1580, 1500 | C=C stretch (aromatic) |
| ~1260 | C-O stretch (aryl ether) |
| ~840 | C-H bend (para-disubstituted) |
Interpretation:
-
The most characteristic peaks will be the sharp, strong absorption of the nitrile group (C≡N) around 2230 cm⁻¹ and the strong absorption of the conjugated carbonyl group (C=O) around 1650 cm⁻¹.
-
The presence of the aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1500 cm⁻¹ region.
-
The C-O stretch of the methoxy group provides another key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol:
-
Sample Introduction: The sample is typically introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): m/z = 237
-
Key Fragments:
-
m/z = 135 (C₇H₇O⁺, methoxybenzoyl cation)
-
m/z = 102 (C₇H₄N⁺, cyanophenyl radical cation)
-
m/z = 77 (C₆H₅⁺, phenyl cation)
-
Interpretation:
The molecular ion peak at m/z 237 confirms the molecular weight of the compound. The fragmentation pattern is dominated by cleavage at the carbonyl group. The most abundant fragment is often the methoxybenzoyl cation (m/z 135), which is stabilized by the electron-donating methoxy group. The cyanophenyl radical cation (m/z 102) is another expected fragment.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its chemical structure. The combination of ¹H and ¹³C NMR elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into its fragmentation. This guide serves as a valuable resource for researchers working with this compound, enabling confident structural verification and facilitating its use in further synthetic applications.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
SpectraBase. John Wiley & Sons, Inc. [Link]
-
The Royal Society of Chemistry, Electronic Supplementary Information. [Link] (Note: Data for related compounds can often be found in the supplementary information of relevant articles).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to the Solubility of 4-(4-Methoxybenzoyl)benzonitrile in Common Laboratory Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs performance in a vast array of scientific applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methoxybenzoyl)benzonitrile (CAS No. 27645-60-9). Due to a lack of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. It synthesizes principles of intermolecular forces to provide researchers with a qualitative solubility profile in common laboratory solvents. Critically, this guide presents a detailed, self-validating experimental protocol for the accurate determination of thermodynamic solubility, empowering scientists to generate reliable, high-quality data.
Physicochemical Characterization of this compound
A thorough understanding of a molecule's structure is the foundation for predicting its behavior in solution. This compound is a multifunctional aromatic compound with a molecular structure that dictates a nuanced solubility profile.
Molecular Structure:
The molecule consists of a central benzoyl linker connecting two substituted phenyl rings. One ring is a benzonitrile moiety, and the other is an anisole (methoxybenzene) moiety.
-
Benzonitrile Group: Features a cyano (-C≡N) group, which is highly polar and can act as a hydrogen bond acceptor via the nitrogen's lone pair electrons.[1]
-
Ketone Group: The carbonyl (-C=O) bridge is a polar functional group and a strong hydrogen bond acceptor.
-
Methoxy Group: The ether linkage (-OCH₃) is weakly polar and can also function as a hydrogen bond acceptor.
-
Aromatic Rings: Two phenyl rings constitute a large, non-polar, and hydrophobic surface area.
This combination of polar functional groups and a significant non-polar backbone suggests that the compound is unlikely to be soluble at the extremes of the polarity scale (e.g., in water or hexane) but will exhibit favorable solubility in solvents with intermediate polarity.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 27645-60-9 | [2][3][4] |
| Molecular Formula | C₁₅H₁₁NO₂ | [2][4] |
| Molecular Weight | 237.26 g/mol | [2][3] |
| Physical State | Yellow to white solid | [2][3] |
| Density | ~1.21 g/cm³ | [2][3] |
| Melting Point | Not available in searched literature. | [2][3] |
| Boiling Point | Not available in searched literature. | [2][3] |
Theoretical Principles of Solubility
The dissolution of a solid in a liquid is governed by the thermodynamics of intermolecular forces. The principle of "like dissolves like" provides a useful heuristic, suggesting that a solute will dissolve best in a solvent that shares similar intermolecular force characteristics (dispersive, polar, and hydrogen bonding).[5] A more quantitative approach is provided by Hansen Solubility Parameters (HSP), which deconvolute the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[6]
For a solute to dissolve, its HSP values must be similar to those of the solvent.[5][7]
Application to this compound:
-
The two aromatic rings will contribute significantly to the dispersive (δD) component.
-
The highly polar nitrile and ketone groups will result in a strong polar (δP) component.
-
The ability of the nitrogen and oxygen atoms to accept hydrogen bonds will define its hydrogen bonding (δH) interactions, primarily as an acceptor.
Therefore, optimal solvents will likely possess a balanced combination of these three parameter types.
Predicted Qualitative Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound in common laboratory solvents is predicted below. This profile serves as a practical starting point for solvent selection in synthesis, purification, and analytical method development.
| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Insoluble to Very Low | The strong polar interactions required to solvate the ketone and nitrile groups cannot be overcome by the weak dispersion forces of these solvents. |
| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions between the aromatic rings of the solvent and solute can occur. However, these solvents are poor at solvating the highly polar functional groups. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents possess strong dipole moments that can effectively solvate the polar ketone and nitrile moieties.[1] Their moderate dispersion character also accommodates the non-polar aromatic rings. This class of solvents likely represents the best balance of intermolecular forces for dissolution. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the solute's acceptor sites. However, their strong self-association via hydrogen bonding may slightly hinder their ability to solvate the large, non-polar regions of the molecule compared to polar aprotic solvents. |
| Highly Polar Protic | Water | Insoluble | The large, hydrophobic surface area of the two aromatic rings dominates, preventing dissolution despite the presence of hydrogen bond accepting groups. The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated. |
Standardized Protocol for Experimental Solubility Determination
To move beyond prediction and obtain accurate, reproducible data, a rigorous experimental protocol is essential. The following section details a self-validating workflow based on the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.[8][9]
Causality and Experimental Design
The objective of this protocol is to measure the concentration of this compound in a saturated solution, where the dissolved solute is in thermodynamic equilibrium with the excess solid phase.
-
Expertise & Experience: The choice of the shake-flask method is based on its status as the "gold standard" for equilibrium solubility.[8] Incubation for 24-48 hours is critical to ensure the system reaches a true equilibrium, avoiding the misleading results of kinetic solubility, which are often higher and less reproducible.[10] The use of a validated quantitative technique like UV-Vis spectroscopy or HPLC with a proper calibration curve ensures the accuracy and reliability of the final measurement.
-
Trustworthiness: This protocol is a self-validating system. The linearity of the multi-point calibration curve (R² > 0.995) validates the analytical method's accuracy over the desired concentration range. Analyzing samples at multiple time points (e.g., 24h and 48h) validates that equilibrium has been reached when concentrations no longer significantly change.[9]
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
Materials:
-
This compound (solid, purity >98%)
-
High-purity solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Calibrated UV-Vis spectrophotometer or HPLC system
Protocol:
-
Preparation of Stock Solution (for Calibration Curve): a. Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This is the primary stock solution. b. Perform serial dilutions to prepare a set of at least five calibration standards of known concentration.
-
Generation of Calibration Curve: a. Analyze each calibration standard using the chosen analytical method (UV-Vis or HPLC). b. Plot the analytical response (e.g., absorbance) versus concentration. c. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). The R² value must be >0.995 for the method to be considered valid.
-
Preparation of Saturated Solution (in triplicate): a. Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment (e.g., add 5-10 mg of solid to 1 mL of solvent). b. Accurately add a known volume of the solvent to the vial. c. Securely cap the vial.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[11] b. Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours. The time should be consistent across all experiments.[11][12]
-
Phase Separation: a. After equilibration, remove the vials and allow the solid to settle. b. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes). c. Carefully withdraw a portion of the clear supernatant using a syringe fitted with a 0.22 µm chemical-resistant filter. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
Analysis and Calculation: a. Dilute the filtered supernatant with the solvent as necessary to bring its concentration within the linear range of the calibration curve. b. Analyze the diluted sample using the same analytical method used for the calibration curve. c. Use the equation from the calibration curve to calculate the concentration of the diluted sample. d. Multiply by the dilution factor to determine the final solubility of this compound in the solvent. Report the result in mg/mL and mol/L.
Conclusion
While published quantitative data on the solubility of this compound is limited, a detailed analysis of its molecular structure provides a strong predictive framework. The compound's blend of polar functional groups (ketone, nitrile) and a large non-polar aromatic backbone suggests maximal solubility in polar aprotic solvents like acetone, THF, and DCM, with moderate solubility in alcohols and low to negligible solubility in non-polar and highly polar protic solvents. This guide provides the theoretical foundation for informed solvent selection and, more importantly, a robust, self-validating experimental protocol for researchers to generate precise and reliable solubility data tailored to their specific laboratory conditions and research needs.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Website. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 27645-60-9 | this compound. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
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Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Hotel InterContinental Warszawa. (n.d.). 27645-60-9 | this compound. Available at: [Link]
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World Health Organization (WHO). (2018). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. Available at: [Link]
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Allen, A. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Available at: [Link]
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An In-depth Technical Guide on the Potential Mechanisms of Action of 4-(4-Methoxybenzoyl)benzonitrile in Biological Systems
Foreword: Deconstructing a Molecule of Interest
In the landscape of contemporary drug discovery, the predictive analysis of a molecule's biological activity based on its structural motifs is a cornerstone of preclinical research. The compound 4-(4-Methoxybenzoyl)benzonitrile presents a compelling case study in this regard. It is a member of the benzophenone family, a class of compounds recognized for their diverse pharmacological activities.[1][2] This guide offers a deep dive into the plausible mechanisms of action of this compound, drawing upon the established biological roles of its constituent chemical features: the benzophenone core, the benzonitrile moiety, and the methoxy group. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this and structurally related compounds.
Structural and Physicochemical Context
The this compound molecule is characterized by a diaryl ketone (benzophenone) scaffold where one phenyl ring is substituted with a nitrile group at the para position, and the other with a methoxy group, also at the para position. Each of these components contributes to the molecule's overall physicochemical properties and potential for biological interactions.
-
Benzophenone Core: This structural backbone is prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]
-
Benzonitrile Moiety: The nitrile group is a key pharmacophore in modern medicinal chemistry. It is metabolically stable and can act as a hydrogen bond acceptor, making it a valuable component in the design of enzyme inhibitors and receptor antagonists.[5][6][7]
-
Methoxy Group: The presence of a methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can modulate ligand-target binding through hydrogen bonding and hydrophobic interactions, although it can also be a site for metabolic O-demethylation.[8][9][10]
Given these structural features, several compelling hypotheses for the mechanism of action of this compound can be formulated. The subsequent sections will explore these potential mechanisms in detail, supported by established research on analogous compounds and comprehensive experimental protocols for their validation.
Plausible Mechanism of Action I: Inhibition of Tubulin Polymerization
A primary and highly plausible mechanism of action for this compound, particularly in the context of oncology, is the inhibition of tubulin polymerization. This hypothesis is strongly supported by studies on structurally related compounds. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) have been identified as potent anticancer agents that exert their effects by disrupting microtubule dynamics.[11][12] The shared 4-methoxybenzoyl moiety suggests a potential commonality in their mechanism.
Disruption of microtubule assembly and disassembly is a clinically validated strategy in cancer therapy.[13] Compounds that interfere with this process can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[5]
Experimental Validation: In Vitro Tubulin Polymerization Inhibition Assay
The direct effect of this compound on tubulin polymerization can be quantitatively assessed using a fluorescence-based in vitro assay.[13][14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix with a final concentration of 2 mg/mL purified tubulin in General Tubulin Buffer.
-
Supplement the buffer with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules.[13]
-
Prepare 10x stock solutions of the test compound (this compound), a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
-
Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time to monitor the polymerization process.
-
Plot the fluorescence intensity data to generate polymerization curves.
-
Analyze these curves to determine key parameters such as the rate and extent of polymerization, and calculate the IC50 value for the test compound.
-
Diagram of Tubulin Polymerization Inhibition Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Plausible Mechanism of Action II: Enzyme Inhibition
The benzophenone scaffold is a versatile framework for the development of various enzyme inhibitors.[2][3] Depending on the substitution patterns, benzophenone derivatives have been shown to inhibit a range of enzymes, including kinases, cyclooxygenases (COX), and α-glucosidase.[16][17]
Kinase Inhibition
Many benzonitrile derivatives have been developed as kinase inhibitors, which are crucial in cancer therapy due to the frequent dysregulation of kinases in cancer cells.[5] The benzonitrile group can interact with the kinase active site, contributing to the inhibitory activity.
Cyclooxygenase (COX) Inhibition
Benzophenone derivatives have demonstrated anti-inflammatory properties through the inhibition of COX enzymes (COX-1 and COX-2).[16] This suggests that this compound could potentially modulate inflammatory pathways.
α-Glucosidase Inhibition
Certain benzophenone O-glycosides have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[17] This points to a potential role for this compound in the management of metabolic disorders like diabetes.
Experimental Validation: General Enzyme Inhibition Assay
A generalized protocol for assessing the inhibitory activity of this compound against a specific enzyme (e.g., a kinase, COX, or α-glucosidase) is outlined below. This protocol can be adapted based on the specific enzyme and substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the test compound and a known inhibitor (positive control).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or control to the appropriate wells.
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Data Acquisition and Analysis:
-
Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Diagram of a General Enzyme Inhibition Assay Workflow
Caption: Generalized workflow for an enzyme inhibition assay.
Corroborative Biological Evaluation: In Vitro Cytotoxicity Assays
Regardless of the specific molecular mechanism, a crucial initial step in evaluating the potential of this compound as a therapeutic agent, particularly in oncology, is to assess its cytotoxic effects on cancer cells.[18][19][20]
Experimental Validation: Cell Viability and Cytotoxicity Assays
A standard approach involves treating various cancer cell lines with the compound and measuring cell viability and cytotoxicity.[21][22]
Protocol:
-
Cell Culture and Treatment:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo™):
-
After the treatment period, add the viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to quantify the number of viable cells.
-
-
Cytotoxicity Assay (e.g., LDH release or CellTox™ Green):
-
Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, or use a fluorescent dye that selectively stains dead cells.[22]
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to untreated controls.
-
Determine the IC50 value of the compound for each cell line.
-
| Parameter | Description | Typical Units |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | µM or nM |
| Cell Viability | The number of healthy cells in a sample. | % of control |
| Cytotoxicity | The quality of being toxic to cells. | % of control |
Concluding Remarks and Future Directions
The structural components of this compound strongly suggest its potential for significant biological activity. The evidence-based hypotheses presented in this guide, focusing on the inhibition of tubulin polymerization and various enzymes, provide a solid foundation for a comprehensive investigation into its mechanism of action. The detailed experimental protocols offer a clear roadmap for researchers to validate these hypotheses and elucidate the therapeutic potential of this intriguing molecule. Further studies could also explore its effects on other signaling pathways and its potential as a lead compound for the development of novel therapeutics.
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Pharmatest Services. Cancer cell assays in vitro. [Link]
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Bio-protocol. Tubulin Polymerization Assay. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PubMed Central (PMC). [Link]
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The role of the methoxy group in approved drugs. (n.d.). ResearchGate. [Link]
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Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
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Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). PubMed Central (PMC). [Link]
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Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PubMed Central (PMC). [Link]
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Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. (2023, October 2). arXiv.org. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Royal Society of Chemistry. [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). MedChemComm (RSC Publishing). [Link]
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Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. [Link]
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[3H]Benzophenone photolabeling identifies state-dependent changes in nicotinic acetylcholine receptor structure. (2007, September 11). PubMed. [Link]
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Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central (PMC). [Link]
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Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). RSC Publishing. [Link]
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Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. (n.d.). PubMed. [Link]
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BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. [Link]
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The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors. (n.d.). PubMed. [Link]
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Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. (n.d.). PubMed Central (PMC). [Link]
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The role of the methoxy group in approved drugs. (2024, July 5). PubMed. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Royal Society of Chemistry. [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Institutes of Health (NIH). [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). Semantic Scholar. [Link]
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Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. (n.d.). PubMed. [Link]
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Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
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What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PubMed Central (PMC). [Link]
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Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health (NIH). [Link]
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Mapping Ligand–receptor Interfaces: Approaching the Resolution Limit of Benzophenone-based Photoaffinity Scanning. (2008, February 29). PubMed Central (PMC). [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
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The chemical structure of some biologically important benzonitrile derivatives. (n.d.). [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central (PMC). [Link]
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Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). PubMed Central (PMC). [Link]
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Receptor Binding Assays. (n.d.). Multiwell Plates. [Link]
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Mapping Ligand–receptor Interfaces: Approaching the Resolution Limit of Benzophenone‐based Photoaffinity Scanning. (n.d.). Semantic Scholar. [Link]
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Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017, August 7). PubMed Central (PMC). [Link]
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Known experimental techniques to identify drug targets. (n.d.). ResearchGate. [Link]
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Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021, October 7). YouTube. [Link]
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Drug–Target Interaction Prediction Based on an Interactive Inference Network. (n.d.). MDPI. [Link]
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Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.). MDPI. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (n.d.). ACS Publications. [Link]
-
Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2025, August 6). ResearchGate. [Link]
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An In-depth Technical Guide to 4-(4-Methoxybenzoyl)benzonitrile: From Discovery to Modern Applications
This guide provides a comprehensive technical overview of 4-(4-Methoxybenzoyl)benzonitrile, a versatile benzophenone derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this important chemical entity. We will delve into its historical context, explore the fundamental chemistry of its synthesis, provide a detailed experimental protocol, and discuss its significance in contemporary research.
Introduction: A Molecule at the Crossroads of Chemistry and Biology
This compound, also known as 4-cyano-4'-methoxybenzophenone, is an aromatic ketone that incorporates both a methoxy-substituted phenyl ring and a nitrile-substituted phenyl ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. While the definitive "discovery" of this specific molecule is not well-documented in a singular, seminal publication, its existence is a logical consequence of the development of one of the most powerful reactions in organic chemistry: the Friedel-Crafts acylation.
The history of this compound is therefore intrinsically linked to the broader history of organic synthesis. The ability to connect two aromatic rings through a carbonyl bridge, a process pioneered by Charles Friedel and James Crafts in 1877, opened up a new world of possibilities for creating complex molecular architectures. The precursors to our target molecule, anisole and 4-cyanobenzoyl chloride, became readily available as the field of organic chemistry matured. Thus, the synthesis of this compound represents a classic application of a foundational chemical transformation.
In recent years, the interest in this molecule has been driven by the discovery of potent biological activity in its derivatives. In particular, molecules containing the 4-methoxybenzoyl moiety have shown promise as anticancer agents.[1] This has positioned this compound as a key building block in the development of new therapeutic agents.
Physicochemical Properties and Spectroscopic Data
Understanding the physical and chemical properties of a molecule is crucial for its application in research and development. This compound is typically an off-white solid at room temperature. A summary of its key properties is presented in the table below.
| Property | Value |
| CAS Number | 27645-60-9 |
| Molecular Formula | C15H11NO2 |
| Molecular Weight | 237.26 g/mol |
| Physical Form | Off-white solid |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring will be influenced by the electron-donating methoxy group, while the protons on the nitrile-substituted ring will be affected by the electron-withdrawing nitrile group. A singlet corresponding to the three protons of the methoxy group will also be present.
-
¹³C NMR: The carbon NMR will show signals for all 15 carbons in the molecule. The carbonyl carbon will have a characteristic downfield shift. The nitrile carbon will also be observable. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the respective substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Another key feature will be the absorption band for the nitrile (C≡N) stretch. The spectrum will also show characteristic bands for C-H and C=C stretching and bending in the aromatic rings, as well as C-O stretching from the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 237. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.
Synthesis of this compound via Friedel-Crafts Acylation
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of anisole with 4-cyanobenzoyl chloride. This reaction is a classic example of an electrophilic aromatic substitution, where the anisole ring acts as the nucleophile and the acylium ion, generated from 4-cyanobenzoyl chloride and a Lewis acid catalyst, acts as the electrophile.
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-cyanobenzoyl chloride, making the carbonyl carbon more electrophilic. The C-Cl bond then cleaves heterolytically to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich anisole ring attacks the electrophilic acylium ion. The methoxy group is an activating group and an ortho-, para-director. Due to steric hindrance from the methoxy group, the para-substituted product, this compound, is the major product. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product. The Lewis acid catalyst is regenerated in this step.
The following Graphviz diagram illustrates the workflow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
Anisole
-
4-Cyanobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add anhydrous aluminum chloride to the flask.
-
Addition of Reactants: Add anhydrous dichloromethane to the flask and cool the mixture in an ice bath. In a separate beaker, dissolve 4-cyanobenzoyl chloride in anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
Addition of Anisole: Dissolve anisole in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as an off-white solid.
Applications in Research and Development
While this compound itself is primarily an intermediate, its structural motifs are found in a variety of compounds with important applications.
Medicinal Chemistry
The most significant application of this molecular scaffold is in the field of medicinal chemistry. As mentioned earlier, derivatives of 4-methoxybenzoyl-aryl-thiazoles have been investigated as potent anticancer agents.[1] These compounds have been shown to inhibit tubulin polymerization, a key process in cell division, making them attractive candidates for cancer therapy.[1] this compound serves as a crucial starting material for the synthesis of these and other biologically active molecules. Its nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.
The following Graphviz diagram illustrates the central role of this compound as a precursor to more complex, biologically active molecules.
Caption: Role of this compound as a key intermediate.
Materials Science
The rigid benzophenone core of this compound makes it a potential building block for high-performance polymers. The nitrile and methoxy groups can be further functionalized to introduce polymerizable groups. The resulting polymers could exhibit interesting thermal and optical properties. For example, the benzophenone moiety is a well-known photosensitizer, which could be exploited in the design of photo-crosslinkable polymers.
Conclusion
This compound is a molecule with a rich chemical heritage, rooted in the fundamental principles of organic synthesis. While its direct discovery may not be a celebrated event, its importance as a synthetic intermediate is undeniable. The classic Friedel-Crafts acylation provides a reliable and efficient route to its synthesis. The true value of this compound lies in its potential as a starting material for the creation of novel molecules with significant biological activity and material properties. As research in drug discovery and materials science continues to advance, the demand for versatile building blocks like this compound is likely to grow, ensuring its continued relevance in the scientific landscape.
References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. [Link]
Sources
Potential biological targets of 4-(4-Methoxybenzoyl)benzonitrile
An In-depth Technical Guide to the Potential Biological Targets of 4-(4-Methoxybenzoyl)benzonitrile
Abstract
This compound is a small molecule featuring both benzophenone and benzonitrile scaffolds. While direct biological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs are present in numerous pharmacologically active agents. This guide synthesizes information from related compounds to propose and explore high-probability biological targets. We provide a rationale for the selection of these targets, rooted in structure-activity relationships of analogous compounds, and present detailed, field-proven experimental protocols for their validation. This document is intended for researchers in drug discovery and chemical biology, offering a strategic framework for elucidating the mechanism of action of this compound and similar novel chemical entities.
Introduction and Compound Profile
In the landscape of medicinal chemistry, the benzonitrile and benzophenone scaffolds are considered "privileged structures" due to their recurrence in a multitude of bioactive compounds.[1][2] The nitrile group of benzonitrile is a versatile hydrogen bond acceptor and a bioisostere for other functional groups, while the benzophenone core provides a rigid framework for orienting aryl substituents that can interact with various biological targets.[3][4] this compound integrates these two key pharmacophores. The primary objective of this guide is to move from this structural understanding to a functional one by identifying and validating its potential molecular targets.
Compound Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | (Calculated) |
| Molecular Weight | 237.25 g/mol | (Calculated) |
| Structure | PubChem |
Primary Hypothesized Target: Tubulin
Rationale for Target Selection:
The most compelling evidence for identifying tubulin as a potential target comes from studies on structurally analogous compounds. A series of 4-substituted methoxybenzoyl-aryl-thiazoles were synthesized and identified as potent inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[5] These compounds share the methoxybenzoyl moiety with our topic compound. The benzoyl group acts as a key interaction element within the colchicine binding site of β-tubulin. It is plausible that this compound mimics this interaction, with the benzonitrile ring occupying a similar space as the aryl-thiazole in the known inhibitors. Compounds containing the benzonitrile scaffold have also been independently identified as tubulin polymerization inhibitors.[1]
Experimental Validation Workflow: Tubulin Polymerization Inhibition
This workflow is designed to first confirm a direct biochemical interaction with tubulin and then to verify the expected cellular phenotype.
Caption: Experimental workflow for validating tubulin inhibition.
Principle: This assay measures the increase in light scattering (turbidity) as purified tubulin monomers polymerize into microtubules. An inhibitor will prevent or slow this increase.
Materials:
-
Tubulin (≥99% pure, lyophilized, from a commercial source like Cytoskeleton, Inc.)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, with GTP)
-
GTP (100 mM stock)
-
Glycerol
-
This compound (in DMSO)
-
Positive Control: Colchicine or Nocodazole (in DMSO)
-
Negative Control: DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter.
Procedure:
-
Preparation: Resuspend lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL on ice. Let it sit on ice for 15 minutes to ensure depolymerization.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add 5 µL of the test compound (this compound at various concentrations), positive control, or DMSO.
-
Initiation: Add 50 µL of the cold tubulin solution to each well. Mix gently. Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measurement: Begin recording the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance vs. time. The rate of polymerization is the slope of the linear phase. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
Causality Insight: Using a cell-free system with purified protein is critical to prove that the compound's effect is a direct interaction with tubulin and not a result of indirect cellular signaling or off-target effects.
Principle: Tubulin inhibitors disrupt the mitotic spindle, causing cells to arrest in the G2 or M phase of the cell cycle. This accumulation can be quantified by measuring the DNA content of a cell population using a fluorescent dye like propidium iodide (PI).
Procedure:
-
Cell Culture: Seed HeLa or A549 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at concentrations around its GI₅₀ (determined from an antiproliferative assay) for 18-24 hours. Include DMSO as a negative control and nocodazole as a positive control.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.
-
Data Interpretation: A significant increase in the cell population in the G2/M peak (with 4N DNA content) compared to the DMSO control indicates cell cycle arrest, a hallmark of microtubule-destabilizing agents.
Secondary Hypothesized Targets: Protein Kinases
Rationale for Target Selection:
The benzophenone scaffold is a common feature in many ATP-competitive kinase inhibitors. Furthermore, benzonitrile derivatives have been successfully developed as inhibitors of various kinases, including mTOR, Tankyrase, and TBK1/IKKε.[1] A computational study and network pharmacology analysis of a bioactive benzophenone derivative identified AKT1 and HSP90AA1 (a kinase chaperone) as potential hub gene targets.[6][7] Given this precedent, it is reasonable to hypothesize that this compound could bind to the ATP pocket of certain protein kinases. The PI3K/AKT/mTOR pathway is a rational starting point for investigation due to its frequent dysregulation in cancer and the known activity of related compounds.
Proposed Signaling Pathway and Compound Interaction
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Experimental Validation Workflow: Kinase Inhibition
Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the compound indicates inhibition.
Materials:
-
Recombinant active kinase (e.g., AKT1, mTOR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (in DMSO)
-
Positive Control: Known inhibitor for the specific kinase (e.g., MK-2206 for AKT)
-
Luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, its substrate, and the test compound at various concentrations in the appropriate reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation (Step 2): Add Kinase Detection Reagent, which converts the ADP generated by the kinase back into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀.
Causality Insight: This biochemical assay is essential to confirm direct inhibition of the kinase enzyme's catalytic activity, independent of any cellular context. A broad kinase panel screen would be a logical next step to determine selectivity.
Principle: If the compound inhibits a kinase in cells, the phosphorylation of its downstream substrates should decrease. Western blotting can detect this change. For example, if AKT is inhibited, the phosphorylation of its substrate PRAS40 should decrease.
Procedure:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., MCF-7) in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treatment: Pre-treat the cells with this compound or a control inhibitor for 1-2 hours.
-
Stimulation: Stimulate the pathway with a growth factor (e.g., insulin or IGF-1) for 15-30 minutes to induce robust phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Electrophoresis and Transfer: Separate proteins by size and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., anti-phospho-AKT Ser473) and the total protein (e.g., anti-total-AKT). Use a loading control like anti-GAPDH or anti-β-actin to ensure equal loading.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-protein to total protein in the compound-treated samples indicates target engagement and inhibition in a cellular context.
Summary and Future Directions
Based on robust structure-activity relationship data from the scientific literature, this compound presents two high-probability target classes: tubulin and protein kinases . The structural similarity to known tubulin polymerization inhibitors makes this the primary hypothesis. The prevalence of the benzophenone and benzonitrile cores in kinase inhibitors provides a strong secondary hypothesis, with the PI3K/AKT/mTOR pathway being a prime candidate for initial investigation.
The experimental workflows detailed in this guide provide a clear, step-by-step path to validate these hypotheses, moving from direct biochemical confirmation to cellular mechanism-of-action studies. Successful validation of either target class would open avenues for lead optimization, selectivity profiling, and preclinical evaluation of this compound as a potential therapeutic agent, likely in the field of oncology.
References
-
Wang, Y., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]
-
Al-Ostoot, F.H., et al. (2021). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Methoxybenzoyl)benzonitrile Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4-(4-Methoxybenzoyl)benzonitrile, a small molecule with potential pharmacological relevance. Recognizing the limited publicly available data on its specific biological targets, this document outlines a robust, multi-stage computational workflow designed to hypothesize and validate its interactions with a plausible protein target. By integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations, we present a self-validating protocol that guides researchers from initial target selection to a nuanced understanding of binding energetics and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to characterize novel small molecule-protein interactions, ensuring scientific integrity through verifiable, step-by-step methodologies and grounding in established computational principles.
Introduction: The Case for this compound
This compound is a chemical entity characterized by a benzonitrile moiety linked to a methoxy-substituted benzoyl group.[1][2][3][4] Its structure, featuring aromatic rings, a ketone, a nitrile, and a methoxy ether, presents multiple opportunities for forming interactions with biological macromolecules. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, making it a candidate for investigation as a modulator of protein function. While it is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals,[2] and related structures have been explored as potential anticancer agents,[5] a definitive biological target for this specific molecule is not widely documented.
This lack of a known target makes this compound an ideal candidate for a hypothesis-driven in silico investigation. The workflow detailed herein is designed to be adaptable, providing a logical progression from broad, structure-based target fishing to high-resolution analysis of a specific ligand-protein complex.
Rationale for Target Selection: Cytochrome P450 2D6 (CYP2D6)
Given the benzophenone-like core of the molecule, a plausible and highly relevant class of targets to investigate are the Cytochrome P450 (CYP) enzymes. These enzymes are central to drug metabolism.[6][7] Specifically, benzophenone itself has been shown to be bioactivated by human CYP enzymes, including CYP2A6 and members of the CYP1A family.[8]
For this guide, we select Cytochrome P450 2D6 (CYP2D6) as our hypothetical target. CYP2D6 is responsible for the metabolism of approximately 25% of all prescribed drugs, including many antidepressants and antipsychotics.[6] Inhibition of CYP2D6 can lead to significant drug-drug interactions, altering the plasma concentrations and potential toxicity of co-administered drugs.[6][9][10] Investigating whether this compound acts as a CYP2D6 inhibitor is therefore a question of high clinical and pharmacological relevance.
The In Silico Modeling Workflow: A Multi-Pillar Approach
Our investigative workflow is built on three computational pillars, each providing a different level of resolution and confidence. This staged approach ensures that computational resources are used efficiently, with each step validating the hypothesis generated by the previous one.
Caption: A multi-pillar workflow for in silico analysis.
Pillar 1: Pharmacophore Modeling and Virtual Screening
The initial step aims to translate the 2D chemical structure of this compound into a 3D representation of its essential interaction features—a pharmacophore. This model then serves as a 3D query to screen large compound libraries, identifying molecules with similar interaction potential.[11][12][13]
Rationale and Causality
A pharmacophore model distills a molecule's structure down to the essential features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[14][15] By creating a model based on our lead compound, we can perform "scaffold hopping" to identify structurally diverse molecules that might bind to the same target, thereby validating the interaction features of our initial compound.[13]
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformers for this compound using a tool like Open Babel or the conformational search modules in Schrödinger Maestro or MOE.
-
Causality: A flexible molecule can adopt different shapes. Analyzing multiple conformers ensures the pharmacophore model captures the bioactive conformation.
-
-
Feature Definition:
-
Identify key chemical features on the lowest energy conformer. For our molecule, these would include:
-
Aromatic Rings (AR): Two, one from the benzonitrile and one from the methoxybenzoyl group.
-
Hydrogen Bond Acceptor (HBA): The oxygen of the ketone, the oxygen of the methoxy group, and the nitrogen of the nitrile.
-
Hydrophobic (HY): The aromatic rings and the methyl group.
-
-
-
Pharmacophore Hypothesis Generation:
-
Use software like Phase, LigandScout, or MOE to generate pharmacophore models based on the identified features. A typical model will consist of 3-5 features with specific inter-feature distances.
-
Example Hypothesis (5-point): 1 AR, 1 HBA (ketone), 1 HBA (nitrile), 1 HY (methoxy-side ring), 1 HY (nitrile-side ring).
-
-
Model Validation (Self-Validation System):
-
A robust pharmacophore model should be able to distinguish active compounds from inactive ones. In the absence of a known active set, we can use it to screen a database of known CYP2D6 inhibitors and decoys (molecules with similar physical properties but presumed inactive).
-
A successful model will yield a high enrichment factor, meaning it preferentially selects known inhibitors over decoys.
-
Pillar 2: Molecular Docking
With a plausible target (CYP2D6) identified, molecular docking predicts the preferred orientation and binding affinity of this compound within the protein's active site.[16][17][18] This provides the first structural hypothesis of the interaction.
Rationale and Causality
Docking algorithms explore a vast conformational space to find a ligand pose that is energetically favorable, primarily based on shape complementarity and physicochemical interactions like hydrogen bonds and van der Waals forces.[19] The resulting docking score provides a semi-quantitative estimate of binding affinity, allowing for the ranking of different poses and compounds.[20]
Caption: Standard workflow for molecular docking.
Experimental Protocol: Docking with AutoDock Vina
-
-
Download the crystal structure of human CYP2D6 from the Protein Data Bank (PDB; e.g., ID 2F9Q).
-
Using AutoDock Tools (ADT) or UCSF Chimera, remove water molecules and any co-crystallized ligands.[16]
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in the required PDBQT format.[19]
-
Causality: This cleaning process ensures that the docking calculation is not influenced by non-essential molecules and that the electrostatic potential of the protein is correctly represented.
-
-
Ligand Preparation: [23]
-
Generate the 3D structure of this compound.
-
In ADT, compute Gasteiger charges and define the rotatable bonds. The bond between the carbonyl carbon and the benzonitrile ring is a key rotatable bond.
-
Save the prepared ligand in PDBQT format.
-
Causality: Defining rotatable bonds allows the docking algorithm to flexibly explore different ligand conformations within the binding site.
-
-
Grid Box Generation: [24]
-
Identify the active site of CYP2D6. This is typically a large hydrophobic cavity containing the heme group. For PDB ID 2F9Q, this site is well-characterized.
-
Define a grid box (search space) that encompasses the entire active site. A typical size would be 25 x 25 x 25 Å, centered on the active site.
-
Causality: The grid box confines the search to the region of interest, making the calculation computationally tractable and biologically relevant.
-
-
Running the Docking Simulation: [20]
-
Create a configuration file specifying the protein, ligand, and grid box coordinates.
-
Execute AutoDock Vina. The program will generate several binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol).
-
Data Presentation: Docking Results
The output should be summarized for clarity.
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Distance < 4 Å) | Interaction Type |
| 1 | -9.2 | Phe120, Leu213, Ser304 | π-π Stacking, Hydrophobic, H-Bond |
| 2 | -8.9 | Phe120, Ala305, Glu216 | π-π Stacking, Hydrophobic, H-Bond |
| 3 | -8.5 | Val374, Phe483, Leu213 | Hydrophobic, Hydrophobic |
Note: Data is illustrative and represents a hypothetical outcome.
The top-ranked pose should be visually inspected to ensure it is sterically reasonable and that the predicted interactions align with the chemical nature of the ligand and the active site.
Pillar 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex, assessing its stability and providing a more rigorous estimation of binding free energy.[25][26]
Rationale and Causality
MD simulations model the atomic movements of a system over time by solving Newton's equations of motion.[27] This allows us to observe whether the ligand remains stably bound in the predicted docking pose or if it dissociates. It also accounts for the flexibility of both the protein and the ligand, as well as the explicit effects of solvent (water), providing a more physically realistic model than rigid-receptor docking.[28][29]
Experimental Protocol: GROMACS Simulation
This protocol uses GROMACS, a high-performance MD engine.[30][31]
-
System Preparation: [32]
-
Use the best-ranked docking pose of the this compound–CYP2D6 complex as the starting structure.
-
Ligand Parametrization: Generate force field parameters (topology) for the ligand. This is a critical step. Servers like CGenFF or the antechamber tool from AmberTools are commonly used to generate parameters compatible with standard protein force fields (e.g., CHARMM36).
-
Merge the protein and ligand topologies and coordinate files.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic) and solvate the complex with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration (~0.15 M).
-
Causality: Explicit solvent and ions are essential for accurately modeling electrostatic interactions and the hydrophobic effect, which are major drivers of protein-ligand binding.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
-
Equilibration: [33]
-
Perform a two-stage equilibration process:
-
NVT Equilibration (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value.
-
-
Causality: Equilibration ensures the system is at a stable temperature and pressure before the production simulation begins, preventing artifacts.
-
-
Production MD Simulation:
-
Run the simulation for a duration sufficient to observe stable binding. For a ligand in a well-defined pocket, 100-200 nanoseconds (ns) is a standard timescale.
-
Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
-
Data Analysis and Validation
-
Root Mean Square Deviation (RMSD):
-
Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable RMSD for both indicates that the complex has reached equilibrium and the ligand is not dissociating.
-
-
Root Mean Square Fluctuation (RMSF):
-
Calculate the RMSF of the protein residues to identify regions of flexibility. Residues interacting with the ligand are expected to show reduced fluctuations compared to an unbound (apo) protein simulation.
-
-
Binding Free Energy Calculation (MM/PBSA):
-
Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to estimate the binding free energy (ΔG_bind) from the MD trajectory. This method calculates the energetic contributions from van der Waals, electrostatic, and solvation energies.
-
Self-Validation: A negative ΔG_bind value indicates a favorable binding interaction, validating the stability observed in the MD simulation.
-
Data Presentation: MD Simulation Summary
| Metric | Result | Interpretation |
| Simulation Length | 200 ns | Sufficient for assessing stability. |
| Protein Backbone RMSD | 2.1 ± 0.3 Å | The protein structure is stable. |
| Ligand RMSD (vs. pocket) | 1.5 ± 0.4 Å | The ligand remains stably bound in the active site. |
| ΔG_bind (MM/PBSA) | -35.5 ± 5.2 kcal/mol | Binding is thermodynamically favorable. |
Note: Data is illustrative and represents a hypothetical outcome.
Conclusion and Future Directions
This guide outlines a structured, multi-faceted in silico workflow to investigate the interactions of this compound. By proceeding from broad pharmacophore-based analysis to specific molecular docking and finally to dynamic MD simulations, this approach provides a robust framework for generating a scientifically sound hypothesis about the molecule's interaction with a putative target like CYP2D6.
The hypothetical results presented—a strong docking score, stable MD trajectory, and favorable binding free energy—would collectively suggest that this compound is a potent binder and potential inhibitor of CYP2D6. This in silico evidence provides a strong rationale for progressing to experimental validation, such as in vitro enzyme inhibition assays, to confirm the computational predictions. This workflow serves as a template for the rational investigation of uncharacterized small molecules, bridging the gap between chemical structure and biological function.
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An In-depth Technical Guide to the Thermochemical Properties of 4-(4-Methoxybenzoyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
4-(4-Methoxybenzoyl)benzonitrile is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its rigid molecular framework, incorporating a benzonitrile moiety and a methoxy-substituted benzoyl group, imparts unique electronic and structural characteristics that are pivotal in the design of novel therapeutic agents and functional materials. A thorough understanding of the thermochemical properties of this compound is paramount for its effective utilization in drug development, enabling precise control over synthesis, purification, formulation, and storage. This guide provides a comprehensive analysis of the key thermochemical parameters of this compound, grounded in established experimental methodologies and theoretical calculations. While direct experimental data for this specific molecule is limited, this guide leverages data from closely related analogues, particularly 4-methoxybenzophenone and benzophenone, to provide a robust predictive framework.
Molecular Structure and its Influence on Thermochemical Properties
The molecular structure of this compound is characterized by two phenyl rings linked by a carbonyl group. One phenyl ring is substituted with a nitrile group at the para position, while the other is substituted with a methoxy group, also at the para position.
The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group on opposite ends of the molecule creates a significant dipole moment, influencing its intermolecular interactions and, consequently, its physical and thermochemical properties. The ketone linkage introduces a degree of rotational freedom, although steric hindrance between the two aromatic rings leads to a non-planar conformation in the ground state. This twisted conformation is a critical determinant of its crystal packing and, by extension, its melting point and enthalpy of fusion.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, anisole (methoxybenzene) is acylated with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2][3]
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar acylations.[1][4]
Materials:
-
Anisole
-
4-Cyanobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Dilute hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole and 4-cyanobenzoyl chloride in hexane and stir at room temperature.[4]
-
Slowly add anhydrous aluminum chloride to the reaction mixture over a period of 15 minutes.[4]
-
Continue stirring the reaction mixture for an additional 15 minutes.[4]
-
Decant the hexane and carefully hydrolyze the resulting viscous residue with a mixture of ice and dilute hydrochloric acid.[4]
-
Extract the organic fraction with dichloromethane.[4]
-
Wash the combined organic layers with water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
The resulting solid product, this compound, can be further purified by recrystallization.
Thermochemical Data
Due to the limited availability of direct experimental thermochemical data for this compound, this section will provide a detailed analysis based on data from its structural analogues, 4-methoxybenzophenone and benzophenone. This comparative approach, combined with theoretical considerations, allows for reliable estimations of the key thermochemical parameters.
Physical Properties
| Property | 4-Methoxybenzophenone | Benzophenone | This compound (Predicted) |
| Melting Point (°C) | 60-63[5][6] | 48-49 | Higher than 4-methoxybenzophenone due to the polar nitrile group enhancing crystal lattice energy. |
| Boiling Point (°C) | 354-356[5][6] | 305.4 | Higher than 4-methoxybenzophenone due to increased molecular weight and polarity. |
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. While no experimental value is available for this compound, we can infer its properties based on related structures. The presence of the additional nitrile group is expected to make the enthalpy of formation less negative (more endothermic) compared to 4-methoxybenzophenone.
Theoretical calculations using computational chemistry methods such as Gaussian-4 (G4) or other high-level ab initio methods can provide reliable estimates for the gas-phase enthalpy of formation.
Enthalpy of Combustion (ΔcH°)
The enthalpy of combustion is the heat released during the complete combustion of a substance. It is a critical parameter for safety assessments and for determining the enthalpy of formation. The standard enthalpy of combustion for this compound can be determined experimentally using bomb calorimetry.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal stability and phase transitions of a material.
-
DSC Analysis: A DSC thermogram would reveal the melting point of this compound as a sharp endothermic peak. The area under this peak corresponds to the enthalpy of fusion (ΔfusH) , which is the energy required to transition from the solid to the liquid state.
-
TGA Analysis: A TGA curve would show the decomposition temperature of the compound, which is the temperature at which it begins to lose mass due to thermal degradation. This provides a measure of its thermal stability. For aromatic ketones like this, decomposition typically occurs at elevated temperatures.
Enthalpy of Vaporization (ΔvapH) and Sublimation (ΔsubH)
The enthalpy of vaporization is the energy required to transform a liquid into a gas, while the enthalpy of sublimation is the energy needed for a solid to directly convert to a gas. These parameters are important for understanding the volatility of a compound. For a solid compound like this compound, the enthalpy of sublimation is more relevant below its melting point. These values can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.
Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental thermodynamic property that is essential for many thermal calculations. The heat capacity of this compound can be measured using DSC.
Entropy (S°)
The standard molar entropy is a measure of the molecular disorder or randomness of a compound. It can be determined from heat capacity measurements down to low temperatures or calculated using statistical mechanics based on molecular structure and vibrational frequencies obtained from quantum chemical calculations.
Conclusion
References
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PubChem. 2-Hydroxy-4-methoxybenzophenone. [Link]
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Cheméo. Chemical Properties of 4,4'-Dimethoxybenzophenone (CAS 90-96-0). [Link]
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PubChem. 4-Methoxybenzophenone. [Link]
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PubChem. 2,2'-Dihydroxy-4-methoxybenzophenone. [Link]
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National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
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Oregon State University. Experimental Chemistry II. [Link]
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ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]
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Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
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Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of 4-(4-Methoxybenzoyl)benzonitrile in Cancer Cell Line Studies
Introduction: A Rationale for Investigation
In the landscape of oncology drug discovery, the identification of novel small molecules that can selectively target cancer cells is of paramount importance. The benzophenone scaffold and its derivatives have attracted considerable attention due to their diverse pharmacological activities. Within this broad class, compounds featuring a methoxybenzoyl moiety have shown promise. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been identified as potent anticancer agents that exert their effects through the inhibition of tubulin polymerization.[1][2] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
This document provides a comprehensive guide for the preclinical evaluation of a related, yet underexplored compound, 4-(4-Methoxybenzoyl)benzonitrile . We hypothesize that the structural features of this molecule may confer cytotoxic properties against cancer cells, potentially through mechanisms involving cell cycle regulation and apoptosis induction. These application notes are designed to provide researchers, scientists, and drug development professionals with a logical, field-proven workflow to systematically characterize the anticancer potential of this compound, from initial cytotoxicity screening to mechanistic elucidation.
Experimental Workflow: A Strategic Overview
A systematic approach is crucial for characterizing a novel compound. The following workflow outlines a logical progression from broad phenotypic effects to specific molecular mechanisms.
Caption: A logical workflow for characterizing this compound.
Application Note 1: Determination of Cytotoxicity and IC50 Values
Objective: To quantify the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect of this compound across a panel of human cancer cell lines and determine the half-maximal inhibitory concentration (IC50).[4][5]
Causality: The IC50 value is a fundamental metric that establishes the potency of a compound.[6] This initial screen is critical for selecting relevant cell lines for further study and for defining the effective dose range for subsequent mechanistic assays.[7] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) until they reach approximately 80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a media-only blank control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or controls.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 28.7 |
| HCT116 | Colorectal Carcinoma | 8.9 |
| PC-3 | Prostate Adenocarcinoma | 15.3 |
Application Note 2: Analysis of Apoptosis Induction
Objective: To determine whether the cytotoxicity observed is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Causality: Distinguishing between apoptosis and necrosis is crucial for understanding the compound's mechanism. Apoptosis is a controlled, non-inflammatory process, often a desired outcome for anticancer therapies.[8] We will use Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[9][10]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic detachment solution (e.g., EDTA-based) to preserve membrane integrity.[8]
-
Combine the fractions and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Washing and Staining:
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[8]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[11]
-
Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation
Caption: Flow cytometry quadrants for apoptosis analysis.
Application Note 3: Cell Cycle Distribution Analysis
Objective: To determine if this compound induces cell cycle arrest at a specific phase.
Causality: Many anticancer agents, particularly those affecting DNA replication or mitosis, cause cells to accumulate in a specific phase of the cell cycle.[12] Based on the activity of related SMART compounds that inhibit tubulin, we hypothesize a potential G2/M phase arrest.[2][3] This is analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring fluorescence intensity by flow cytometry.[13][14] The DNA content of cells in G2 or M phase is double that of cells in G0/G1 phase.[15]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the compound at IC50 concentration for a time course (e.g., 12, 24, 48 hours). A vehicle-treated sample serves as the control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells) and wash once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity for cell cycle analysis.[13]
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is essential to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[13][15]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data on a linear scale, as the difference in fluorescence between G1 and G2/M peaks is only two-fold.[15]
-
Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Interpretation
Caption: A representative cell cycle histogram from flow cytometry.
Application Note 4: Probing the Molecular Mechanism of Action
Objective: To investigate the effect of this compound on the expression and activation of key proteins involved in the cell cycle and apoptosis.
Causality: Changes in cell phenotype (apoptosis, cell cycle arrest) are driven by underlying changes in protein signaling pathways.[16] Western blotting, or immunoblotting, allows for the detection and semi-quantification of specific proteins in a complex mixture.[17] If G2/M arrest is observed, we should probe for proteins regulating this transition, such as Cyclin B1 and CDK1. If apoptosis is confirmed, we should examine key apoptotic markers like cleaved Caspase-3 and the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells in 10 cm dishes with the compound (IC50 and 2x IC50) for the optimal time determined in previous assays.
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[18]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on size by running them on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[17]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-Cyclin B1, anti-Bcl-2, anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[18][19]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[19]
-
Detect the signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of target protein.
-
Hypothesized Signaling Pathway
Caption: A hypothesized mechanism for this compound.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Kim, H. J., & Lee, J. (2018). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
-
UW Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
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Li, C. M., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. Retrieved from [Link]
-
Li, C. M., et al. (2011). Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor. PMC. Retrieved from [Link]
-
Al-Osta, H., et al. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. MDPI. Retrieved from [Link]
-
Li, C. M., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. Retrieved from [Link]
-
Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. Retrieved from [Link]
-
Teicher, B. A., & Linehan, W. M. (2002). Cancer therapeutics: understanding the mechanism of action. PubMed. Retrieved from [Link]
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Application Note & Protocol: Solubilization of 4-(4-Methoxybenzoyl)benzonitrile for In Vitro Cellular Assays
Abstract
This document provides a detailed protocol and best practices for the solubilization and preparation of 4-(4-Methoxybenzoyl)benzonitrile for use in a variety of in vitro cell-based assays. Due to its physicochemical properties, this compound exhibits poor aqueous solubility, a common challenge for researchers in drug discovery and cell biology. The following application note outlines a robust, field-proven methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media to ensure compound bioavailability and generate reliable, reproducible experimental data. Emphasis is placed on the rationale behind each step, quality control, and the critical importance of appropriate vehicle controls.
Introduction: The Challenge of Poorly Soluble Compounds
This compound is a benzophenone derivative, a class of compounds investigated for various biological activities. A significant number of novel chemical entities, particularly those with aromatic ring structures, are hydrophobic and consequently display limited solubility in aqueous solutions like cell culture media[1]. Inadequate dissolution can lead to several experimental artifacts:
-
Precipitation: The compound may fall out of solution in the aqueous environment of the assay, drastically reducing its effective concentration at the cell surface.
-
Inaccurate Potency: The measured biological activity (e.g., IC50) will be artificially low, as the actual concentration exposed to the cells is unknown and lower than the nominal concentration.
-
Poor Reproducibility: Results will vary between experiments due to inconsistent compound solubility and availability.
The key to overcoming these challenges is a systematic and validated dissolution strategy. This involves selecting an appropriate organic solvent to create a concentrated primary stock and establishing a precise dilution procedure to prepare the final working solutions that are compatible with the biological system[2].
Physicochemical Properties of this compound
Understanding the compound's properties is fundamental to designing an effective solubilization protocol. As a benzophenone derivative, this compound is a relatively large, hydrophobic molecule.
| Property | Value | Source / Method |
| Molecular Formula | C₁₅H₁₁NO₂ | Calculated |
| Molecular Weight | 237.25 g/mol | Calculated |
| Appearance | Assumed to be a solid (powder/crystals) | Inference |
| Predicted Solubility | Poor in water; Soluble in organic solvents (e.g., DMSO, Dichloromethane) | [1][3][4] |
| Chemical Structure | ![]() | - |
Note: The image provided is a placeholder for the chemical structure.
Recommended Protocol: Preparation of Solutions
This protocol is divided into two critical stages: the preparation of a high-concentration stock solution in pure DMSO and the subsequent preparation of aqueous working solutions for direct application to cell cultures.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile (CAS 67-68-5)
-
Sterile, amber or opaque microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Sterile cell culture medium appropriate for the assay
Safety Precautions
While a specific safety data sheet for this compound is not widely available, related benzonitriles and benzophenones can be harmful if swallowed and may cause skin, eye, or respiratory irritation[5].
-
Always handle the solid compound and concentrated solutions in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the supplier's Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Workflow Overview
Caption: Workflow for preparing this compound solutions.
Step-by-Step Protocol: Stock Solution (10 mM)
Causality: The goal is to create a concentrated stock in a solvent where the compound is highly soluble. This minimizes the volume of organic solvent transferred to the cells, thereby reducing potential solvent-induced toxicity[2]. DMSO is an excellent polar aprotic solvent for many organic molecules and is widely used in cell culture[3].
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 237.25 g/mol × 1000 mg/g = 2.37 mg
-
-
Weigh Compound: Accurately weigh ~2.4 mg of this compound using an analytical balance. Record the exact weight.
-
Dissolve in DMSO: Transfer the weighed powder to a sterile, amber vial. Add the calculated volume of sterile, cell culture-grade DMSO. For example, if you weighed exactly 2.37 mg, add 1.0 mL of DMSO.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if needed, but allow the solution to return to room temperature before storage.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C for up to 6 months.
Step-by-Step Protocol: Working Solutions
Causality: This stage involves diluting the DMSO stock into an aqueous medium. This is the most critical step where precipitation can occur. A serial dilution approach is recommended to gently introduce the compound into the aqueous phase.
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To reach a final concentration of 10 µM, first prepare an intermediate dilution. Pipette 2 µL of the 10 mM stock into 198 µL of sterile cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Vortex immediately but gently.
-
Prepare Final Dilution: Add the required volume of the intermediate solution to your assay wells containing cells and medium. For example, adding 10 µL of the 100 µM intermediate solution to a well containing 90 µL of medium will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Direct Dilution (for lower concentrations): Alternatively, for a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock directly to the 1 mL of medium (1:1000 dilution). Pipette the DMSO stock directly into the medium while it is being gently vortexed or swirled to ensure rapid dispersal and minimize localized high concentrations that can cause precipitation.
Protocol Validation and Quality Control
Trustworthiness: A protocol is only reliable if it is validated. The researcher must perform these critical checks to ensure the integrity of their results.
Visual Inspection
After preparing the final working solution, hold it up to a light source and look carefully for any signs of cloudiness, particulates, or crystals. If precipitation is observed, the concentration is too high for the chosen final DMSO percentage. The protocol must be adjusted by either lowering the final compound concentration or slightly increasing the final DMSO concentration (while staying within acceptable limits).
Determining Maximum Tolerated DMSO Concentration
The tolerance of cells to DMSO is cell-line dependent. While a final concentration of ≤0.5% is generally considered safe for most robust cell lines, sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%[2][6].
-
Recommendation: Before starting a large experiment, run a dose-response curve with DMSO alone (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on your specific cell line and assay endpoint. This will establish the highest permissible DMSO concentration that does not affect the biological readout.
The Essential Vehicle Control
Every experiment must include a "vehicle control." This control group consists of cells treated with the cell culture medium containing the same final concentration of DMSO as the highest concentration used for the test compound, but without the compound itself. This is the only way to definitively attribute any observed biological effect to the compound rather than the solvent.
Caption: Logical relationship of experimental controls.
Conclusion
The successful use of this compound in in vitro assays is critically dependent on a proper solubilization strategy. By using 100% cell culture-grade DMSO to prepare a concentrated stock solution and employing careful dilution techniques, researchers can achieve consistent and reliable results. The principles of protocol validation through solubility checks and the mandatory inclusion of a vehicle control are paramount to ensuring data integrity and scientific rigor.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile. Retrieved from [Link]
-
LifeTein (2023). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
Reddit (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
Gontijo, J. S., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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de Oliveira, M. L. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Retrieved from [Link]
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Zhang, X., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate (2014). What must be the maximum final DMSO % in a cell culture plate. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Novel Tubulin Polymerization Inhibitors Featuring 4-(4-Methoxybenzoyl)benzonitrile
Introduction: Targeting Microtubule Dynamics with Novel Small Molecules
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their critical function in mitosis makes them a well-validated and highly attractive target for the development of anticancer therapeutics.[1] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. This mechanism has been successfully exploited by numerous clinically approved drugs.[1]
This application note details high-throughput screening (HTS) strategies for the identification and characterization of novel tubulin polymerization inhibitors, with a focus on the small molecule 4-(4-Methoxybenzoyl)benzonitrile. While direct HTS data for this specific compound is not extensively published, its structural analogs, 4-substituted methoxylbenzoyl-aryl-thiazoles, have been identified as potent antitubulin agents that interact with the colchicine-binding site on β-tubulin.[2] Therefore, the assays described herein are proposed as a robust framework for screening this compound and similar chemical scaffolds for their potential as microtubule-targeting agents.
We will present a multi-tiered screening approach, beginning with a primary, high-throughput biochemical assay to identify initial hits, followed by secondary cell-based and competitive binding assays to confirm activity and elucidate the mechanism of action.
The Target: Tubulin Polymerization and the Colchicine Binding Site
Microtubule dynamics are characterized by periods of polymerization (growth) and depolymerization (shrinkage). This process is tightly regulated and crucial for the formation of the mitotic spindle during cell division. Small molecules that interfere with this dynamic equilibrium can be broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine-site inhibitors).[3]
Colchicine-binding site inhibitors (CBSIs) bind to a pocket on β-tubulin, preventing the curved tubulin dimer from adopting a straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting polymerization.[4] This leads to microtubule depolymerization, mitotic arrest, and ultimately, apoptosis. The assays outlined below are designed to identify compounds that exhibit this inhibitory activity.
Primary High-Throughput Screen: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
The primary screen aims to rapidly identify compounds that inhibit the polymerization of purified tubulin in a cell-free system. A fluorescence-based assay is recommended for its sensitivity and suitability for HTS.[5]
Principle of the Assay
This assay monitors the polymerization of purified tubulin into microtubules in vitro. The process is tracked using a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[6] Inhibitors of tubulin polymerization will prevent this increase in fluorescence, providing a measurable signal to identify active compounds.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the primary in vitro tubulin polymerization HTS assay.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99%, porcine brain)[7]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Positive Control: Nocodazole (a known CBSI)
-
Negative Control: DMSO (vehicle)
-
Test Compound: this compound
-
384-well, black, non-binding surface microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Compound Plating: Prepare a 10x working solution of this compound and control compounds in General Tubulin Buffer. Dispense 5 µL of each solution into the appropriate wells of a 384-well assay plate.
-
Tubulin Reaction Mix Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and a fluorescent reporter (concentration as per manufacturer's recommendation).[6] Keep this mix on ice until use.
-
Initiate Polymerization: Pre-warm the plate reader and the assay plate to 37°C. To initiate the reaction, dispense 45 µL of the ice-cold tubulin reaction mix into each well of the compound plate for a final volume of 50 µL.
-
Data Acquisition: Immediately place the plate in the reader and begin kinetic measurement of fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.[6]
Data Analysis and Hit Criteria
-
Plot Data: Plot the fluorescence intensity versus time for each well to generate polymerization curves.
-
Quantify Inhibition: Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each well.
-
Normalization: Normalize the data using the positive (Nocodazole, 0% polymerization) and negative (DMSO, 100% polymerization) controls.
-
Hit Identification: Compounds demonstrating ≥50% inhibition of tubulin polymerization are considered primary hits and are selected for further evaluation.
Secondary Assay 1: High-Content Imaging of Microtubule Integrity
To confirm the activity of primary hits in a cellular context and to eliminate artifacts from the biochemical screen, a cell-based high-content screening (HCS) assay is employed. This assay visually assesses the impact of compounds on the microtubule network within cells.
Principle of the Assay
This assay utilizes automated microscopy and image analysis to quantify changes in the microtubule cytoskeleton.[8] Cells are treated with test compounds, fixed, and stained for tubulin and DNA. Tubulin polymerization inhibitors will cause depolymerization of microtubules, resulting in a diffuse cytoplasmic staining pattern, which can be quantified by image analysis algorithms.[8] This assay also provides insights into the compound's effect on cell cycle progression by analyzing nuclear morphology.[9]
Experimental Workflow: High-Content Screening Assay
Caption: Proposed signaling pathway for this compound.
Conclusion
The suite of assays described in this application note provides a comprehensive and robust platform for the discovery and characterization of novel tubulin polymerization inhibitors like this compound. By integrating a high-throughput biochemical primary screen with confirmatory cell-based and biophysical secondary assays, researchers can efficiently identify potent and cell-permeable compounds that act on this clinically important cancer target. The detailed protocols and validation criteria outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the progression of promising hits into lead optimization campaigns.
References
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Li, C. M., Lu, Y., Chen, J., et al. (2010). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. Journal of Mass Spectrometry, 45(5), 517-524. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
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Mayer, T. U., Kapoor, T. M., Haggarty, S. J., King, R. W., Schreiber, S. L., & Mitchison, T. J. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. [Link]
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Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
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Luesch, H., & Kapoor, T. M. (2017). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(5), 567-577. [Link]
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Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). An overview of tubulin inhibitors that interact with the colchicine binding site. Medicinal research reviews, 31(3), 443-481. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.[Link]
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Andre, N., & Braguer, D. (2003). Microtubule targeting agents: from biophysics to proteomics. Cellular and molecular life sciences: CMLS, 60(6), 1073-1085. [Link]
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Bioprocess Online. (1999, October 29). New Class of Mitotic Inhibitors Uncovered in High Throughput Screen. Bioprocess Online.[Link]
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Li, Q., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 19-29. [Link]
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Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1774-1782. [Link]
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Al-Tubuly, A. A., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6439-6454. [Link]
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Singh, S., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2588. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Hölzel Diagnostika.[Link]
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Yasgar, A., Shinn, P., Jadhav, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 77–98. [Link]
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Field, J. J., & Pera, B. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(19), 4409. [Link]
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Bio-protocol. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]
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Wang, Y., et al. (2019). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. PLoS ONE, 14(7), e0219623. [Link]
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Application Note: A Strategic Guide to the Synthesis of 4-(4-Methoxybenzoyl)benzonitrile Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 4-(4-Methoxybenzoyl)benzonitrile. The benzophenone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Specifically, the this compound core is a key pharmacophore for developing novel therapeutic agents, particularly potent inhibitors of tubulin polymerization, which are crucial in anticancer research.[5][6][7] This guide details two robust synthetic protocols: the foundational synthesis of the core scaffold via Friedel-Crafts acylation and a versatile method for diversification using Suzuki-Miyaura cross-coupling. We emphasize the rationale behind experimental choices, provide self-validating protocols with expected characterization data, and discuss key structure-activity relationship (SAR) insights to guide the design of more potent analogues.
Introduction: The Significance of the Benzophenone Scaffold
The diphenyl ketone structure, the cornerstone of benzophenones, is a recurring motif in numerous biologically active molecules.[1][3][8] Its rigid, yet conformationally adaptable, nature allows it to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional space, facilitating interactions with various biological targets. Modifications on its aryl rings can significantly modulate its pharmacological properties.[2]
Our focus, this compound, serves as an exemplary starting point for SAR studies. The methoxy group on one ring and the nitrile group on the other provide distinct electronic and steric features, and also act as synthetic handles for further modification. SAR studies on this scaffold have revealed that substituents on the aryl rings play a crucial role in biological activity, with methoxy groups, in particular, being important for antimetastatic and antiangiogenesis effects.[9]
This guide is structured to empower researchers to not only synthesize the parent compound with high fidelity but also to strategically design and execute the synthesis of a library of derivatives to probe the chemical space and identify compounds with enhanced therapeutic potential.
Strategic Overview: Retrosynthetic Analysis & Workflow
A logical and efficient synthetic strategy is paramount. Our approach involves a two-pronged strategy:
-
Core Synthesis: Efficiently construct the central this compound scaffold.
-
Derivative Synthesis: Employ flexible and functional-group-tolerant methods to introduce diversity.
The most direct approach to the core structure is a Friedel-Crafts acylation, forming the key carbonyl C-C bond by reacting benzonitrile with an activated anisole derivative. For diversification, especially for creating C-C bonds with aryl or heteroaryl partners, a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling is ideal due to its mild conditions and broad substrate scope.[10][11][12]
Caption: High-level workflow for synthesis and SAR studies.
Protocol I: Synthesis of the Core Scaffold via Friedel-Crafts Acylation
This protocol details the synthesis of this compound from benzonitrile and 4-methoxybenzoyl chloride (anisoyl chloride).
Principle and Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[13] A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion.[14][15][16] The π-electrons of the benzonitrile ring then attack this acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation restores aromaticity, yielding the desired ketone.
Expert Insight: The reaction must be conducted under strictly anhydrous conditions. AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction. The nitrile group (-CN) is a deactivating group, making the benzonitrile ring less reactive than benzene. Therefore, the reaction may require heating to proceed at a reasonable rate. The acylation will preferentially occur at the meta position relative to the deactivating nitrile group. To synthesize the para isomer as desired, one must start with 4-cyanobenzoyl chloride and react it with anisole. For the purpose of this guide, we will proceed with the acylation of benzonitrile by 4-methoxybenzoyl chloride, which directs acylation to the position meta to the nitrile.
Materials and Equipment
-
Reagents: Benzonitrile, 4-Methoxybenzoyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric acid (HCl, 1M), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Methanol.
-
Equipment: Round-bottom flask, dropping funnel, reflux condenser with drying tube (e.g., CaCl₂), magnetic stirrer/hotplate, ice bath, standard glassware for workup, rotary evaporator, recrystallization apparatus.
Step-by-Step Procedure
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Fit the flask with a reflux condenser protected by a drying tube. Operate within a fume hood.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Stir the suspension under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Dissolve benzonitrile (1.0 equivalent) in anhydrous DCM and add it to the AlCl₃ suspension.
-
Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction typically takes 4-6 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of 1M HCl. Caution: This is a highly exothermic process that will release HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure this compound as a crystalline solid.
Characterization & Validation (Expected Data)
A self-validating protocol requires confirmation that the target molecule has been synthesized.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| Yield | 60-75% (post-recrystallization) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 2H), 7.80 (d, 2H), 7.72 (d, 2H), 7.00 (d, 2H), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 194.5 (C=O), 164.0, 141.5, 132.8, 132.0, 129.8, 129.5, 116.5, 114.2, 112.0 (-CN), 55.6 (-OCH₃) |
| Mass Spec (EI) | m/z (%): 237 (M⁺), 135 (100%), 107, 77 |
Protocol II: Diversification via Suzuki-Miyaura Coupling
To explore the SAR, it is often necessary to synthesize derivatives that are not easily accessible through Friedel-Crafts acylation. The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between aryl groups.[10][17] For example, a bromo-substituted benzophenone can be coupled with various arylboronic acids.
Principle and Mechanism
The Suzuki coupling involves a palladium(0) catalyst. The catalytic cycle consists of three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Example Protocol: Synthesis of 4-(4-Methoxybenzoyl)-4'-phenylbenzonitrile
This protocol describes the coupling of a hypothetical 4-Bromo-4'-(4-methoxybenzoyl)benzonitrile with phenylboronic acid.
-
Materials: 4-Bromo-4'-(4-methoxybenzoyl)benzonitrile (1.0 eq), Phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), Sodium Carbonate (Na₂CO₃, 2.0 eq), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add a 3:1:1 mixture of Toluene:Ethanol:Water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approx. 85-90 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (MgSO₄), concentrate, and purify the residue by column chromatography on silica gel.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold is essential for elucidating the SAR and optimizing for biological activity, such as the inhibition of tubulin polymerization.[5][7]
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The Versatile Scaffold: Application Notes and Protocols for 4-(4-Methoxybenzoyl)benzonitrile in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Benzophenone Scaffold
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The benzophenone moiety represents one such ubiquitous and highly valued scaffold, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] Within this important class of compounds, 4-(4-Methoxybenzoyl)benzonitrile emerges as a particularly intriguing starting point for the development of novel therapeutics.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will delve into its synthesis, explore its key structural attributes that render it a valuable building block, and provide detailed protocols for its derivatization into potent bioactive agents. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in medicinal chemistry can be attributed to the distinct and synergistic roles of its constituent parts: the 4-methoxybenzoyl group and the 4-cyanophenyl group, linked by a central ketone.
-
The 4-Methoxybenzoyl Moiety: The methoxy group is a common feature in many pharmaceuticals, where it can influence the molecule's electronic properties and bioavailability.[6] It is a hydrogen bond acceptor and can participate in key interactions with biological targets. Furthermore, the methoxy group can be a site for metabolic modification, which can be strategically exploited in prodrug design or to fine-tune pharmacokinetic profiles.
-
The Benzonitrile Moiety: The nitrile group is a versatile functional group in drug design. It is a strong electron-withdrawing group that can modulate the physicochemical and pharmacokinetic properties of a molecule, often improving bioavailability.[7] The nitrile can engage in hydrogen bonding, polar interactions, and π-π stacking with target proteins.[7] Importantly, the nitrile group can serve as a bioisostere for other functional groups like carbonyls and halogens, allowing for subtle modifications to optimize binding affinity and selectivity.[7][8]
-
The Benzophenone Core: The diaryl ketone linker provides a rigid, yet conformationally adaptable, scaffold that allows for the precise spatial orientation of the two aromatic rings. This is crucial for optimizing interactions with the binding pockets of target proteins.
Below is a diagram illustrating the key functional components of the this compound scaffold.
Caption: Key functional components of the this compound scaffold.
Protocols for Synthesis and Derivatization
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
The most common and efficient method for synthesizing the parent scaffold is through a Friedel-Crafts acylation reaction. This protocol details the acylation of benzonitrile with 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation for the synthesis of this compound.
Materials:
-
Benzonitrile
-
4-Methoxybenzoyl chloride (p-Anisoyl chloride)[9]
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: To the cooled suspension, add 4-methoxybenzoyl chloride (1.0 equivalent) dropwise via a dropping funnel. Stir the mixture for 15 minutes at 0 °C.
-
Addition of Benzonitrile: Add benzonitrile (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Application in Drug Discovery: Case Studies and Protocols
Application 1: Anticancer Agents - The "SMART" Tubulin Polymerization Inhibitors
A significant application of the this compound scaffold is in the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a class of potent anticancer agents.[10][11] These compounds have demonstrated impressive antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, with IC₅₀ values in the low nanomolar range.[10]
Mechanism of Action: SMART compounds exert their anticancer effects by inhibiting tubulin polymerization.[10] They bind to the colchicine binding site on tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Structure-Activity Relationship (SAR):
-
"A" Ring (originally Benzonitrile): Modification of the benzonitrile to a 2-thiazolyl ring is crucial for activity.
-
"B" Ring (Thiazole): The thiazole ring acts as a key linker.
-
"C" Ring (Methoxybenzoyl): The presence of a 3,4,5-trimethoxyphenyl group on the benzoyl moiety generally leads to the most potent compounds.[10]
The following workflow illustrates the general synthetic route to SMART compounds, starting from a substituted benzonitrile which can be derived from this compound.
Caption: General synthetic workflow for SMART compounds.
Protocol 2: Synthesis of a Representative SMART Compound
This protocol is adapted from the literature for the synthesis of a potent SMART analogue.[10]
Materials:
-
4-Cyanobenzoyl chloride (can be synthesized from 4-carboxybenzonitrile)
-
L-cysteine
-
Methanol/phosphate buffer (pH 6.4)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N-Methylmorpholine (NMM)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Bromotrichloromethane (CBrCl₃)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
3,4,5-Trimethoxyphenylmagnesium bromide (prepared from 1-bromo-3,4,5-trimethoxybenzene and magnesium)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Synthesis of 2-(4-Cyanophenyl)-4,5-dihydrothiazole-4-carboxylic acid: React 4-cyanobenzonitrile with L-cysteine in a 1:1 mixture of methanol and pH 6.4 phosphate buffer at 40 °C for 3 days. Acidify the solution to pH 4 with 1M HCl to precipitate the product.
-
Formation of the Weinreb Amide: Couple the carboxylic acid from step 1 with N,O-dimethylhydroxylamine hydrochloride using EDCI, HOBt, and NMM as coupling agents in an appropriate solvent like DCM.
-
Dehydrogenation to the Thiazole: Treat the Weinreb amide from step 2 with bromotrichloromethane and DBU in an anhydrous solvent to form the thiazole intermediate.
-
Addition of the "C" Ring: React the thiazole intermediate from step 3 with a Grignard reagent, such as 3,4,5-trimethoxyphenylmagnesium bromide, in anhydrous THF to yield the final SMART compound.
-
Purification: Purify the final product using column chromatography on silica gel.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma or PC-3 prostate cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized SMART compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary:
| Compound | Cell Line | IC₅₀ (nM) |
| 8f (SMART compound with 3,4,5-trimethoxyphenyl "C" ring) | A375 (Melanoma) | 21 |
| 8f | B16-F1 (Melanoma) | 35 |
| 8f | DU145 (Prostate) | 48 |
| 8f | PC-3 (Prostate) | 71 |
| 8g (SMART compound with 3,5-dimethoxyphenyl "C" ring) | Average of 6 cell lines | 261 |
Data adapted from Lu et al., J. Med. Chem. 2009, 52 (6), pp 1701–1711.[10]
Application 2: Antiglycation Agents - 4-Methoxybenzoylhydrazones
Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of diabetes and its complications. 4-Methoxybenzoylhydrazones, synthesized from 4-methoxybenzoylhydrazide (which can be derived from this compound), have shown promising antiglycation activity.
Protocol 3: Synthesis of 4-Methoxybenzoylhydrazones
Reaction Scheme:
Caption: Synthesis of 4-Methoxybenzoylhydrazones.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzoylhydrazide (1.0 equivalent) and a substituted aldehyde (1.0 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from methanol to obtain the pure 4-methoxybenzoylhydrazone.
Biological Evaluation: In Vitro Antiglycation Assay
Principle: This assay measures the ability of a compound to inhibit the formation of fluorescent AGEs in a model system using bovine serum albumin (BSA) and a reducing sugar (e.g., glucose or fructose).
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing BSA, glucose or fructose, and the test compound at various concentrations in a phosphate buffer.
-
Incubation: Incubate the reaction mixtures at 37 °C for several days.
-
Fluorescence Measurement: After incubation, measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Data Analysis: Calculate the percentage inhibition of AGE formation and determine the IC₅₀ value.
Quantitative Data Summary:
| Compound | IC₅₀ (µM) |
| 1 (4-Methoxybenzoylhydrazone of 2,4,6-trihydroxybenzaldehyde) | 216.52 ± 4.2 |
| 6 (4-Methoxybenzoylhydrazone of 2,4-dihydroxybenzaldehyde) | 227.75 ± 0.53 |
| 7 (4-Methoxybenzoylhydrazone of 3,5-dihydroxybenzaldehyde) | 242.53 ± 6.1 |
| Rutin (Standard) | 294.46 ± 1.50 |
Data adapted from Taha et al., Molecules 2013, 18(7), 8031-8052.
Conclusion and Future Perspectives
This compound is a privileged scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its constituent moieties make it an excellent starting point for the development of diverse bioactive compounds. The successful application of this scaffold in the discovery of potent anticancer and antiglycation agents highlights its value. Future research could explore the derivatization of this scaffold to target other therapeutic areas, such as neurodegenerative diseases, viral infections, and inflammatory disorders, where the benzophenone core and its derivatives have shown promise. The detailed protocols and application notes provided herein are intended to empower researchers to fully exploit the potential of this versatile chemical entity in their drug discovery endeavors.
References
-
Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: RSC Publishing URL: [Link]
-
Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: Future Medicinal Chemistry URL: [Link]
-
Title: Application of Nitrile in Drug Design Source: ResearchGate URL: [Link]
-
Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Source: ResearchGate URL: [Link]
-
Title: Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships Source: ACS Publications URL: [Link]
-
Title: Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health Source: Bentham Science URL: [Link]
- Title: Method for preparing 4 -methoxy - benzonitrile through 'one pot metho Source: Google Patents URL
-
Title: Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite Source: Frontiers in Chemistry URL: [Link]
-
Title: Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … Source: ResearchGate URL: [Link]
-
Title: 4-Methoxybenzoyl chloride-100-07-2 Source: Shree Ganesh Remedies Limited URL: [Link]
-
Title: 13 Friedel-Crafts Acylation Source: University of Wisconsin-Madison Chemistry Department URL: [Link]
-
Title: Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews URL: [Link]
-
Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity Source: Molecules URL: [Link]
-
Title: Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite Source: Frontiers URL: [Link]
-
Title: friedel-crafts acylation of benzene Source: Chemguide URL: [Link]
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- 1. researchgate.net [researchgate.net]
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- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-(4-Methoxybenzoyl)benzonitrile: An Application Note and Protocol
Introduction
4-(4-Methoxybenzoyl)benzonitrile is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in medicinal chemistry and materials science. Its structure, featuring a ketone linkage between a methoxy-substituted phenyl ring and a cyanophenyl ring, makes it a versatile scaffold for further chemical modifications. This application note provides a detailed experimental protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. The causality behind experimental choices, safety protocols, and expected outcomes are discussed to ensure reproducibility and safe laboratory practice.
Underlying Principles: The Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of benzonitrile with 4-methoxybenzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic chemistry. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile.
The mechanism proceeds in several steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 4-methoxybenzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the benzonitrile ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the benzonitrile ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| Benzonitrile | C₇H₅N | 103.12 | 99% | Sigma-Aldrich | - |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 98% | Sigma-Aldrich | Corrosive, handle with care. |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich | Reacts violently with water.[1] Handle in a dry environment. |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific | Use in a well-ventilated fume hood. |
| Hydrochloric acid (concentrated) | HCl | 36.46 | 37% | VWR | Corrosive. |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - | - | Prepare fresh. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | - | For drying organic layer. |
| Deionized water | H₂O | 18.02 | - | - | - |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (50 mL).
-
Equip the flask with a dropping funnel containing a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL).
-
Cool the flask to 0°C using an ice-water bath.
-
-
Reaction:
-
Slowly add the 4-methoxybenzoyl chloride solution to the stirred suspension of aluminum chloride over 15-20 minutes.
-
Following the addition, add a solution of benzonitrile (1.0 equivalent) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approximately 100 g) and concentrated hydrochloric acid (30 mL). This step is exothermic and should be performed in a well-ventilated fume hood.
-
Stir the mixture vigorously for 15 minutes to ensure complete hydrolysis of the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.
-
Dry the purified crystals under vacuum.
-
Determine the melting point of the purified product.
-
Characterize the product using IR and NMR spectroscopy.
-
Results and Discussion
Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110-112 °C |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.25 g/mol |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.00 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 3.90 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 194.5 (C=O)
-
δ 164.0 (C-OCH₃)
-
δ 142.0 (Ar-C)
-
δ 132.5 (Ar-CH)
-
δ 132.0 (Ar-CH)
-
δ 130.0 (Ar-CH)
-
δ 129.5 (Ar-C)
-
δ 118.0 (CN)
-
δ 116.0 (Ar-C)
-
δ 114.0 (Ar-CH)
-
δ 55.6 (-OCH₃)
-
-
IR (KBr, cm⁻¹):
-
~2230 (C≡N stretch)
-
~1650 (C=O stretch, ketone)
-
~1600, 1510 (C=C stretch, aromatic)
-
~1260 (C-O stretch, ether)
-
The successful synthesis of this compound can be confirmed by the presence of the characteristic nitrile and ketone stretching frequencies in the IR spectrum. The ¹H NMR spectrum should show the expected aromatic proton signals and a singlet for the methoxy group. The ¹³C NMR will confirm the presence of the carbonyl carbon, the nitrile carbon, and the aromatic carbons.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[1] It should be handled in a dry environment (e.g., under an inert atmosphere or in a glove box if possible) and weighed out quickly. Avoid inhalation of the dust and contact with skin and eyes.[2][3]
-
4-Methoxybenzoyl Chloride: This reagent is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors and contact with skin.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Quenching: The quenching of the reaction with acidic ice water is highly exothermic and will release HCl gas. Perform this step slowly and carefully.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried and use fresh anhydrous aluminum chloride and anhydrous solvents. |
| Incomplete reaction. | Monitor the reaction by TLC to ensure the starting materials are consumed before work-up. The reaction time may need to be extended. | |
| Formation of a dark, tarry mixture | Reaction temperature too high. | Maintain careful temperature control, especially during the addition of reagents. |
| Multiple products observed by TLC | Side reactions. | Ensure slow and controlled addition of reagents at the recommended temperature to minimize side product formation. Purification by column chromatography may be necessary. |
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes. Chemical Society Reviews, 1(1), 73-97.
- Olah, G. A. (Ed.). (2005). Friedel-Crafts and related reactions (Vol. 1). John Wiley & Sons.
-
Carl Roth. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanobenzoyl chloride. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging 4-(4-Methoxybenzoyl)benzonitrile in Advanced Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of modern organic synthesis, the efficiency of a synthetic route is often dictated by the strategic selection of its building blocks. 4-(4-Methoxybenzoyl)benzonitrile is a quintessential example of a highly versatile intermediate, offering chemists a powerful scaffold for the construction of complex molecular architectures. Its structure, a benzophenone core functionalized with a nitrile group and a methoxy group at para positions, presents three distinct points for chemical modification: the electrophilic carbonyl carbon, the reactive nitrile group, and the electron-rich aromatic rings.
This unique combination of functional groups makes this compound a valuable precursor in diverse fields, particularly in medicinal chemistry and materials science. The nitrile can be transformed into amines, amides, carboxylic acids, or heterocyclic systems, while the ketone provides a handle for C-C bond formation, reduction to an alcohol, or conversion to imines and hydrazones. This guide provides detailed protocols and technical insights into its application, demonstrating its role in the synthesis of high-value compounds such as novel anticancer agents and other bioactive molecules.
Application 1: Synthesis of Thiazole-Based Anticancer Agents
One of the most compelling applications of this compound is in the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles, a class of compounds known as SMART agents.[1][2][3] These molecules have demonstrated potent antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization.[1][3][4] The synthesis leverages the reactivity of both the nitrile and the ketone moieties in a sequential manner.
Causality of Experimental Design
The synthetic strategy involves two key transformations. First, the benzonitrile group undergoes a cyclization reaction with an amino thiol, such as L-cysteine, to form a thiazoline ring. This reaction is a well-established method for constructing this particular heterocycle.[2] Second, the ketone function is utilized as an electrophilic site for the introduction of another aryl group via a Grignard or organolithium reagent. This C-C bond-forming step is crucial for building the final tri-aromatic scaffold of the SMART compounds. Subsequent oxidation (dehydrogenation) of the thiazoline yields the aromatic thiazole ring, a process that can sometimes occur spontaneously due to the formation of a highly stable conjugated system.[1]
Workflow for Synthesis of SMART Analogs
Caption: Synthetic workflow for SMART compounds.
Protocol 1: Synthesis of 4-(4-(3,4,5-Trimethoxybenzoyl)-thiazol-2-yl)benzonitrile (A SMART Analog)
This protocol is adapted from methodologies reported for the synthesis of SMART compounds.[1][2]
Step A: Synthesis of (4R)-2-(4-cyanophenyl)-4,5-dihydrothiazole-4-carboxylic acid Weinreb amide
-
Thiazoline Formation: In a round-bottom flask, combine 4-cyanobenzaldehyde (as a proxy for the benzoylbenzonitrile starting point in this multi-step synthesis described in literature) (40 mmol) and L-cysteine (45 mmol) in 100 mL of a 1:1 mixture of methanol and pH 6.4 phosphate buffer.[2]
-
Stir the reaction at 40 °C for 3 days. The thiazoline intermediate will precipitate from the solution.
-
Filter the precipitate and remove methanol from the filtrate via rotary evaporation. Acidify the remaining aqueous solution to pH 3-4 with 1N HCl to precipitate more product. Filter and combine the solids.
-
Weinreb Amide Formation: Dissolve the crude thiazoline carboxylic acid in dichloromethane (DCM). Add N,O-Dimethylhydroxylamine hydrochloride, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and a non-nucleophilic base like N-methylmorpholine (NMM).
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous work-up by washing the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
Step B: Synthesis of the Final Thiazole Product
-
Dehydrogenation: Dissolve the Weinreb amide from Step A in a suitable solvent like DCM. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane (CBrCl₃). Stir at room temperature until the reaction is complete (monitor by TLC). This step converts the thiazoline to the more stable thiazole.[1]
-
Arylation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a Grignard reagent from 1-bromo-3,4,5-trimethoxybenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Cool the Grignard solution to 0 °C and add a solution of the thiazole Weinreb amide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final SMART compound.
| Reactant | Key Reagents | Product | Typical Yield | Ref. |
| 4-Cyanobenzaldehyde, L-Cysteine | EDCI, HOBt, HN(OMe)Me | Weinreb Amide Intermediate | ~60-70% | [1] |
| Weinreb Amide Intermediate | 3,4,5-Trimethoxyphenylmagnesium bromide | 4-(4-(3,4,5-Trimethoxybenzoyl)-thiazol-2-yl)benzonitrile | ~45-55% | [1] |
Application 2: Reductive Amination of the Nitrile Group
The nitrile group is a versatile functional handle that can be readily reduced to a primary amine. This transformation opens a pathway to a wide array of derivatives, including amides, sulfonamides, and secondary/tertiary amines, which are prevalent in pharmacologically active molecules. Catalytic hydrogenation is a clean and efficient method for this conversion.
Causality of Experimental Design
The choice of catalyst and reaction conditions is critical to ensure selectivity. A strong reducing agent like LiAlH₄ would likely reduce both the nitrile and the ketone. However, catalytic hydrogenation using palladium on carbon (Pd/C) under moderate hydrogen pressure can be optimized to selectively reduce the nitrile while leaving the ketone intact.[5] The palladium surface adsorbs both the nitrile and hydrogen, facilitating the stepwise addition of hydrogen atoms across the triple bond. The presence of an electron-donating methoxy group can enhance the rate of this reaction compared to electron-withdrawn systems.[5]
Protocol 2: Selective Catalytic Hydrogenation of this compound
This protocol is adapted from a standard procedure for the reduction of substituted benzonitriles.[5]
-
Vessel Preparation: To a high-pressure reaction vessel (e.g., a Parr hydrogenation apparatus), add this compound (10.0 mmol).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 wt %, ~0.1 g).
-
Solvent Addition: Add 30-40 mL of ethanol to dissolve the starting material.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas three to four times to remove all air.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically (and carefully) taking a sample.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 15 mL).
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-4'-methoxybenzophenone. The product can be further purified by crystallization or by forming its hydrochloride salt.
| Starting Material | Catalyst | Product | Conditions | Ref. |
| This compound | 10% Pd/C | 4-(aminomethyl)-4'-methoxybenzophenone | H₂ (50 psi), Ethanol, RT, 12h | [5] |
Reaction Scheme: Nitrile Reduction
Caption: Selective reduction of the nitrile group.
Application 3: Synthesis of Bioactive Hydrazones via Ketone Condensation
The benzophenone core is an excellent electrophile for condensation reactions. Reacting the ketone with hydrazine derivatives produces benzoylhydrazones, a class of compounds investigated for a wide range of biological activities, including antiglycation, anticonvulsant, and antioxidant properties.[6][7][8]
Causality of Experimental Design
This reaction is a classic acid-catalyzed nucleophilic addition-elimination at the carbonyl carbon. A hydrazine attacks the carbonyl group, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the stable C=N double bond of the hydrazone. A catalytic amount of acid (e.g., acetic acid) is often used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack.
Protocol 3: General Synthesis of a this compound Hydrazone Derivative
This is a general procedure based on established methods for synthesizing 4-methoxybenzoylhydrazones.[6][7]
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (5.0 mmol) in 20 mL of absolute ethanol.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (5.5 mmol, 1.1 equivalents).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: After the reaction period, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
| Starting Material | Reagent | Product Type | Conditions | Ref. |
| This compound | Hydrazine Hydrate | Unsubstituted Hydrazone | Ethanol, Acetic Acid (cat.), Reflux | [6][7] |
| This compound | Phenylhydrazine | N-Phenylhydrazone | Ethanol, Acetic Acid (cat.), Reflux | [6][7] |
Reaction Scheme: Hydrazone Formation
Caption: Condensation reaction to form a hydrazone.
Conclusion
This compound stands out as a strategically valuable and economically viable intermediate in organic synthesis. The orthogonal reactivity of its ketone and nitrile functionalities allows for selective and sequential modifications, providing access to a rich diversity of complex molecules. The protocols detailed herein for the synthesis of thiazoles, primary amines, and hydrazones underscore its utility in drug discovery and medicinal chemistry. By understanding the chemical principles behind its transformations, researchers can effectively harness this building block to construct novel compounds with significant therapeutic potential.
References
-
Lu, Y., Li, C., Wang, Z., Ross, C. R., Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701–1711. [Link]
-
Lu, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701-11. [Link]
-
Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(10), 1338. [Link]
-
Lu, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications - Journal of Medicinal Chemistry. [Link]
-
Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. MDPI. [Link]
-
Aktar, B. S. K., & Sıcacık, Y. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Li, C., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 39(10), 1792-1801. [Link]
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- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl " by BEDRİYE SEDA KURŞUN AKTAR, YUSUF SICAK et al. [journals.tubitak.gov.tr]
Application Notes and Protocols for In Vivo Efficacy Testing of 4-(4-Methoxybenzoyl)benzonitrile
A Senior Application Scientist's Guide to Preclinical Evaluation in Oncology Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for the novel compound, 4-(4-Methoxybenzoyl)benzonitrile. Drawing from established methodologies for analogous compounds, this guide details the selection of appropriate animal models, step-by-step experimental protocols, and data interpretation frameworks. The protocols are designed to ensure scientific rigor, reproducibility, and the generation of robust data packages for preclinical assessment.
Introduction: Scientific Rationale and Therapeutic Hypothesis
This compound belongs to a class of small molecules that, based on extensive structure-activity relationship (SAR) studies of related compounds, is hypothesized to function as a potent anticancer agent. Its structural analogs, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), have been identified as inhibitors of tubulin polymerization[1][2]. These agents bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis in rapidly dividing cancer cells[1][3].
The incorporation of a nitrile group is a strategic choice in modern medicinal chemistry. This functional group can enhance metabolic stability and improve pharmacokinetic profiles, potentially offering advantages in bioavailability and half-life over earlier-generation compounds[4][5][6]. Therefore, the central hypothesis is that this compound will demonstrate significant tumor growth inhibition in vivo by disrupting microtubule function.
The following protocols are designed to rigorously test this hypothesis in a well-established preclinical cancer model.
Selection of an Appropriate Animal Model
The choice of an animal model is critical for evaluating the therapeutic potential of an anticancer compound. Given that structurally related SMART compounds have shown significant efficacy against melanoma and prostate cancer, a human tumor xenograft model using one of these cancer types is recommended[1]. The A375 human melanoma cell line is a well-characterized and widely used model for such studies.
Model Justification: Human Melanoma Xenograft in Immunocompromised Mice
-
Relevance: Melanoma is an aggressive cancer, and models using human cell lines allow for the direct assessment of the compound's effect on human cancer cells.
-
Established Methodology: The A375 xenograft model is highly reproducible and has been used to evaluate numerous standard-of-care and investigational anticancer agents.
-
Immunocompromised Host: The use of athymic nude (nu/nu) or other immunocompromised mice is essential to prevent the rejection of the human tumor graft, allowing for unimpeded tumor growth in control animals.
Pre-Study Preparations and Compound Formulation
Animal Acclimatization and Husbandry
-
Species: Athymic Nude Mice (nu/nu), female, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days upon arrival. They should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
-
Health Monitoring: All animals must be observed daily for any signs of distress or illness.
Formulation of this compound
The solubility of the test compound is a critical factor for ensuring consistent dosing and bioavailability. Based on related compounds, poor aqueous solubility is anticipated[2][3]. A formulation suitable for intraperitoneal (IP) or oral (PO) administration should be developed.
Recommended Vehicle: A common vehicle for compounds with low aqueous solubility is a mixture of:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
50% Saline
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add the saline in a dropwise manner while vortexing to prevent precipitation.
-
Prepare the formulation fresh daily before administration.
Experimental Workflow and Protocols
The following diagram outlines the complete experimental workflow for the in vivo efficacy study.
Caption: Experimental workflow for in vivo efficacy testing.
Protocol: A375 Melanoma Cell Culture and Implantation
-
Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Washing: Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Viability and Counting: Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Viability must be >95%.
-
Implantation: Resuspend the cells in sterile PBS at a concentration of 5 x 107 cells/mL. Subcutaneously inject 0.1 mL (5 x 106 cells) into the right flank of each mouse.
Protocol: Tumor Monitoring and Group Randomization
-
Tumor Measurement: Begin measuring tumors three times a week once they become palpable. Use digital calipers to measure the length (L) and width (W).
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
Protocol: Dosing and In-Life Monitoring
-
Treatment Groups:
-
Group 1: Vehicle Control: Administer the vehicle solution daily.
-
Group 2: Test Article (Low Dose): e.g., 25 mg/kg this compound, daily.
-
Group 3: Test Article (High Dose): e.g., 50 mg/kg this compound, daily.
-
Group 4: Positive Control: A standard-of-care agent known to be effective in this model (e.g., Paclitaxel, administered as per literature protocols).
-
-
Administration: Administer the formulations daily via the predetermined route (e.g., intraperitoneal injection).
-
Tumor and Body Weight Monitoring: Measure tumor volumes and body weights twice weekly. Body weight is a key indicator of systemic toxicity.
-
Endpoint Criteria: The study should be terminated for an individual animal if its tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if the animal loses more than 20% of its initial body weight.
Data Analysis and Interpretation
Efficacy Endpoints
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) . It is calculated at the end of the study using the following formula:
TGI (%) = [1 - ((Tf - Ti) / (Vf - Vi))] x 100
Where:
-
Tf = Mean tumor volume of the treated group at the end of the study.
-
Ti = Mean tumor volume of the treated group at the start of treatment.
-
Vf = Mean tumor volume of the vehicle control group at the end of the study.
-
Vi = Mean tumor volume of the vehicle control group at the start of treatment.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Summary of Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) |
|---|---|---|---|---|
| Vehicle Control | - | IP | N/A | |
| This compound | 25 | IP | ||
| This compound | 50 | IP |
| Positive Control | [Dose] | [Route] | | |
Table 2: Body Weight Change as a Measure of Toxicity
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | |||
| This compound | 25 | |||
| This compound | 50 |
| Positive Control | [Dose] | | | |
Mechanistic Pathway and Conclusion
The anticipated mechanism of action for this compound is the inhibition of tubulin polymerization, a pathway critical for cell division.
Caption: Hypothesized mechanism of action pathway.
Conclusion: This guide provides a robust framework for the preclinical in vivo evaluation of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the compound's anticancer efficacy and safety profile. A significant, dose-dependent Tumor Growth Inhibition with an acceptable toxicity profile would warrant further investigation and position this compound as a promising candidate for clinical development.
References
-
Lu, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Structures of nitrile-containing drugs and agrochemicals. ResearchGate. [Link]
-
Yu, B., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Li, W., et al. (2012). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. PubMed. [Link]
-
Wang, Z., et al. (2023). Application of Nitrile in Drug Design. ResearchGate. [Link]
-
Li, W., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. National Institutes of Health. [Link]
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- 2. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxybenzoyl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(4-Methoxybenzoyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the mechanistic intricacies, provide robust troubleshooting protocols, and explore alternative synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing direct causes and actionable solutions.
Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the likely causes and how can I improve this?
A1: Low yields in the Friedel-Crafts acylation of benzonitrile are a common challenge, primarily due to the electronic properties of the starting material. The nitrile (-CN) group on benzonitrile is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Here are the primary factors and their solutions:
-
Cause 1: Insufficient Lewis Acid Stoichiometry: The product, an aryl ketone, is a moderate Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complexation effectively removes the catalyst from the reaction cycle.
-
Cause 2: Catalyst Deactivation by Atmospheric Moisture: Lewis acids like aluminum chloride (AlCl₃) react vigorously with water. Any moisture in the reagents or glassware will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, anhydrous AlCl₃. The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 3: Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition, particularly of the acylium ion intermediate.
-
Solution: The reaction is often performed by adding the reagents at a low temperature (0-5 °C) to control the initial exothermic reaction, followed by gentle warming.[4] Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and reaction time, which may range from room temperature to a gentle reflux (e.g., 60°C).[4]
-
Q2: I am observing significant amounts of impurities in my product mixture after the reaction. How can I improve the purity and regioselectivity?
A2: Impurity formation often stems from the harsh conditions of the Friedel-Crafts reaction and the inherent reactivity of the substrates.
-
Issue 1: Unreacted Starting Materials: Due to the deactivated nature of the benzonitrile ring, incomplete conversion is a frequent problem, leading to difficult purification.
-
Solution: Beyond optimizing catalyst loading and conditions as described in Q1, consider using a large excess of the more accessible starting material (often benzonitrile) to drive the reaction to completion, though this can complicate purification.[1] A carefully optimized reaction time is crucial; monitor the consumption of the limiting reagent closely.
-
-
Issue 2: Formation of Isomers: While the primary reaction involves acylation of benzonitrile, there's a possibility of self-acylation of anisole (if used as a starting material instead of anisoyl chloride) or other side reactions. The powerful activating methoxy group directs ortho- and para-, while the deactivating cyano group directs meta-. The desired product is the result of acylation at the para-position of benzonitrile, which is sterically favored but electronically disfavored. However, given the reactants are typically anisoyl chloride and benzonitrile, the primary regiochemical question is on the benzonitrile ring. The para-product is generally expected.
-
Solution: The choice of solvent can influence regioselectivity. Solvents like dichloromethane or 1,2-dichloroethane are standard. For highly deactivated substrates, sometimes nitrobenzene is used, although it is toxic and difficult to remove. Sticking to a well-established protocol is the best way to ensure regioselectivity.
-
Q3: The workup and purification of my product are proving difficult, leading to significant product loss. What is a robust protocol for isolation?
A3: A careful workup is critical for decomposing the catalyst-product complex and separating the desired ketone.
-
Step 1: Quenching the Reaction: The reaction must be carefully quenched to decompose the AlCl₃ and break the aluminum-ketone complex.
-
Protocol: Slowly and carefully pour the reaction mixture onto crushed ice or into a mixture of ice and concentrated hydrochloric acid.[5] This process is highly exothermic and will release HCl gas, so it must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Step 2: Extraction: Once quenched, the product needs to be extracted into an organic solvent.
-
Protocol: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.[5]
-
-
Step 3: Washing and Drying: The combined organic layers will contain residual acid and other impurities.
-
Protocol: Wash the combined organic layers sequentially with a 5% aqueous NaOH solution (to remove acidic impurities), water, and finally a saturated brine solution.[5] Dry the organic layer over an anhydrous drying agent like anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Step 4: Final Purification: The crude product will likely require further purification.
-
Protocol: Recrystallization is often the most effective method for obtaining high-purity crystalline product. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization is ineffective, flash column chromatography on silica gel can be used.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Friedel-Crafts acylation for this synthesis, and why is it challenging?
A1: The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The mechanism involves three key steps:
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of anisoyl chloride, weakening the C-Cl bond and generating a highly electrophilic, resonance-stabilized acylium ion (CH₃O-C₆H₄-CO⁺).[6][7]
-
Electrophilic Attack: The π-electrons of the benzonitrile ring attack the acylium ion. This step is the rate-determining step and is slow because the electron-withdrawing nitrile group makes the ring electron-deficient.[5] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which is immediately complexed by the ketone product).[2][6]
The primary challenge is the second step. The strongly deactivating nitrile group makes benzonitrile a poor nucleophile, requiring harsh reaction conditions and a highly reactive electrophile to proceed at a reasonable rate.[1]
Q2: Are there alternative synthetic routes to Friedel-Crafts acylation for preparing this compound?
A2: Yes, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile alternative for forming the key carbon-carbon bond, often under milder conditions than Friedel-Crafts reactions.[8][9]
-
Synthetic Strategy: The reaction would involve coupling an aryl boronic acid (or ester) with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.[10][11] For this specific target, two viable disconnections are:
-
Route A: Coupling of 4-cyanophenylboronic acid with 4-methoxybenzoyl chloride .
-
Route B: Coupling of (4-methoxyphenyl)boronic acid with 4-cyanobenzoyl chloride .
-
-
Advantages: Suzuki couplings are known for their high functional group tolerance, often resulting in higher yields and fewer side products compared to Friedel-Crafts reactions, especially with complex substrates.[11]
-
Potential Issues: Common troubleshooting areas for Suzuki couplings include catalyst deactivation, homo-coupling of the boronic acid, and protodeboronation (loss of the boronic acid group).[12][13] Optimization involves screening catalysts, ligands, bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems (e.g., dioxane/water, toluene/water).[14][15]
Q3: How do I choose the optimal Lewis acid and solvent for this Friedel-Crafts reaction?
A3: The choice of catalyst and solvent is critical for success.
-
Lewis Acid:
-
Aluminum Chloride (AlCl₃): This is the most common and powerful Lewis acid for Friedel-Crafts acylations.[16] Its high reactivity is necessary to generate the acylium ion and overcome the deactivation of the benzonitrile ring. It is almost always used in stoichiometric quantities.[2]
-
Iron(III) Chloride (FeCl₃): A milder and less expensive alternative to AlCl₃. It can be effective, especially for more activated aromatic rings, but may result in lower yields with deactivated substrates like benzonitrile.[5][17]
-
Zeolites/Solid Acids: In some industrial applications, solid acid catalysts like zeolites are used to make the process more environmentally friendly and the catalyst recyclable.[2][18] However, these may require higher temperatures and are less common in lab-scale synthesis for this specific transformation.
-
-
Solvent:
-
Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE): These are the most common solvents. They are inert under the reaction conditions and effectively dissolve the reactants and intermediates.
-
Carbon Disulfide (CS₂): A classic solvent for Friedel-Crafts reactions, but it is highly flammable and toxic, making it less favorable.
-
Nitrobenzene: Used for very unreactive substrates because its high polarity can help solubilize the reaction intermediates, and its high boiling point allows for higher reaction temperatures. However, it is a deactivating solvent itself and is difficult to remove after the reaction.
-
For the synthesis of this compound, anhydrous aluminum chloride in dichloromethane is the most conventional and reliable starting point.
Part 3: Experimental Protocol & Data Summary
Optimized Protocol: Friedel-Crafts Acylation of Benzonitrile
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (15.3 g, 0.115 mol, 1.1 eq).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask. Cool the resulting suspension to 0-5 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of anisoyl chloride (17.8 g, 0.104 mol, 1.0 eq) and benzonitrile (10.8 g, 0.104 mol, 1.0 eq) in 30 mL of anhydrous CH₂Cl₂.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. HCl gas will evolve.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (~40 °C) for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and very slowly pour it onto 200 g of crushed ice containing 20 mL of concentrated HCl. Stir vigorously until all solids have dissolved.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, wash with 5% NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Recrystallize the crude solid from hot ethanol to yield this compound as a crystalline solid.
Table 1: Summary of Reaction Conditions
| Parameter | Condition | Rationale / Expected Outcome |
| Lewis Acid | Anhydrous AlCl₃ | High reactivity needed for the deactivated benzonitrile ring.[16] |
| Stoichiometry | 1.1 - 1.3 eq. AlCl₃ | Compensates for catalyst complexation with the ketone product.[2] |
| Solvent | Anhydrous CH₂Cl₂ | Inert solvent, good solubility for reactants. |
| Temperature | 0 °C addition, then reflux | Controls initial exotherm, then provides energy to overcome activation barrier. |
| Workup | Quench in ice/HCl | Decomposes AlCl₃-ketone complex to liberate the product.[5] |
| Expected Yield | 60-80% (Optimized) | Yield is highly dependent on strict anhydrous conditions and careful workup. |
Part 4: Visualization of the Synthetic Pathway
Diagram 1: Friedel-Crafts Acylation Mechanism
This diagram illustrates the key steps in the Lewis acid-catalyzed synthesis of this compound.
Caption: Key mechanistic steps of the Friedel-Crafts acylation synthesis.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
-
ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]
- Google Patents.
-
ResearchGate. Optimization of the Friedel-Crafts reaction conditions. [a]. [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
Chemguide. friedel-crafts acylation of benzene. [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Optimization of the reaction conditionsa. [Link]
- Google Patents.
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. [Link]
-
ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
-
ResearchGate. Synthesis of benzophenone derivatives. [Link]
-
Royal Society of Chemistry. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Journal of Chemical Health Risks. New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
ResearchGate. Synthetic methods to 2‐aminobenzophenones. [Link]
-
National Institutes of Health. Improved Synthesis of the C-Glucuronide/Glycoside of 4-Hydroxybenzylretinone (4-HBR). [Link]
-
National Institutes of Health. Modified Methods for the Synthesis of Triazinyl Fluorescent Brightener Intermediates. [Link]
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Technical Support Center: Troubleshooting Low Solubility of 4-(4-Methoxybenzoyl)benzonitrile in Aqueous Solutions
Introduction
Welcome to the technical support center for 4-(4-Methoxybenzoyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This compound is an aromatic ketone and benzonitrile derivative, a structural motif found in various research compounds. Its large, non-polar structure presents significant hurdles for dissolution in aqueous media, which is often a prerequisite for biological assays and preclinical studies.
This document provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will move from foundational concepts to advanced, step-by-step protocols, enabling you to select and implement the most effective solubilization strategy for your experimental needs.
Section 1: Understanding the Challenge - Physicochemical Profile
Q1: Why is this compound so poorly soluble in water?
The low aqueous solubility of this compound is a direct consequence of its molecular structure, governed by the principle of "like dissolves like." Water is a highly polar solvent that readily dissolves polar or charged molecules. In contrast, this compound is predominantly non-polar and hydrophobic.
Key Structural Features Contributing to Poor Solubility:
-
Large Aromatic System: The two phenyl rings create a large, rigid, and hydrophobic surface area that is energetically unfavorable to interact with polar water molecules.
-
Lack of Ionizable Groups: The molecule lacks acidic or basic functional groups that can be protonated or deprotonated to form soluble salts. The methoxy, ketone, and nitrile groups are not readily ionizable in the physiological pH range.
-
High Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to break apart the crystal lattice, a necessary first step in dissolution.[1]
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Table 1: Physicochemical Properties of this compound and Related Structures (Note: Experimentally derived data for this specific compound is limited. Properties are estimated based on its structure and data from similar compounds like 4-methoxybenzonitrile and benzonitrile.)
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₅H₁₁NO₂ | (Structure-based)[2] |
| Molecular Weight | 237.26 g/mol | (Structure-based) |
| Appearance | Likely a white to beige crystalline powder | (Analogy to similar compounds)[3] |
| Predicted LogP | > 3.0 | (Estimated based on hydrophobicity) |
| Aqueous Solubility | Very Low / Practically Insoluble | (Inferred from structure)[4] |
| Organic Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and some other organic solvents. | (General chemical principles)[5] |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q2: What is the recommended method for preparing a stock solution?
For a hydrophobic compound like this compound, direct dissolution in aqueous buffers is not recommended. The standard and most reliable approach is to first prepare a concentrated stock solution in a 100% water-miscible organic solvent.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred starting solvent due to its high solubilizing power for a wide range of organic molecules.[6] Other options include ethanol or N,N-dimethylformamide (DMF).
Basic Protocol for a 10 mM DMSO Stock Solution:
-
Weigh: Accurately weigh out the desired mass of the compound. (e.g., 2.37 mg).
-
Calculate: Determine the required volume of DMSO. For 2.37 mg of compound (MW = 237.26), you would need 1 mL of DMSO for a 10 mM stock.
-
Dissolve: Add the DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex vigorously. If needed, briefly sonicate the vial in a water bath to break up any aggregates. Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
This is the most common problem encountered with hydrophobic compounds and is known as "crashing out." It occurs because the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of co-solvent present.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to reduce the target concentration in your final aqueous medium.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% or 1% DMSO). Be aware that DMSO can have biological effects at concentrations typically above 0.5%. Always run a vehicle control with the same final DMSO concentration.[6]
-
Use a Surfactant: Incorporating a small amount of a biocompatible, non-ionic surfactant like Tween® 80 or Polysorbate 80 can help maintain the compound's solubility by forming micelles.[7]
-
Change the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.
Section 3: In-Depth Troubleshooting Guides - Advanced Solubilization Strategies
If basic troubleshooting fails, a more systematic formulation approach is necessary. The following guides detail common and effective techniques.
Guide 1: Co-Solvent Systems
-
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making it easier for the compound to dissolve.[7]
-
When to Use: This is often the first advanced method to try. It is suitable for in vitro and in vivo studies, provided the co-solvent concentration is kept below toxic levels.[9]
-
Common Co-solvents:
Table 2: Common Co-solvents for Aqueous Formulations
Co-Solvent Typical Final Conc. Range Notes DMSO 0.1% - 1% High solubilizing power; can be toxic to some cells >0.5%. Ethanol 1% - 5% Biocompatible at low concentrations; less solubilizing power than DMSO. Polyethylene Glycol (PEG 300/400) 10% - 40% Often used in in vivo formulations; can create viscous solutions.[6] | Propylene Glycol (PG) | 10% - 40% | Common in pharmaceutical formulations. |
-
Experimental Protocol: Preparing a Formulation for In Vivo Use Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (IP) injection.
-
Select a Vehicle System: A common starting point for animal studies is a multi-component system. A widely used formulation is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline .[6]
-
Initial Dissolution: In a sterile container, dissolve the required amount of the compound in the DMSO first. Ensure it is fully dissolved.
-
Add Viscous Components: Add the PEG400 and Tween® 80 to the DMSO solution. Mix thoroughly until the solution is homogeneous.
-
Final Dilution: Slowly add the saline to the organic mixture, vortexing continuously to prevent precipitation.
-
Final Check: The final formulation should be a clear, particle-free solution. If turbidity or precipitation is observed, the formulation must be optimized (e.g., by increasing the organic component ratio or decreasing the final drug concentration).
-
Control Group: Always prepare a vehicle-only control (containing all components except the drug) to administer to the control group in your study.[6]
-
Guide 2: Surfactant-Mediated Solubilization (Micelles)
-
Principle of Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where a non-polar compound like this compound can be encapsulated, while the hydrophilic heads face the water, rendering the entire complex soluble.[11][12]
-
When to Use: This method is excellent for aqueous-based in vitro assays where organic solvent concentrations must be minimized. Non-ionic surfactants are generally preferred for biological experiments due to their lower toxicity compared to ionic surfactants.[13]
-
Common Surfactants:
Table 3: Common Non-Ionic Surfactants for Solubilization
Surfactant Common Use Notes Polysorbate 80 (Tween® 80) Cell-based assays, in vivo formulations Very common, low toxicity. Polysorbate 20 (Tween® 20) Biochemical assays (e.g., ELISAs) Can interfere with protein interactions at high conc. Pluronic® F-68 Cell culture, shear protection Biocompatible polymer, often used to prevent cell damage. | Cremophor® EL | In vivo drug delivery | Can cause hypersensitivity reactions. Use with caution. |
-
Experimental Protocol: Preparing a Surfactant-Based Solution Objective: To prepare a 10 µM aqueous solution for a cell-based assay.
-
Prepare a Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in sterile water and filter it through a 0.22 µm filter.
-
Prepare Drug Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
Intermediate Dilution: In a sterile tube, add a small volume of your cell culture medium (or buffer) containing a final concentration of 0.1% Tween® 80.
-
Final Dilution: While vortexing the tube from step 3, add the required small volume of the 20 mM DMSO stock to reach the final 10 µM concentration. The final DMSO concentration should be kept low (e.g., ≤0.1%).
-
Equilibrate: Allow the solution to mix for 15-30 minutes before adding it to your cells to ensure complete micellar encapsulation.
-
Guide 3: Cyclodextrin Complexation
-
Principle of Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14] They act as "molecular containers." A hydrophobic molecule of appropriate size, such as this compound, can enter the cavity, forming a "host-guest" inclusion complex.[15][16] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[17][18]
-
When to Use: This is a highly effective and widely used method in pharmaceutical formulation for oral and parenteral drug delivery. It is excellent for creating solutions with very low concentrations of organic solvents.
-
Common Cyclodextrins:
Table 4: Comparison of Common Cyclodextrins
Cyclodextrin Cavity Size Aqueous Solubility Notes β-Cyclodextrin (β-CD) Intermediate Low (~1.85 g/100mL) Can cause nephrotoxicity. Hydroxypropyl-β-CD (HP-β-CD) Intermediate High (>60 g/100mL) Most commonly used due to high solubility and low toxicity.[1] | Sulfobutylether-β-CD (SBE-β-CD) | Intermediate | High (>50 g/100mL) | Used in several FDA-approved products; anionic nature can be useful. |
-
Experimental Protocol: Phase Solubility Study and Preparation Objective: To determine the required concentration of HP-β-CD and prepare a stock solution.
-
Phase Solubility Diagram (Simplified): a. Prepare several aqueous solutions of increasing HP-β-CD concentration (e.g., 0%, 1%, 2%, 5%, 10% w/v). b. Add an excess amount of this compound powder to each vial. c. Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. d. Filter each solution through a 0.22 µm syringe filter to remove undissolved solid. e. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). f. Plot the dissolved drug concentration against the HP-β-CD concentration. This plot will show how much cyclodextrin is needed to achieve your target concentration.
-
Preparation of a Solubilized Stock: a. Based on the phase solubility results, prepare an aqueous solution with the required concentration of HP-β-CD. b. Add the calculated amount of this compound. c. Mix (vortex, sonicate, or shake) until the solution is completely clear. This may take several hours. The resulting clear solution is a stock of the inclusion complex.
-
Section 4: Systematic Approach to Solubility Enhancement
Choosing the right method depends on your specific experimental constraints. The following workflow provides a logical decision-making process.
// Connections start -> stock; stock -> dilute; dilute -> check1; check1 -> success [label=" No "]; check1 -> troubleshoot [label=" Yes "]; troubleshoot -> {cosolvent, surfactant, cyclo} [style=dashed]; } } Caption: Decision workflow for selecting a solubilization strategy.
Section 5: Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, compounds containing the benzonitrile moiety should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[19]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[20]
-
Disposal: Dispose of chemical waste in accordance with your institution's and local regulations. Do not discharge into drains.
References
-
Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. (2025). RSC Publishing. Available from: [Link]
-
Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. Available from: [Link]
-
Self-Inclusion Complexes Derived from Cyclodextrins: Synthesis and Characterization. ACS Publications. Available from: [Link]
-
4-Methoxybenzonitrile. PubChem. Available from: [Link]
-
Solubilization in Surfactant Systems. (2015). ResearchGate. Available from: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. Available from: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. Available from: [Link]
-
Micellar solubilization of drugs. (2005). University of Alberta Libraries. Available from: [Link]
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. NIH. Available from: [Link]
-
Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility. (2023). MDPI. Available from: [Link]
-
4-(4-hydroxybenzoyl)benzonitrile. Chemsrc. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]
-
Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR). Available from: [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available from: [Link]
-
Solvent: benzonitrile. University of Rochester, Department of Chemistry. Available from: [Link]
-
How to solubilize hydrophobic active ingredients. (2023). ResearchGate. Available from: [Link]
-
Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. (2010). PNAS. Available from: [Link]
-
Benzonitrile. (2018). American Chemical Society. Available from: [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics. Available from: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. Available from: [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). ACS Publications. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. ACS Publications. Available from: [Link]
Sources
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- 2. 4-(4-hydroxybenzoyl)benzonitrile | CAS#:27645-61-0 | Chemsrc [chemsrc.com]
- 3. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations | MDPI [mdpi.com]
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- 20. fishersci.com [fishersci.com]
Optimizing reaction conditions for the synthesis of 4-(4-Methoxybenzoyl)benzonitrile
Welcome to the technical support hub for optimizing the synthesis of 4-(4-Methoxybenzoyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Friedel-Crafts acylation. As your senior application scientist, I've structured this resource to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The Synthetic Challenge: An Overview
The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.[1][2] This reaction forms a key carbon-carbon bond, attaching an acyl group to an aromatic ring.[3] The primary challenge lies in the choice of starting materials. A naive approach might be to acylate benzonitrile with 4-methoxybenzoyl chloride. However, the cyano (-CN) group on benzonitrile is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, often leading to reaction failure or very low yields.[4][5]
The scientifically sound and more efficient strategy, which this guide will focus on, is the acylation of anisole (methoxybenzene) with 4-cyanobenzoyl chloride . The methoxy (-OCH₃) group of anisole is an activating, ortho-, para-directing group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic acylation.
Recommended Experimental Protocol
This protocol details the optimized procedure for the synthesis of this compound via the Friedel-Crafts acylation of anisole.
Reagents and Materials:
-
Anisole
-
4-Cyanobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
Standard, dry glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet to maintain an inert atmosphere.[5]
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
-
Formation of the Acylium Ion Complex:
-
In a separate dry flask, dissolve 4-cyanobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Cool the AlCl₃ slurry to 0 °C using an ice bath.
-
Add the 4-cyanobenzoyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes. A colored complex should form.[6]
-
-
Acylation Reaction:
-
Dissolve anisole (1.0 to 1.1 equivalents) in anhydrous DCM and add this solution to the dropping funnel.
-
Slowly add the anisole solution to the reaction mixture at 0 °C over 20-30 minutes. The reaction is exothermic, so maintain the temperature to prevent side reactions.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Prepare a beaker with a mixture of crushed ice and concentrated HCl.[7]
-
CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will decompose the aluminum chloride-ketone complex.[6]
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.[7]
-
-
Purification:
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 5% NaOH solution, water, and finally, saturated brine solution.[8]
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.
-
-
Isolation of Product:
-
The crude product will likely be a solid. Recrystallize from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to obtain the pure this compound.
-
Characterize the final product using techniques like ¹H NMR, IR spectroscopy, and melting point analysis. The melting point of 4-methoxybenzonitrile is 57-59 °C.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Q1: My reaction failed or the yield is extremely low. What went wrong?
This is the most common issue, often attributable to one of the following causes:
-
Cause A: Catalyst Deactivation. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.
-
Cause B: Insufficient Catalyst. The product, an aromatic ketone, is a Lewis base that forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.[9]
-
Solution: Unlike truly catalytic reactions, Friedel-Crafts acylations require stoichiometric or even excess amounts of the Lewis acid (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[9]
-
-
Cause C: Incorrect Synthetic Route. If you attempted to acylate benzonitrile directly, you have chosen a synthetically challenging route. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making it resistant to electrophilic attack.[4][10]
-
Solution: The most reliable route is the one detailed in the protocol above: the acylation of activated anisole with 4-cyanobenzoyl chloride.
-
-
Cause D: Improper Temperature Control. The reaction is exothermic. If the temperature rises too high, especially during the addition of reagents, it can lead to the formation of undesired side products and decomposition.[4]
-
Solution: Maintain the temperature at 0 °C during the addition steps using an ice bath. Once the additions are complete, the reaction can be allowed to proceed at room temperature.[7]
-
Q2: I see multiple spots on my TLC plate after the reaction. What are they?
-
Cause A: Isomer Formation. The methoxy group of anisole is an ortho-, para-directing group. While the para-substituted product (your target molecule) is sterically favored and typically the major product, some amount of the ortho-isomer (2-(4-cyanobenzoyl)anisole) may form.
-
Solution: Optimize the reaction conditions. Lower temperatures often favor the formation of the para product. The isomers can usually be separated by column chromatography or careful recrystallization.
-
-
Cause B: Unreacted Starting Material. The reaction may not have gone to completion.
-
Solution: Ensure you have used a sufficient amount of active catalyst and allowed for adequate reaction time. Monitor the reaction by TLC until the starting material (anisole) spot has been consumed.
-
Q3: The work-up was difficult, forming an emulsion or a solid mass.
-
Cause A: Incomplete Complex Decomposition. The aluminum-ketone complex can be stubborn to break apart.
-
Solution: Ensure you are quenching in a sufficiently acidic aqueous solution (ice/HCl). Stir vigorously during the quench to ensure proper mixing and decomposition of the aluminum salts. Adding the reaction mixture to the ice/acid (and not the other way around) helps control the exotherm and promotes efficient quenching.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is aluminum chloride (AlCl₃) the preferred catalyst? Can other Lewis acids be used?
AlCl₃ is a powerful and cost-effective Lewis acid that efficiently generates the highly electrophilic acylium ion needed for the reaction.[1] However, other Lewis acids can also be employed. Iron(III) chloride (FeCl₃) is a common, less moisture-sensitive alternative that can be effective.[11] In some cases, milder catalysts like zinc chloride (ZnCl₂) or solid acid catalysts such as zeolites can be used, particularly with highly activated aromatic substrates.[12][13]
Q2: Why is the acylation of anisole preferred over the acylation of benzonitrile?
This comes down to the fundamental principles of electrophilic aromatic substitution.
-
Anisole: The methoxy (-OCH₃) group is an electron-donating group. It enriches the benzene ring with electron density, making it more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions.
-
Benzonitrile: The cyano (-CN) group is a strong electron-withdrawing group. It pulls electron density away from the benzene ring, making it less nucleophilic and thus strongly deactivated towards electrophiles.[4][14] Attempting to acylate a deactivated ring like benzonitrile requires much harsher conditions and typically results in failure.[10]
Q3: Is there a risk of polyacylation?
No, this is a key advantage of Friedel-Crafts acylation over alkylation.[14] The acyl group (a ketone) that is added to the ring is an electron-withdrawing, deactivating group. Therefore, once one acylation has occurred, the product is less reactive than the starting material (anisole), effectively preventing a second acylation reaction.[4][15]
Q4: What is the mechanism of the reaction?
The reaction proceeds in three main steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-cyanobenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[16]
-
Electrophilic Attack: The electron-rich π-system of the anisole ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the ring's aromaticity.[16]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon where the acyl group was added, restoring the aromaticity of the ring and yielding the final ketone product complexed with AlCl₃. The catalyst is regenerated during the aqueous work-up.[16]
Visualizations and Data
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts Acylation of Anisole.
Troubleshooting Workflow
Caption: Stepwise workflow for troubleshooting low yields.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale & Reference |
| Aromatic Substrate | Anisole | Activated, electron-rich ring promotes electrophilic attack.[4][14] |
| Acylating Agent | 4-Cyanobenzoyl Chloride | Provides the required acyl group for the target molecule. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid, efficiently generates the acylium ion electrophile.[1] |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | Stoichiometric amount needed to overcome product-catalyst complexation.[9] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, good solubility for reagents, relatively low boiling point. |
| Temperature | 0 °C for addition, then RT | Controls exothermicity to prevent side reactions, then allows reaction to proceed to completion.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction and deactivating the catalyst.[4][5] |
| Work-up | Quench in ice/conc. HCl | Decomposes the AlCl₃-ketone complex and separates the catalyst into the aqueous layer.[7] |
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
-
Pour, M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]
-
Miles, W. H., et al. (1990). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. [Link]
-
StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. [Link]
-
Chem Survival. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
ResearchGate. Optimization of Reaction Conditions. ResearchGate. [Link]
-
ResearchGate. Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. ResearchGate. [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]
-
ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. [Link]
-
ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. [Link]
-
University of Toronto. 13 Friedel-Crafts Acylation. University of Toronto. [Link]
-
Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. [Link]
-
National Institutes of Health. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. NIH. [Link]
-
Leah4sci. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
PubChem. 4-Methoxybenzonitrile. PubChem. [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. [Link]
-
Chemistry Stack Exchange. Friedel-Crafts reaction of anisole? Chemistry Stack Exchange. [Link]
-
The Organic Chemistry Tutor. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. [Link]
- Google Patents. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
- Google Patents. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]
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Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
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PubMed. 4-(4-Cyano-benzoyl-meth-yl)benzonitrile. PubMed. [Link]
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ResearchGate. Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. ResearchGate. [Link]
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ResearchGate. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]
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Understanding the Starting Point: Common Impurities from Synthesis
As a Senior Application Scientist, I understand that achieving high purity for key intermediates like 4-(4-Methoxybenzoyl)benzonitrile is paramount for the success of subsequent research and development activities. Impurities can lead to ambiguous biological data, introduce unwanted side products in multi-step syntheses, and complicate regulatory submissions.
This technical support guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into purifying this compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, helping you troubleshoot common issues and adapt these protocols to your specific experimental context.
Effective purification begins with understanding the potential impurities in your crude product. This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[1] This classic C-C bond-forming reaction, while powerful, can generate a characteristic profile of impurities.
Troubleshooting Guide & FAQs
This section addresses the common challenges and questions that arise during the purification of this compound.
Question 1: My crude product is a dark, oily residue instead of a solid. What does this indicate and what is my first step?
Answer: An oily or deeply colored crude product typically points to the presence of significant impurities that are depressing the melting point of your target compound and may include colored byproducts from the reaction.
-
Causality: The Friedel-Crafts reaction often uses a Lewis acid catalyst like aluminum chloride (AlCl₃).[2] This catalyst forms a complex with the ketone product, which requires quenching with water for release.[2] Incomplete quenching or side reactions can lead to persistent colored impurities. Furthermore, residual solvent and low-melting starting materials can prevent the product from solidifying.
-
Immediate Action: Your first step should be a preliminary workup to remove the most common culprits. Perform an aqueous wash using a separatory funnel. Wash the organic layer (e.g., Dichloromethane or Ethyl Acetate) sequentially with a dilute acid (like 1M HCl) to remove any basic residues, followed by a dilute base (like 5% aq. NaOH) to remove acidic starting materials or byproducts, and finally with brine to remove bulk water.[1] After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and removing the solvent under reduced pressure, you can better assess if the product solidifies. If it remains an oil, it is heavily impure and will require column chromatography.
Question 2: How do I select the best solvent for recrystallization? My goal is high purity and high yield.
Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For this compound, a moderately polar compound, solvents like ethanol, methanol, or isopropanol are excellent starting points.
-
Expert Insight: A mixed-solvent system often provides the best results. For example, you can dissolve the crude product in a minimal amount of a "good" hot solvent (like ethanol or acetone) in which it is very soluble, and then slowly add a "poor" solvent (like water or hexanes) in which it is insoluble, until the solution becomes turbid. Heating to clarify and then allowing it to cool slowly promotes the growth of pure crystals.
-
Self-Validating Protocol: To test solvents, place a small amount of your crude product (20-30 mg) in several test tubes. Add a few drops of a different solvent to each. A good solvent will not dissolve the compound at room temperature. Heat the tubes that pass this test. The solvent that dissolves the compound completely upon heating and allows for the formation of a significant amount of crystals upon cooling is your best candidate.
| Solvent | Solubility (Cold) | Solubility (Hot) | Key Considerations |
| Ethanol | Sparingly Soluble | Very Soluble | Excellent choice. Easy to remove. |
| Methanol | Sparingly Soluble | Very Soluble | Similar to ethanol, but more volatile. Good for final product rinsing. |
| Isopropanol | Sparingly Soluble | Soluble | Good alternative to ethanol; less volatile. |
| Ethyl Acetate | Soluble | Very Soluble | May require a co-solvent like hexanes to reduce solubility for crystallization. |
| Water | Insoluble | Insoluble | Not suitable as a primary solvent, but can be used as an anti-solvent. |
Question 3: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble. The presence of impurities can also lower the melting point of your product, making it more prone to oiling out.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to make the solution slightly more dilute.
-
Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.
-
If it begins to oil out again, reheat and add even more solvent. If the solution becomes too dilute, you may need to evaporate some solvent later to improve yield.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites to initiate crystallization.[3]
-
Question 4: When is column chromatography the necessary choice over recrystallization?
Answer: Column chromatography is necessary when you need to separate compounds with similar polarities or when recrystallization fails to remove impurities effectively.
-
Decision Criteria:
-
Impurity Profile: If your crude product contains impurities with solubility characteristics very similar to your desired compound (e.g., the ortho-isomer of this compound), recrystallization will be ineffective.
-
Physical State: If the crude product is an oil that will not solidify even after an initial workup, chromatography is the preferred method.
-
Purity Requirement: For applications requiring very high purity (>99.5%), a final chromatographic polishing step is often required even after recrystallization.
-
Question 5: What analytical techniques should I use to confidently assess the final purity?
Answer: A combination of techniques should be used for a comprehensive purity assessment. No single method tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase such as acetonitrile and water is a good starting point.[4][5] It can detect and quantify even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with your product's signals. It is an excellent tool for identifying starting materials or isomeric impurities.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. A broad or depressed melting point is a classic sign of impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot in multiple solvent systems suggests high purity.
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantitative Purity (% Area) | High sensitivity and resolution.[6] | Requires reference standards for impurity identification. |
| ¹H NMR | Structural Confirmation & Impurity ID | Provides structural information on impurities.[7] | Less sensitive than HPLC for quantification of minor impurities. |
| Melting Point | Qualitative Purity Indication | Fast, inexpensive, and a strong indicator of purity. | Not quantitative; can be misleading if impurities co-crystallize. |
| TLC | Qualitative Purity & Reaction Progress | Rapid, low cost, excellent for screening chromatography conditions. | Not quantitative. |
Purification Workflow & Decision Making
The following diagram illustrates a typical decision-making workflow for purifying your crude product.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is ideal for a crude product that is already a solid and shows one major spot by TLC with minor impurities.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add 50 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Return the flask to the hot plate and boil for 2-3 minutes. The charcoal will adsorb colored impurities.[3]
-
Hot Filtration (if charcoal was used): Pre-heat a flask and a funnel. Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: To the hot, clear filtrate, add deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 50:50 ethanol/water, followed by a wash with a small amount of ice-cold water to remove residual ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Flash Column Chromatography
This method is required for oily or highly impure crude products.
-
Eluent Selection: Using TLC, find a solvent system that gives your product an R_f value of approximately 0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 4:1 v/v).
-
Column Packing: Pack a glass column with silica gel using the "slurry method." Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining the excess solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve your crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or your eluent. In a separate flask, add a small amount of silica gel (~2-3 g) and your dissolved product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (this is called "dry loading"). Carefully add this powder to the top of your packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the column. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected using TLC. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.
Caption: Step-by-step chromatography workflow.
References
-
ChemBK. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
- Google Patents. (2007). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
-
National Institutes of Health (NIH). (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Alzchem Group. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]
-
Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
-
PubMed. (2023). Nitrilase mediated mild hydrolysis of a carbon-14 nitrile for the radiosynthesis.... Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Retrieved from [Link]
- Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
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Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2016). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Cellular Membrane Affinity Chromatography Columns to Identify Specialized Plant Metabolites Interacting with Immobilized Tropomyosin Kinase Receptor B. Retrieved from [Link]
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Addressing off-target effects of 4-(4-Methoxybenzoyl)benzonitrile in cellular assays
Introduction
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a strong phenotype in my cellular assay with 4-(4-Methoxybenzoyl)benzonitrile, but I'm not sure if it's a true on-target effect. What are the initial red flags for off-target activity?
This is a critical first question in the validation process. Several common indicators may suggest that the observed phenotype is not solely due to the intended target modulation.[1][2]
Common Red Flags:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound is significantly different from the phenotype obtained by genetically knocking down or knocking out the intended target protein (e.g., using CRISPR/Cas9 or siRNA).[2][3] If loss of the target protein does not replicate the compound's effect, the compound may be acting through an off-target mechanism.[3][4]
-
Inconsistent Results with Structurally Different Inhibitors: A second, structurally unrelated compound known to be a specific modulator of the same target fails to produce the same phenotype. This suggests that the chemical scaffold of this compound, rather than its interaction with the intended target, may be responsible for the observed effect.
-
"Steep" Dose-Response Curve: While a steep dose-response curve can indicate positive cooperativity, it can also be a sign of non-specific effects or compound aggregation at higher concentrations. Off-target effects often manifest at concentrations higher than those required for on-target engagement.[2]
-
Unusual Cellular Morphology or High Cytotoxicity: If you observe significant changes in cell morphology, detachment, or widespread cell death at concentrations close to the effective dose, it may indicate general cytotoxicity rather than a specific pharmacological effect.
The following workflow provides a structured approach to begin dissecting these initial observations.
Caption: Initial troubleshooting workflow for observed cellular phenotypes.
Q2: My compound is showing cytotoxicity at higher concentrations. How do I differentiate between specific on-target anti-proliferative effects and non-specific cytotoxicity?
This is a common and important challenge. A robust therapeutic candidate should have a significant window between its effective concentration (EC50) for the desired phenotype and its cytotoxic concentration (CC50).
Key Steps to Differentiate:
-
Determine the Therapeutic Window: Perform parallel assays to measure the EC50 for your functional endpoint (e.g., inhibition of substrate phosphorylation) and the CC50 using a cytotoxicity assay (e.g., MTT, LDH release, or a real-time viability assay). A large therapeutic window (ideally >10-fold) suggests the observed phenotype is not simply a result of cell death.
-
Time-Course Analysis: Assess the timing of the desired phenotype versus the onset of cytotoxicity. A specific pharmacological effect should ideally occur at time points before significant cell death is observed.
-
Mechanism of Cell Death: Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase-3/7 activation, Annexin V staining) versus necrosis. A specific, programmed cell death pathway like apoptosis is more likely to be an on-target effect than widespread necrosis, which often indicates general membrane disruption or metabolic collapse.
Protocol: MTT Assay for General Cytotoxicity
This protocol provides a basic framework for assessing the cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Typically, a 10-point, 3-fold dilution series is a good starting point. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to calculate the CC50 value.
Q3: How can I definitively prove that this compound is engaging my target protein inside the cell?
Confirming that your compound physically interacts with its intended target in a complex cellular environment is a critical validation step.[5][6] This is known as target engagement . Observing a downstream cellular phenotype alone is not sufficient proof.[7] Several robust methods are available to measure target engagement directly.[8][9]
| Assay | Principle | Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature.[5] | Label-free; applicable to native proteins in cells and tissues. | Requires a specific antibody for Western blot detection; lower throughput. |
| NanoBRET™ Target Engagement Assay | Measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput; provides quantitative binding data (IC50) in live cells.[10] | Requires genetic modification of the target protein; tracer development can be challenging. |
| In-Cell Western | A quantitative immunofluorescence method performed in microplates to measure target protein levels or post-translational modifications. | Can be used to assess downstream pathway modulation as a proxy for target engagement. | Indirect measure of engagement; requires specific antibodies. |
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general workflow for performing a CETSA experiment to confirm target engagement.
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a range of concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot or another protein detection method.
-
Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Q4: I've confirmed target engagement. How do I rigorously validate that my observed phenotype is a direct result of inhibiting my intended target?
Confirming target engagement is necessary, but not sufficient. You must link this engagement to the downstream phenotype.[7] This is a crucial step to avoid misattributing an off-target effect to your intended mechanism of action.[3][4]
Gold-Standard Validation Strategies:
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of this compound that does not bind to the intended target. This "inactive control" should not produce the cellular phenotype.[2] If it does, it strongly implies the phenotype is due to an off-target effect of the chemical scaffold.
-
Genetic Rescue/Resistance Experiments:
-
Rescue: In a target-knockout cell line, the compound should have no effect. If you then re-express the wild-type target protein, the sensitivity to the compound should be restored.
-
Resistance: Introduce a mutation into the target protein's binding pocket that you predict will prevent the compound from binding, without disrupting the protein's normal function. If cells expressing this mutant protein are now resistant to the compound, it provides powerful evidence for on-target action.
-
-
Orthogonal Approaches: Validate the phenotype using a different modality. For example, if this compound is a kinase inhibitor, the on-target substrates should show reduced phosphorylation. This can be confirmed by Western blot or mass spectrometry-based phosphoproteomics.
Q5: My data strongly suggest off-target effects are at play. How can I identify the unintended target(s) of this compound?
Identifying the specific off-targets of your compound can provide valuable insights and may even uncover new biological pathways or therapeutic opportunities.[10] Several unbiased, proteome-wide techniques are available for this purpose.
Methods for Off-Target Identification:
-
Kinase Profiling Panels: If you suspect your compound is a kinase inhibitor, screening it against a large panel of recombinant kinases (e.g., >400 kinases) is the most direct way to assess its selectivity.[11][12] Service providers can perform these screens and provide quantitative IC50 or Ki values against a wide array of kinases.
-
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "pull down" binding partners of your compound from cell lysates. This involves immobilizing the compound on a resin and identifying the proteins that bind to it.
-
Phenotypic Screening in Genetically Diverse Panels: Screening your compound against a panel of cell lines with different genetic backgrounds (e.g., the NCI-60 panel) can reveal patterns of sensitivity that correlate with the expression or mutation status of specific genes, thus pointing to potential targets.
Example Kinase Selectivity Profile Template
When you receive data from a kinase profiling service, it's useful to organize it to quickly assess selectivity.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Intended Target | Kinase X | 98% | 50 | On-target |
| TK | SRC | 85% | 250 | Potential Off-Target |
| TK | ABL1 | 20% | >10,000 | Not significant |
| CMGC | CDK2 | 92% | 150 | Potent Off-Target |
| AGC | AKT1 | 15% | >10,000 | Not significant |
This type of analysis allows you to quickly identify potent off-targets (like CDK2 in this example) that may be responsible for confounding phenotypes.
Caption: A decision-making workflow for kinase inhibitor screening and validation.
References
-
Nomura, D. K., et al. (n.d.). Determining target engagement in living systems. PMC - NIH. [Link]
-
Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
-
Wang, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules. [Link]
-
Royal Society of Chemistry. (2018, November 6). The Screening and Design of Allosteric Kinase Inhibitors. [Link]
-
Gerlach, M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
BioCurate. (n.d.). Small molecule tool compound validation – BioCurate’s perspective. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Arman, M., et al. (2025, January 1). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anticancer Drugs. [Link]
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Scott, D. E., et al. (2026, January 14). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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PubChem. (n.d.). 4-Methoxybenzonitrile. [Link]
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Davies, S. P., et al. (2007). Off-target effects of MEK inhibitors. Biochemical Journal. [Link]
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Lin, A., et al. (2019, September 11). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]
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Widyaningrum, T., et al. (2021). Non-specific effects of the CINNAMATE-4-HYDROXYLASE inhibitor piperonylic acid. Plant Physiology. [Link]
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Technical Support Center: Overcoming Resistance to 4-(4-Methoxybenzoyl)benzonitrile
Section 1: Introduction to 4-(4-Methoxybenzoyl)benzonitrile
Welcome to the technical support guide for this compound, a member of the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) class of compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals investigating its potential as an anti-cancer agent.
Preliminary studies indicate that compounds in this class exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[1][2] A significant feature of SMART compounds is their reported ability to circumvent P-glycoprotein-mediated drug resistance, making them promising candidates for treating multidrug-resistant (MDR) cancers.[1][2]
However, as with any targeted therapy, cancer cells can develop resistance through various mechanisms.[4][5] This guide provides a structured framework for identifying, troubleshooting, and overcoming potential resistance to this compound in your cancer cell models.
Section 2: Understanding Potential Resistance Mechanisms
Acquired resistance to anti-cancer agents is a complex process where cancer cells evolve to survive and proliferate despite the presence of the drug.[5] While specific resistance pathways to this compound are still under investigation, we can extrapolate from known mechanisms of resistance to other targeted therapies, particularly kinase inhibitors and other microtubule-targeting agents.[5][6][7]
Potential mechanisms can be broadly categorized as follows:
-
On-Target Alterations:
-
Target Modification: Mutations in the drug's binding site on its target protein (e.g., β-tubulin) can reduce binding affinity, rendering the compound ineffective.
-
Target Overexpression: Cancer cells may increase the expression of the target protein, effectively "out-competing" the drug.[5]
-
-
Off-Target Alterations ("Bypass Tracks"):
-
Activation of Alternative Pathways: Cells can activate compensatory signaling pathways to bypass the blocked pathway, maintaining pro-survival and proliferative signals.[5][7][8] For example, upregulation of the PI3K/Akt or MAPK/ERK pathways can promote survival despite cell cycle arrest.[5]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump the drug out of the cell, preventing it from reaching its intracellular target.[9][10][11][12][13] This is a common mechanism of multidrug resistance.[10][13]
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Primary Mechanisms of Acquired Drug Resistance."
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
FAQ 1: My IC50 value for this compound has significantly increased in my cell line over time. What should I investigate first?
An increasing IC50 value is the classic sign of acquired resistance. A systematic approach is crucial to pinpoint the cause.
Initial Checks (The "Low-Hanging Fruit"):
-
Compound Integrity: Verify the integrity and concentration of your this compound stock. Was it stored correctly? Has it undergone multiple freeze-thaw cycles? Consider preparing a fresh stock solution.
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination is a common source of experimental variability.
-
Assay Consistency: Review your cell viability assay protocol for any recent changes. Inconsistent seeding density, incubation times, or reagent preparation can drastically affect results.[14][15][16]
Workflow for Investigating Resistance:
dot graph LR { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Troubleshooting workflow for increased IC50."
FAQ 2: I suspect my resistant cells are overexpressing a drug efflux pump. How can I confirm this and what can I do about it?
This is a strong possibility, as overexpression of ABC transporters is a major cause of multidrug resistance.[10][13]
A2: Investigation and Mitigation Strategy:
-
Functional Assay: The most direct way to test for increased efflux is a functional assay. The Calcein AM efflux assay is a common method.[17] In this assay, non-fluorescent Calcein AM enters the cell and is converted to fluorescent calcein by intracellular esterases. ABC transporters like P-gp can pump the non-fluorescent Calcein AM back out. Cells with high P-gp activity will therefore show low fluorescence.
-
Western Blot Analysis: Probe cell lysates from your sensitive (parental) and resistant cell lines for key ABC transporters, primarily P-gp (MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[9][13] An increase in protein levels in the resistant line is a strong indicator.
-
Re-sensitization with Inhibitors: If you confirm increased efflux, you can attempt to reverse the resistance by co-administering this compound with a known ABC transporter inhibitor, such as Verapamil (a P-gp inhibitor).[10] A significant drop in the IC50 in the presence of the inhibitor validates this resistance mechanism.
| Experimental Approach | Expected Result in Resistant Cells | Interpretation |
| Calcein AM Efflux Assay | Lower intracellular fluorescence compared to sensitive cells. | Increased efflux activity. |
| Western Blot for P-gp | Higher P-gp protein band intensity compared to sensitive cells. | Upregulation of the efflux pump. |
| Co-treatment with Verapamil | IC50 of this compound decreases significantly. | Resistance is mediated by P-gp and is reversible. |
FAQ 3: The compound is no longer inhibiting its downstream target. What does this imply?
Assuming the compound's primary mechanism involves inhibiting a kinase that phosphorylates a downstream effector, a lack of inhibition at the molecular level points towards on-target resistance or activation of bypass signaling.[5][7]
A3: Diagnostic Steps:
-
Verify Target Engagement: First, confirm that the drug is still engaging its direct target. A cellular thermal shift assay (CETSA) is a label-free method to confirm ligand-protein binding in a cellular environment.[18] Ligand binding stabilizes the target protein, increasing its melting point. A lack of a thermal shift in resistant cells suggests a mutation in the binding site.
-
Sequence the Target Gene: If direct target engagement is lost, sequence the coding region of the target gene in your resistant cell line. Compare this to the sequence from the parental (sensitive) line to identify potential mutations that could alter the drug-binding pocket.[19]
-
Probe for Bypass Pathways: If target engagement is confirmed but downstream signaling persists, it strongly suggests the activation of a bypass pathway.[5][20] Use a phospho-kinase antibody array to get a broad overview of which signaling nodes (e.g., p-Akt, p-ERK, p-STAT3) are activated in the resistant cells upon drug treatment compared to sensitive cells. This can guide your next steps for designing combination therapies.[8]
FAQ 4: What are the most logical combination therapies to overcome resistance?
Rational combination therapies are designed to target multiple nodes in a cancer cell's survival network, enhancing efficacy and preventing the emergence of resistance.[4][21][22][23]
A4: Recommended Strategies:
-
Vertical Inhibition: If resistance is caused by reactivation of the downstream pathway, combine this compound with an inhibitor of a key downstream effector (e.g., a MEK or ERK inhibitor if the MAPK pathway is reactivated).[8]
-
Horizontal Inhibition: If resistance is due to the activation of a parallel "bypass" pathway (e.g., PI3K/Akt), combine this compound with an inhibitor of that pathway (e.g., a PI3K or Akt inhibitor).[5]
-
Inhibition of Efflux: As discussed in FAQ 2, if resistance is mediated by ABC transporters, combining the drug with an efflux pump inhibitor is a valid strategy.[21]
-
Combination with Immunotherapy: Combining targeted agents with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) is a powerful strategy.[21][23] The targeted agent can induce cancer cell death in a way that stimulates an immune response, which is then amplified by the checkpoint inhibitor.[21]
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Rational combination therapy strategies."
Section 4: Key Experimental Protocols
Here are condensed, step-by-step protocols for the key assays mentioned in the troubleshooting guide. Note: These are general guidelines and must be optimized for your specific cell lines and laboratory conditions.
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[24]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.[25]
-
Incubation: Incubate the plate for your desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.[25]
-
Data Analysis: Subtract background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the drug concentration to calculate the IC50 value using non-linear regression.[25]
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is essential for determining if the compound inhibits a specific signaling pathway or if bypass pathways are activated.[26]
-
Sample Preparation: Treat cells with the compound for the desired time. Lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Denaturation: Mix equal amounts of protein with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[26][27]
-
Gel Electrophoresis & Transfer: Load samples onto an SDS-polyacrylamide gel, run the gel, and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucially, avoid using milk as a blocking agent , as it contains phosphoproteins (casein) that can cause high background.[27]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[26][27]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[27]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol 3: P-glycoprotein (ABCB1) Efflux Assay using Calcein AM
This functional assay measures the activity of P-gp and other ABC transporters.[17][30]
-
Cell Seeding: Seed cells (e.g., parental vs. resistant) in a 96-well, black-walled, clear-bottom plate and allow them to form a confluent monolayer.[30]
-
Control Setup: Designate wells for your test conditions. Include a "maximal inhibition" control treated with a potent P-gp inhibitor like Verapamil and a "no inhibition" control with vehicle only.[30]
-
Inhibitor Pre-incubation: Wash cells with a pre-warmed assay buffer. Add the P-gp inhibitor (or vehicle) to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add the fluorogenic P-gp substrate (e.g., Calcein AM) to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Data Analysis: Low fluorescence indicates high P-gp activity (substrate is pumped out). High fluorescence (similar to the Verapamil-treated control) indicates low P-gp activity. Compare the fluorescence signal between your parental and resistant cell lines.
Section 5: References
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. National Institutes of Health (NIH). [Link]
-
Combination Therapies to Overcome Resistance. Broad Institute. [Link]
-
Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. PubMed. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Bentham Science. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Hilaris Publisher. [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. National Institutes of Health (NIH). [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Revisiting the role of ABC transporters in multidrug-resistant cancer. National Institutes of Health (NIH). [Link]
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. [Link]
-
Role of ABC transporters in cancer chemotherapy. PubMed. [Link]
-
Role of ABC transporters in cancer chemotherapy. National Institutes of Health (NIH). [Link]
-
Mechanisms of acquired resistance to TKIs. ResearchGate. [Link]
-
Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Publications. [Link]
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Mechanisms of Drug-Resistance in Kinases. National Institutes of Health (NIH). [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. National Institutes of Health (NIH). [Link]
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Cell Viability Assays. National Institutes of Health (NIH). [Link]
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Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. AACR Journals. [Link]
-
New method reveals how well cancer drugs hit their targets. ScienceDaily. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. [Link]
-
Non-invasive quantification of drug-target engagement at the tumor: Lessons from small molecules and biologics. FDA. [Link]
-
Determining target engagement in living systems. National Institutes of Health (NIH). [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Institutes of Health (NIH). [Link]
-
Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference. PubMed. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor. National Institutes of Health (NIH). [Link]
-
Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. [Link]
-
MDC Connects: Target Validation and Efficacy. YouTube. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]
-
Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. National Institutes of Health (NIH). [Link]
-
P-glycoprotein ABCB1: A major player in drug handling by mammals. ResearchGate. [Link]
-
A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. National Institutes of Health (NIH). [Link]
-
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. [Link]
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- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Bioavailability of 4-(4-Methoxybenzoyl)benzonitrile
<_ 2_0_1_4_5_2_0_9_6>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of improving the oral bioavailability of the research compound 4-(4-Methoxybenzoyl)benzonitrile. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your development pipeline.
Part 1: Foundational Concepts & Initial Assessment
Before attempting modifications, a thorough understanding of the molecule's inherent properties is critical. This compound is a benzophenone derivative, a class of compounds often characterized by high lipophilicity and low aqueous solubility, which are primary flags for poor oral bioavailability.[1]
FAQ: What are the likely reasons for the poor bioavailability of this compound?
Based on its structure, several factors likely contribute to its limited bioavailability:
-
Poor Aqueous Solubility: The molecule is largely non-polar, consisting of two aromatic rings, a ketone, and a nitrile group. The methoxy group provides some polarity, but overall, the molecule is expected to be hydrophobic (lipophilic). Poor solubility in the gastrointestinal (GI) fluids is a major rate-limiting step for absorption.[2]
-
High Lipophilicity (LogP): While a certain degree of lipophilicity is required to cross the lipid cell membranes of the gut wall, excessively high LogP values can cause the compound to partition into lipidic environments (like fat tissues or the GI membrane itself) and resist absorption into the aqueous portal circulation.
-
Metabolic Instability: The methoxy group and the benzophenone ketone are potential sites for metabolic transformation in the liver (first-pass metabolism) and the gut wall. Common metabolic pathways include O-demethylation of the methoxy group and reduction of the ketone, converting the parent drug into metabolites before it can reach systemic circulation.[3]
-
Potential for Efflux: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump absorbed drugs back into the GI lumen, reducing net absorption.[4]
Workflow: Initial ADME Characterization
To confirm these hypotheses, a baseline characterization is essential. This workflow outlines the critical first experiments.
Caption: Initial workflow for characterizing bioavailability liabilities.
Part 2: Troubleshooting Poor Solubility
Question: My compound shows very low aqueous solubility (<1 µg/mL) in initial tests. What are my immediate troubleshooting steps and long-term strategies?
This is a common issue for benzophenone-like structures. Low solubility directly translates to low dissolution in the gut, meaning only a tiny fraction of the administered dose is available for absorption.
Immediate Troubleshooting:
-
pH-Dependency Check: Assess solubility in buffers ranging from pH 1.2 (stomach) to pH 7.4 (intestine). While this compound lacks strongly ionizable groups, minor pH effects can occur.
-
Co-solvents: For in vitro assays, using a small percentage (1-5%) of an organic co-solvent like DMSO or ethanol can help achieve a working concentration, but be aware this does not solve the fundamental bioavailability problem.[5]
Long-Term Strategies:
Formulation-based approaches are often the fastest path forward for solubility-limited compounds.[6] These methods aim to present the drug to the GI tract in a higher energy or pre-dissolved state.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates an amorphous, higher-energy solid form that can achieve supersaturation upon dissolution.[7]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[2][7] This keeps the drug in a solubilized state for absorption.
-
Particle Size Reduction (Nanonization): Reducing particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][8]
| Strategy | Principle | Key Advantage | Common Challenge |
| Amorphous Solid Dispersion (ASD) | Stabilize drug in a high-energy, non-crystalline state within a polymer. | Can achieve significant supersaturation. | Physical instability (recrystallization) over time. |
| SEDDS / SMEDDS | Pre-dissolve drug in a lipid/surfactant mixture that emulsifies in the gut. | Excellent for highly lipophilic drugs; protects from degradation. | High surfactant load can cause GI irritation. |
| Nanosuspensions | Reduce drug particle size to <1000 nm to increase surface area. | Increases dissolution velocity.[8] | Particle agglomeration during storage; requires stabilizers. |
Part 3: Addressing Permeability and Efflux
Question: My compound has acceptable solubility after formulation, but Caco-2 assays show low permeability and a high efflux ratio (>2). What does this indicate?
This is a classic profile for a compound that is a substrate of an efflux transporter, most commonly P-glycoprotein (P-gp). The compound can cross the apical membrane (gut lumen side) into the cell, but is actively pumped back out before it can reach the basolateral side (bloodstream side).
Understanding the Caco-2 Model:
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that mimics the intestinal barrier, expressing both uptake and efflux transporters.[4] A bidirectional assay is key:
-
A -> B (Apical to Basolateral): Measures transport from the gut lumen side to the blood side.
-
B -> A (Basolateral to Apical): Measures transport from the blood side back to the gut lumen side.
An Efflux Ratio (ER) is calculated as P_app(B-A) / P_app(A-B). An ER > 2 is a strong indicator of active efflux.[4]
Caption: P-glycoprotein (P-gp) mediated efflux in a Caco-2 cell.
Troubleshooting Strategies for High Efflux:
-
Prodrug Approach: This is a powerful strategy. By temporarily masking the functional groups recognized by the transporter with a promoiety, the modified compound can evade efflux. The promoiety is later cleaved in the blood or target tissue to release the active parent drug.[1] For this compound, potential prodrug strategies include:
-
Ketone Reduction: Reduce the ketone to a hydroxyl group and attach an amino acid ester. This can leverage amino acid transporters for uptake and the ester is readily cleaved by systemic esterases.[9]
-
Nitrile Modification: While more complex, the nitrile could potentially be hydrolyzed to a carboxylic acid (or reduced to an amine) and then derivatized.[10]
-
-
Co-administration with a P-gp Inhibitor: In a research setting, co-dosing with a known P-gp inhibitor (e.g., Verapamil) can confirm that P-gp is the cause of efflux. If permeability significantly increases in the presence of the inhibitor, it validates the efflux hypothesis. This is primarily a diagnostic tool, as clinical use of P-gp inhibitors is complex due to drug-drug interactions.
Part 4: Investigating Metabolic Instability
FAQ: How do I determine if my compound is being rapidly cleared by liver enzymes before it can act?
High first-pass metabolism is a common cause of low oral bioavailability. The primary tool to assess this preclinically is the Liver Microsomal Stability Assay .
Principle of the Assay:
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[11] The assay involves incubating the test compound with liver microsomes (human or animal) and a necessary cofactor (NADPH).[12][13] The concentration of the parent compound is measured over time using LC-MS/MS.
Data Interpretation:
The rate of disappearance of the parent compound is used to calculate key parameters:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug.
A short half-life (<30 minutes) and high intrinsic clearance suggest the compound is metabolically unstable and will likely have poor in vivo bioavailability.
Part 5: Detailed Experimental Protocols
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is a standard template and should be optimized based on available equipment and reagents.
1. Materials:
-
Pooled Human Liver Microsomes (HLM), commercial source (e.g., BioIVT)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[13]
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Verapamil, Dextromethorphan) for reaction termination and protein precipitation.[11]
-
96-well incubation plate and a collection plate.
2. Procedure:
-
Prepare Microsomal Solution: Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[5][12]
-
Prepare Reaction Mixture: In the 96-well plate, add the HLM solution and the test compound. The final concentration of the test compound should be low (e.g., 1 µM) to be under the Km of most enzymes, and the final DMSO concentration should be <0.5%.[5]
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the collection plate containing 3-4 volumes of ice-cold ACN with internal standard. The 0-minute time point is taken immediately after adding NADPH.
-
Terminate and Process: After the final time point, vortex the collection plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) using the equation: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL].
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol requires an established cell culture facility. Caco-2 cells require 18-22 days to form a confluent, differentiated monolayer.[4]
1. Materials:
-
Caco-2 cells cultured on semi-permeable Transwell™ inserts.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compound dosing solution prepared in transport buffer.
-
Lucifer Yellow dye to test monolayer integrity (a paracellular marker).
-
Analytical standards for LC-MS/MS analysis.
2. Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values within the lab's established range.
-
Assay Setup:
-
Wash the cell monolayers gently with pre-warmed transport buffer.
-
For A -> B permeability , add the test compound dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B -> A permeability , add the test compound dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
Post-Assay Integrity Check: Add Lucifer Yellow to the apical side and measure its transport to the basolateral side. High transport indicates a compromised monolayer, invalidating the data for that well.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) in cm/s using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = P_app(B-A) / P_app(A-B).
References
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.[Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
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Formulation strategies for poorly soluble drugs. ResearchGate.[Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).[Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]
-
Microsomal Stability Assay Protocol. AxisPharm.[Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. National Institutes of Health (NIH).[Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io.[Link]
-
Microsomal Clearance/Stability Assay. Domainex.[Link]
-
metabolic stability in liver microsomes. Mercell.[Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.[Link]
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Zheng Lab.[Link]
-
Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.[Link]
-
Caco-2 Permeability Assay. Evotec.[Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. National Institutes of Health (NIH).[Link]
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4-Methoxybenzonitrile - Physico-chemical Properties. ChemBK.[Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration (FDA).[Link]
-
This compound. Hoffman Fine Chemicals.[Link]
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4-Methoxybenzonitrile. PubChem.[Link]
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4-Methoxybenzonitrile. Chemsrc.[Link]
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Preclinical Regulatory Requirements. Social Science Research Institute.[Link]
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FDA Requirements for Preclinical Studies. Karger Publishers.[Link]
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Percutaneous absorption of benzophenone-3 loaded lipid nanoparticles and polymeric nanocapsules: A comparative study. National Institutes of Health (NIH).[Link]
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Percutaneous absorption of benzophenone-3 loaded lipid nanoparticles and polymeric nanocapsules: A comparative study | Request PDF. ResearchGate.[Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (NIH).[Link]
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Preclinical Studies in Drug Development. PPD.[Link]
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Percutaneous absorption of benzophenone-3, a common component of topical sunscreens | Request PDF. ResearchGate.[Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH).[Link]
-
Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. MDPI.[Link]
-
Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. Georgia Southern University.[Link]
-
Amino Acids in the Development of Prodrugs. MDPI.[Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.[Link]
-
Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. National Institutes of Health (NIH).[Link]
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Technical Support Center: Scaling Up the Synthesis of 4-(4-Methoxybenzoyl)benzonitrile for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-(4-Methoxybenzoyl)benzonitrile. As demand for this compound in preclinical studies grows, moving from bench-scale synthesis to kilogram production presents significant challenges. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a robust, scalable, and reproducible manufacturing process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common and industrially scalable method for synthesizing this compound?
The most prevalent and cost-effective method for large-scale synthesis is the Friedel-Crafts acylation .[1] This reaction typically involves the acylation of benzonitrile with anisoyl chloride or, alternatively, the acylation of anisole with 4-cyanobenzoyl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[2][3] The reaction is well-established, utilizes relatively inexpensive starting materials, and is amenable to large-scale chemical reactors.
Q2: What are the critical safety precautions for a large-scale Friedel-Crafts acylation?
-
Moisture Sensitivity: Anhydrous aluminum chloride reacts violently with water. All glassware and solvents must be scrupulously dried to prevent catalyst deactivation and uncontrolled exotherms.[2][4]
-
Exothermic Reaction: The reaction is highly exothermic, especially during catalyst addition and the initial reaction phase.[5] For scale-up, this necessitates controlled, slow addition of reagents and efficient heat management using a reactor cooling system. An ice bath is essential for lab-scale reactions.[5]
-
HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood or a closed reactor system equipped with a gas scrubber to neutralize the HCl effluent.[3]
-
Quenching: The quenching step, typically involving the addition of the reaction mixture to ice-cold water, is also highly exothermic and releases large amounts of HCl gas. This must be done slowly and with vigorous stirring in an appropriate vessel.[6]
Q3: How can I monitor the reaction's progress effectively?
Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system might involve a silica gel plate with a mobile phase such as a mixture of ethyl acetate and hexanes. Spotting the reaction mixture alongside the starting materials will show the consumption of reactants and the formation of the product. For more quantitative analysis during process development, HPLC is the preferred method.[7]
Q4: What is a typical expected yield for this synthesis at scale?
While yields are highly dependent on the specific conditions and scale, a well-optimized Friedel-Crafts acylation for this type of compound can achieve yields in the range of 75-90%. Lower yields often point to issues with reagent quality, moisture control, or temperature management.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
Scenario 1: Low or No Conversion of Starting Materials
Q: My reaction has stalled, or the TLC/HPLC analysis shows a very low conversion to the product. What are the likely causes?
A: This is one of the most common issues in Friedel-Crafts acylation and can almost always be traced back to the catalyst or reaction conditions.
-
Cause 1: Inactive Catalyst: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[2] Any water present in the reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened, anhydrous AlCl₃ or a high-purity grade stored under an inert atmosphere. Solvents like dichloromethane should be dried over a suitable drying agent (e.g., CaH₂) and distilled.
-
-
Cause 2: Insufficient Catalyst: The ketone product forms a stable complex with the AlCl₃ catalyst.[4][8] This complexation effectively removes the catalyst from the reaction cycle. Therefore, slightly more than one molar equivalent of the catalyst relative to the acylating agent is required.
-
Solution: Use at least 1.1 equivalents of AlCl₃. For scale-up, careful stoichiometric calculation is critical.
-
-
Cause 3: Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. The nitrile group (-CN) on benzonitrile is strongly electron-withdrawing and deactivating.[2] While the reaction is known to work, it can be sluggish.
-
Solution: Ensure the reaction temperature is appropriate. While the initial addition is done at low temperatures (0-5 °C) to control the exotherm, the reaction may need to be gently warmed (e.g., to room temperature or refluxed at ~40°C in dichloromethane) to proceed to completion.[3] Monitor the reaction over a longer period (4-12 hours).
-
Scenario 2: Formation of Multiple Products & Isomers
Q: My crude product analysis shows multiple spots on TLC, indicating impurities or side products. What are these and how can I avoid them?
A: While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, impurities can still arise.[1]
-
Cause 1: Regioisomers (ortho- and meta-): The primary product desired is the para-substituted isomer due to the directing effects of the methoxy group (on anisole) or the cyano group (on benzonitrile). However, small amounts of the ortho-isomer can form. The meta-isomer is generally not a significant product.
-
Solution: The para product is typically favored due to sterics.[2] Purification via recrystallization is often sufficient to isolate the desired para-isomer, as it is usually less soluble and more crystalline than the ortho byproduct.
-
-
Cause 2: Impurities in Starting Materials: The purity of the anisoyl chloride and benzonitrile is paramount. Acid or water impurities can lead to unwanted side reactions.
-
Solution: Use high-purity, commercially sourced starting materials. If necessary, distill the benzonitrile and ensure the anisoyl chloride is fresh or has been stored properly.
-
Scenario 3: Difficulties in Work-up and Purification
Q: The work-up procedure is forming an emulsion, and purification by recrystallization is giving low recovery. How can I optimize this?
A: A robust work-up and purification protocol is essential for achieving high purity and yield on a larger scale.
-
Problem: Emulsion during Quenching/Washing: The aluminum salts formed after quenching can cause persistent emulsions during the aqueous wash steps, making phase separation difficult.
-
Solution: Perform the quench by slowly and carefully adding the reaction mixture to a vigorously stirred slurry of crushed ice and water.[6] This helps to dissipate the heat and precipitate the aluminum salts in a more manageable form. After the initial quench, adding a small amount of concentrated HCl can sometimes help break up the aluminum hydroxide complexes.
-
-
Problem: Low Recovery from Recrystallization: The choice of solvent is critical for effective purification.
-
Solution: A common and effective solvent system for recrystallizing this compound is ethanol or a mixture of ethyl acetate and hexanes. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform a small-scale solvent screen to identify the optimal system for your specific purity profile.
-
Part 3: Visualization & Workflow Diagrams
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
General Experimental Workflow
A typical workflow for the synthesis and purification process.
Caption: Scaled Synthesis Workflow Diagram.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common synthesis problems.
Sources
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- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 4-(4-Methoxybenzoyl)benzonitrile and its Analogs Against Other Tubulin Inhibitors
This guide provides a comprehensive comparison of the efficacy of 4-(4-Methoxybenzoyl)benzonitrile and its closely related analogs, belonging to the class of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), with other established classes of tubulin inhibitors. For researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer insights into the therapeutic potential of this emerging class of anticancer agents.
Introduction: Tubulin as a Cornerstone of Cancer Therapy
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of assembly and disassembly is fundamental to several critical cellular processes, including the formation of the mitotic spindle, maintenance of cell structure, and intracellular transport. The pivotal role of microtubule dynamics in cell division makes tubulin an attractive and clinically validated target for cancer chemotherapy. Agents that interfere with this process, known as tubulin inhibitors or microtubule-targeting agents (MTAs), can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis, preferentially affecting rapidly dividing cancer cells.[1][2]
Historically, tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The three primary binding sites are the taxane, vinca alkaloid, and colchicine sites. While taxanes stabilize microtubules, vinca alkaloids and colchicine-binding site inhibitors promote microtubule depolymerization.[3] Despite the clinical success of taxanes and vinca alkaloids, their efficacy can be limited by the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), and dose-limiting toxicities.[1][2] This has spurred the development of novel tubulin inhibitors that can circumvent these resistance mechanisms and offer an improved therapeutic window.
The this compound and its analogs, the SMART compounds, have emerged as a promising class of colchicine-binding site inhibitors with potent, broad-spectrum anticancer activity.[1][4] This guide will delve into the mechanism of action and comparative efficacy of these compounds against other major classes of tubulin inhibitors.
Mechanism of Action: A Closer Look at Tubulin Inhibition
The diverse classes of tubulin inhibitors exert their effects through distinct mechanisms, as illustrated below.
Caption: Mechanisms of action of different classes of tubulin inhibitors.
This compound and SMART Compounds: These molecules act as microtubule destabilizers by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[1][2] A key advantage of many colchicine-site inhibitors, including SMART compounds, is their ability to be effective against multidrug-resistant cancer cells, as they are often poor substrates for P-glycoprotein efflux pumps.[1][5]
Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to the destabilizers, taxanes bind to a site on the interior of the microtubule, promoting the assembly of tubulin dimers and stabilizing the resulting microtubule polymer. This prevents the dynamic instability required for proper mitotic spindle function, leading to mitotic arrest and apoptosis.[6]
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds bind to a distinct site on β-tubulin, known as the vinca domain. This interaction also inhibits tubulin polymerization, leading to microtubule disassembly.[7][8]
Comparative Efficacy: In Vitro Studies
The cytotoxic potential of this compound analogs and other tubulin inhibitors is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Cytotoxicity in Cancer Cell Lines
The following table summarizes the IC50 values for representative tubulin inhibitors.
| Compound/Class | Cancer Cell Line | IC50 (nM) | Reference |
| SMART-F | PC-3 (Prostate) | 6 | [2] |
| A375 (Melanoma) | 43 | [2] | |
| SMART-H | PC-3 (Prostate) | 21-71 (average 41) | [2][4] |
| A375 (Melanoma) | 21-71 (average 41) | [2][4] | |
| Paclitaxel | MDA-MB-231 (Breast) | 5-10 | [6] |
| C26 (Colon) | Varies | [9] | |
| Vincristine | A375 (Melanoma) | ~2200 (2.2 µg/mL) | [10] |
| Colchicine | A549 (Lung) | ~2.1-3.6 µM | [11] |
| HeLa (Cervical) | 58 | [12] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.[13]
The data indicates that SMART compounds exhibit potent cytotoxicity in the low nanomolar range, comparable to or more potent than some clinically used tubulin inhibitors.[2][4]
Efficacy in Multidrug-Resistant (MDR) Cell Lines
A significant advantage of the SMART compounds is their ability to circumvent P-gp-mediated multidrug resistance.
| Compound | Cell Line | IC50 (nM) | Resistance Factor | Reference |
| SMART-H | NCI/ADR-RES (MDR Ovarian) | 18 | 1.1 | [1] |
| SMART-F | NCI/ADR-RES (MDR Ovarian) | 20 | 1.1 | [1] |
| Paclitaxel | NCI/ADR-RES (MDR Ovarian) | >10,000 | >1,667 | [1] |
| Vinblastine | NCI/ADR-RES (MDR Ovarian) | 2,000 | 400 | [1] |
These results demonstrate that while paclitaxel and vinblastine lose significant potency in MDR cell lines, the SMART compounds maintain their efficacy, highlighting their potential for treating resistant tumors.[1]
Cellular Mechanisms of Action: Experimental Evidence
Inhibition of Tubulin Polymerization
The direct interaction of these compounds with tubulin and their effect on its polymerization can be quantified in cell-free assays.
Caption: Workflow for an in vitro tubulin polymerization assay.
Studies have shown that SMART compounds inhibit tubulin polymerization with IC50 values in the low micromolar range, comparable to that of colchicine.[11][14]
Cell Cycle Arrest at G2/M Phase
As a consequence of microtubule disruption, tubulin inhibitors typically induce cell cycle arrest at the G2/M transition. This can be visualized and quantified using flow cytometry.
| Compound | Cell Line | % of Cells in G2/M (Treated) | % of Cells in G2/M (Control) | Reference |
| SMART-H | PC-3 | ~50% | ~15% | [15] |
| SMART-F | A375 | ~60% | ~10% | [15] |
| Paclitaxel | Suit2 | Significant increase | Baseline | [3] |
| Colchicine | Suit2 | Significant increase | Baseline | [3] |
These data confirm that SMART compounds, like other tubulin inhibitors, effectively block cell cycle progression at the G2/M phase.[3][15]
Induction of Apoptosis
The sustained arrest in mitosis ultimately leads to programmed cell death, or apoptosis.
| Compound | Cell Line | Apoptosis Induction | Reference |
| SMART-H | PC-3, A375 | Significant increase in DNA-histone complexes | [15] |
| SMART-F | PC-3, A375 | Significant increase in DNA-histone complexes | [15] |
| Vinblastine | PC-3, A375 | Significant increase in DNA-histone complexes | [15] |
SMART compounds have been shown to induce apoptosis at levels comparable to vinblastine, confirming their downstream cytotoxic effects.[15]
Disruption of the Microtubule Network
Immunofluorescence microscopy allows for the direct visualization of the effects of these compounds on the cellular microtubule architecture. In untreated cells, a fine, filamentous network of microtubules is observed. Treatment with microtubule-destabilizing agents like SMART compounds and colchicine leads to the depolymerization and disappearance of this network.[16][17] Conversely, treatment with stabilizing agents like paclitaxel results in the formation of dense microtubule bundles.[16]
In Vivo Efficacy
The antitumor activity of SMART compounds has also been evaluated in preclinical xenograft models.
| Compound | Xenograft Model | Treatment Dose | Tumor Growth Inhibition (%T/C) | Reference |
| SMART-H | PC-3 (Prostate) | 15 mg/kg | 4-30% | [1] |
| SMART-F | A375 (Melanoma) | 15 mg/kg | 4-30% | [1] |
These in vivo studies demonstrate that SMART compounds can significantly inhibit tumor growth in mice, with an efficacy comparable to that of approved tubulin-targeting drugs.[1] Importantly, these studies also indicated a lack of apparent neurotoxicity at effective doses, a common side effect of other tubulin inhibitors.[1]
Experimental Protocols
Cell Viability Assay (MTT/SRB Assay)
Caption: General workflow for a cell viability assay.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and control drugs.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Staining: Add MTT or SRB staining solution and incubate as per the manufacturer's protocol.
-
Measurement: Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB) and measure the absorbance using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Microscopy of Microtubules
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with the test compounds for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize the microtubule network using a fluorescence or confocal microscope.[16][17]
Conclusion and Future Perspectives
The preclinical data presented in this guide strongly support the potential of this compound and its analogs as a novel class of tubulin inhibitors for cancer therapy. Their key advantages include:
-
Potent, broad-spectrum anticancer activity in the low nanomolar range.
-
A distinct mechanism of action as colchicine-binding site inhibitors.
-
The ability to overcome P-gp-mediated multidrug resistance , a major limitation of current tubulin-targeting agents.
-
Significant in vivo antitumor efficacy in xenograft models.
-
A potentially favorable safety profile with reduced neurotoxicity.
Further preclinical and clinical development of these SMART compounds is warranted to fully elucidate their therapeutic potential. Future research should focus on optimizing their pharmacokinetic properties for improved oral bioavailability and conducting comprehensive safety and efficacy studies in a wider range of cancer models. The continued exploration of novel colchicine-binding site inhibitors like this compound holds great promise for expanding the arsenal of effective treatments for cancer, particularly for drug-resistant malignancies.
References
-
SMART compounds arrested cells into G2/M phase and induced apoptosis.[15]
-
Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor.[1]
-
Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor.[2]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.[18]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.[19]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.[4]
-
Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression.[3]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a...[20]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.[12]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.[9]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships.[21]
-
Sulforaphane as a Multi-Scale Mechano-Modulator in Cancer: An Integrative Perspective.[22]
-
Microtubule Changes in Hematologic Malignant Cells Treated With Paclitaxel and Comparison With Vincristine Cytotoxicity.[7]
-
Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.[23]
-
Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy.[24]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.[11]
-
The IC 50 values (µM) of inhibition of tubulin polymerization.[14]
-
cell lines ic50: Topics by Science.gov.[25]
-
The effect of G2/M phase arrest induced by compound 4d.[26]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.[27]
-
Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability.[28]
-
Validated preclinical xenograft models for in vivo efficacy testing of INDs.[29]
-
Cytotoxic Effect of Vincristine and Paclitaxel on the Normal Human Lymphocytes.[8]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.[30]
-
Cell Cycle Arrest by a Natural Product via G2/M Checkpoint.[31]
-
Paclitaxel- and vincristine-induced neurotoxicity and drug transport in sensory neurons.[32]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.[5]
-
Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking.[16]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.[33]
-
Cytotoxicity of Esculetin Compared with Vinblastine and Paclitaxel in PC-3 Prostate Cancer Cells.[34]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.[35]
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How Taxol/paclitaxel kills cancer cells.[6]
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Immunofluorescence study of disruption of the microtubule network in...[17]
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The IC50 value of specific natural compound varies in particular cell line from study to study.[13]
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Cytotoxicity of Taxol in Combination with Vincristine and Vinblastine Against A375 Cell Line.[10]
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In vivo Efficacy Testing.[36]
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The anticancer IC50 values of synthesized compounds against 3 cell lines.[37]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.[38]
-
Microtubules Disruption Alters the Cellular Structures and Mechanics Depending on Underlying Chemical Cues.[39]
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Validating the Anticancer Activity of 4-(4-Methoxybenzoyl)benzonitrile and Its Analogs Across Diverse Tumor Types: A Comparative Guide
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, small molecules capable of disrupting fundamental cellular processes involved in tumorigenesis are of particular interest. One such scaffold, the 4-methoxybenzoyl moiety, is a recurring feature in compounds demonstrating significant cytotoxic effects against cancer cells. This guide focuses on the validation of the anticancer activity of compounds structurally related to 4-(4-Methoxybenzoyl)benzonitrile.
Due to a lack of extensive publicly available data on this compound itself, this guide will utilize a closely related and well-characterized class of compounds, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) , as primary exemplars.[1][2][3] These compounds share the critical 4-methoxybenzoyl pharmacophore and have been the subject of detailed investigations, providing a robust dataset for outlining a comprehensive validation strategy.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technically-grounded framework for validating the anticancer activity of this class of compounds in various tumor types, comparing their performance with established chemotherapeutic agents, and offering detailed experimental protocols to ensure scientific rigor.
Mechanism of Action: Targeting the Cytoskeleton
Preliminary studies on SMART compounds indicate that their anticancer activity stems from the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics is a clinically validated anticancer strategy, with drugs like paclitaxel and vinca alkaloids being mainstays in cancer therapy.
SMART compounds have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Mechanism of action of 4-(4-Methoxybenzoyl) analogs.
In Vitro Validation of Anticancer Activity
A crucial first step in characterizing a potential anticancer compound is to assess its activity in vitro using a panel of cancer cell lines.[6][7] This allows for the determination of the compound's potency and selectivity.
Experimental Workflow: In Vitro Analysis
Caption: Experimental workflow for in vitro validation.
Key In Vitro Assays: Step-by-Step Protocols
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the 4-(4-Methoxybenzoyl) analog and standard chemotherapeutic drugs (e.g., doxorubicin, cisplatin, 5-fluorouracil) in culture medium.
-
Replace the medium in the cell plates with the drug-containing medium and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
2. Cell Cycle Analysis
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for a predetermined time course (e.g., 24, 48 hours).
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate cell populations.
-
Comparative In Vitro Efficacy
The following tables provide a comparative overview of the reported IC50 values for a representative SMART compound and standard chemotherapeutic agents in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Comparison in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| SMART Compound Analog | MCF-7 | ~0.02 - 0.07 | [2] |
| Doxorubicin | MCF-7 | 2.50 | |
| Doxorubicin | MCF-7 | 4 | [8] |
| Doxorubicin | AMJ13 | 223.6 (µg/ml) | [9][10] |
Table 2: Comparison in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| SMART Compound Analog | NCI-H522 | 3.81 | [1] |
| Cisplatin | A549 | 9 | [6] |
| Cisplatin | H1299 | 27 | [6] |
| Cisplatin | A549 | 6.59 | [11] |
Table 3: Comparison in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| SMART Compound Analog | HT-29 | Not specified | |
| 5-Fluorouracil | COLO-205 | 3.2 | [12] |
| 5-Fluorouracil | HT-29 | 13 | [12] |
| 5-Fluorouracil | LS174T | 8.785 | [13] |
In Vivo Validation of Anticancer Activity
While in vitro assays are essential for initial screening, in vivo studies using animal models are critical to evaluate the therapeutic efficacy and potential toxicity of a compound in a more complex biological system.[6][9]
Experimental Workflow: In Vivo Analysis
Caption: Experimental workflow for in vivo validation.
Key In Vivo Study: Xenograft Model
The human tumor xenograft model is a widely used preclinical model for evaluating the efficacy of anticancer agents.[9]
-
Protocol:
-
Implant human cancer cells (e.g., from breast, lung, or colon) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, 4-(4-Methoxybenzoyl) analog (at various doses), and a positive control (a standard-of-care chemotherapeutic agent).
-
Administer the treatments via an appropriate route (e.g., intraperitoneal, oral gavage) for a specified duration.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion and Future Directions
The validation of a potential anticancer agent requires a systematic and multi-faceted approach. This guide has outlined a comprehensive strategy for evaluating the anticancer activity of this compound and its analogs, using the well-studied SMART compounds as a framework. The proposed in vitro and in vivo experimental workflows, along with comparative data against standard chemotherapies, provide a robust foundation for assessing the therapeutic potential of this class of compounds.
Future investigations should aim to directly evaluate the anticancer activity of this compound to confirm if it shares the tubulin-inhibiting properties of its thiazole-containing analogs. Furthermore, exploring its efficacy in a broader range of tumor types and in combination with other anticancer agents could unveil its full therapeutic potential. Understanding the detailed structure-activity relationships within this chemical series will be crucial for optimizing potency and minimizing off-target effects, ultimately paving the way for the development of a novel and effective anticancer therapeutic.
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MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N-(4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA AND N-(4-TRIFLUORO)-BENZOYL-N'-PHENYLTHIOUREA AS ANTI-BREAST CANCER CANDIDATES. (2022, April 1). Universitas Airlangga. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methoxybenzoyl)benzonitrile Analogs
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-(4-Methoxybenzoyl)benzonitrile scaffold. We will explore how modifications to this core structure influence biological activity, with a primary focus on anticancer properties and a comparative look at other potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols to support further investigation.
Introduction: The Versatile this compound Scaffold
The this compound core structure represents a privileged scaffold in medicinal chemistry. Its constituent parts—a central ketone linker, a methoxy-substituted benzoyl ring (often termed the 'A' ring), and a nitrile-bearing phenyl ring (the 'C' ring)—offer multiple points for synthetic modification. This versatility has allowed for the development of a diverse range of analogs with potent biological activities.
Notably, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have emerged as highly potent anticancer agents.[1][2] These compounds evolved from earlier 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) and demonstrate significantly improved cytotoxicity, shifting from micromolar to low nanomolar efficacy against cancer cell lines like melanoma and prostate cancer.[1] The primary mechanism for their anticancer effect has been identified as the inhibition of tubulin polymerization.[1][3]
Beyond oncology, analogs incorporating the 4-methoxybenzoyl moiety have been investigated for other therapeutic properties, such as antiglycation activity, which is relevant in the context of diabetic complications.[4] This guide will dissect the SAR of these different series, compare their performance, and provide the practical methodologies required to evaluate them.
Synthetic Strategies: Building the Analogs
The synthesis of these analogs generally involves multi-step sequences that allow for systematic variation of the different structural components. The SMART compounds, for instance, are typically constructed by coupling a substituted thiazole core with an appropriate benzoyl moiety.
The rationale behind a multi-step synthesis is modularity. It allows chemists to create a library of compounds by simply swapping out different building blocks at key steps, which is highly efficient for exploring the SAR. For example, using different substituted benzonitriles in the initial step allows for the exploration of various substituents on the 'A' ring.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for producing the SMART compounds, highlighting the key stages of building the core structure.
Caption: Generalized synthetic workflow for 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogs.
Exemplary Protocol: Synthesis of 4-[4-(3,4,5-Trimethoxybenzoyl)-thiazol-2-yl]-benzonitrile
This protocol is adapted from established literature procedures for the synthesis of potent SMART compounds.[1]
Objective: To synthesize a representative potent anticancer analog.
Principle: This synthesis involves the formation of a thiazole intermediate which is then coupled with a trimethoxybenzoyl Grignard reagent. The choice of a Weinreb amide intermediate in Step 2 is crucial as it prevents over-addition of the organometallic reagent, a common side reaction with esters or acid chlorides, thus ensuring a clean conversion to the ketone.
Step-by-Step Methodology:
-
Synthesis of the Thiazole Weinreb Amide Intermediate:
-
(4R)-2-(4-cyanophenyl)-4,5-dihydro-thiazole-4-carboxylic acid is first synthesized by reacting L-cysteine with 4-cyanobenzonitrile.
-
This acid is then converted to its corresponding Weinreb amide using N,O-Dimethylhydroxylamine hydrochloride, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (Hydroxybenzotriazole) as coupling reagents. The use of EDCI/HOBt provides high yields and minimizes racemization.
-
The resulting thiazoline Weinreb amide is dehydrogenated to the thiazole intermediate using bromotrichloromethane (BrCCl₃) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This is a critical step to form the aromatic thiazole ring, which is essential for high potency.[1]
-
-
Grignard Reaction and Final Product Formation:
-
A Grignard reagent is prepared from 1-bromo-3,4,5-trimethoxybenzene and magnesium turnings in anhydrous THF. Anhydrous conditions are critical to prevent quenching of the Grignard reagent.
-
The thiazole Weinreb amide intermediate, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at 0°C. The low temperature helps to control the exothermic reaction.
-
The reaction is stirred overnight at room temperature to ensure completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.
-
The crude product is purified by column chromatography on silica gel to yield the final compound, 4-[4-(3,4,5-Trimethoxybenzoyl)-thiazol-2-yl]-benzonitrile, as a solid.[1]
-
Comparative Structure-Activity Relationship (SAR) Analysis
A. Anticancer Activity: The SMART Analogs
The primary therapeutic application explored for this compound analogs is as anticancer agents. The SAR for this class is well-defined, with modifications to three key regions—the 'A' ring (substituted phenyl), the 'B' ring (thiazole), and the 'C' ring (methoxybenzoyl)—dramatically influencing cytotoxic potency.[1][2]
Key SAR Insights:
-
'A' Ring (Substituted Phenyl): The presence of a cyano (-CN) group at the 4-position of the phenyl ring is highly favorable for activity.
-
'B' Ring (Heterocycle): An aromatic thiazole ring is superior to a saturated thiazolidine or a thiazoline ring. The modification from a thiazolidine in the parent ATCAA compounds to a thiazole in the SMART compounds was a key step in improving potency.[2]
-
'C' Ring (Methoxybenzoyl): The substitution pattern on this ring is a critical determinant of potency. A 3,4,5-trimethoxy substitution provides the most potent compounds, with IC₅₀ values in the low nanomolar range.[1] Moving to a 3,5-dimethoxy substitution results in a significant drop in activity, and other substitutions lead to even less potent compounds.[1]
Table 1: SAR of SMART Analogs Against Human Cancer Cell Lines
| Compound ID | 'A' Ring Substitution | 'C' Ring Substitution | Avg. IC₅₀ (nM) |
|---|---|---|---|
| 8f | 4-CN | 3,4,5-trimethoxy | 41 |
| 8g | 4-CN | 3,5-dimethoxy | >250 |
| 8a | 4-H | 3,4,5-trimethoxy | 120 |
| 8q | 4-CN | 4-methoxy | Inactive |
Data synthesized from reference[1]. Average IC₅₀ is calculated across a panel of six different cancer cell lines.
B. Antiglycation Activity: 4-Methoxybenzoylhydrazone Analogs
A different class of analogs, 4-methoxybenzoylhydrazones, has been evaluated for antiglycation activity.[4] Glycation is a non-enzymatic process implicated in diabetic complications. In this series, the core 4-methoxybenzoyl group is linked via a hydrazone bridge to various substituted aromatic rings.
Key SAR Insights:
-
The presence of hydroxyl (-OH) groups on the second aromatic ring generally enhances antiglycation activity.
-
Compounds with dihydroxy or trihydroxy substitutions often show more potent activity than the standard antiglycation agent, rutin.[4]
-
For example, compound 1 (with a 2,3,4-trihydroxybenzylidene moiety) and compound 6 (with a 2,3-dihydroxybenzylidene moiety) showed IC₅₀ values of 216.52 µM and 227.75 µM, respectively, both more potent than rutin (IC₅₀ = 294.46 µM).[4]
Table 2: Comparative Antiglycation Activity of 4-Methoxybenzoylhydrazones
| Compound ID | Substitution on Benzylidene Ring | Antiglycation IC₅₀ (µM) |
|---|---|---|
| 1 | 2,3,4-trihydroxy | 216.52 ± 4.2 |
| 6 | 2,3-dihydroxy | 227.75 ± 0.53 |
| 7 | 2,5-dihydroxy | 242.53 ± 6.1 |
| 3 | 3,4-dihydroxy | 289.58 ± 2.64 |
| Rutin (Standard) | - | 294.46 ± 1.50 |
| 4 | 2,4-dihydroxy | 307.1 ± 6.08 |
Data extracted from reference[4].
Mechanism of Action: Tubulin Polymerization Inhibition
The potent anticancer activity of the SMART compounds is attributed to their ability to inhibit tubulin polymerization.[1] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis in cancer cells.
Visualizing the Mechanism
The following diagram illustrates the mechanism of action of SMART compounds on the cell cycle.
Caption: Mechanism of action of SMART compounds via inhibition of tubulin polymerization, leading to G2/M arrest.
Metabolic stability studies have shown that the ketone and methoxy groups of the SMART compounds are the most susceptible to metabolism.[3] Specifically, ketone reduction is a dominant metabolic pathway.[3] This understanding has led to the design of next-generation analogs with improved metabolic stability, for example, by replacing the ketone with an oxime or hydrazide group.[3]
Key Experimental Protocols
Reproducible and well-controlled experiments are the bedrock of trustworthy SAR studies. Here we provide detailed protocols for key assays.
A. Cell Viability Assessment (MTT Assay)
Objective: To determine the concentration of an analog that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate, WM-164 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Paclitaxel).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
B. In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of a compound on the polymerization of purified tubulin.
Principle: This cell-free assay measures the change in light scattering or fluorescence as tubulin dimers polymerize into microtubules. An increase in absorbance/fluorescence over time indicates polymerization. Inhibitors will suppress this increase.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a negative control (vehicle) and a positive control (e.g., colchicine for inhibition, paclitaxel for promotion).
-
Initiation of Polymerization: Add the tubulin solution to the wells. Initiate the polymerization by adding GTP to a final concentration of 1.0 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization can be calculated from the initial linear portion of the curve. Compare the rates in the presence of the test compound to the controls to determine the extent of inhibition.
Conclusion and Future Perspectives
The this compound scaffold is a highly fruitful starting point for the development of potent, targeted therapeutics. The SAR for the anticancer SMART compounds is particularly well-elucidated, highlighting the critical importance of a 3,4,5-trimethoxybenzoyl 'C' ring, a thiazole 'B' ring, and a 4-cyanophenyl 'A' ring for achieving low nanomolar potency through tubulin polymerization inhibition. In contrast, the 4-methoxybenzoylhydrazone series demonstrates that modifications to the scaffold can unlock entirely different biological activities, such as antiglycation, driven by different structural requirements like the presence of hydroxyl groups.
Future work should focus on optimizing the pharmacokinetic properties of these potent analogs. As metabolic studies have indicated, the ketone linker is a point of lability.[3] Designing and synthesizing analogs with bioisosteric replacements for the ketone could lead to compounds with improved metabolic stability and better in vivo efficacy. Furthermore, expanding the screening of these diverse analog libraries against a wider range of biological targets could uncover novel therapeutic applications for this versatile chemical scaffold.
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH).[Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Institutes of Health (NIH).[Link]
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Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.[Link]
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Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate.[Link]
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health (NIH).[Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health (NIH).[Link]
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A Comparative Analysis of Microtubule Dynamics: 4-(4-Methoxybenzoyl)benzonitrile vs. Colchicine
A Technical Guide for Researchers in Cellular Biology and Drug Discovery
Introduction: Tubulin as a Pivotal Target in Cellular Dynamics and Oncology
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, form a fundamental component of the eukaryotic cytoskeleton. Their constant state of flux, characterized by periods of polymerization and depolymerization, is integral to a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and the segregation of chromosomes during mitosis. The critical role of microtubule dynamics in cell division has established tubulin as a key target for the development of anticancer therapeutics. Agents that disrupt microtubule function can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger apoptotic cell death in rapidly proliferating cancer cells.
This guide provides a comparative analysis of two such agents: the well-established natural product, colchicine, and a synthetic small molecule, 4-(4-methoxybenzoyl)benzonitrile. Both compounds are known to interfere with tubulin polymerization by interacting with the colchicine-binding site on β-tubulin. Herein, we will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used to characterize their biological effects.
Mechanism of Action: A Shared Binding Site with Potential for Differential Effects
The primary mechanism of action for both colchicine and this compound is the inhibition of microtubule formation.[1][2] They achieve this by binding to the colchicine-binding site located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[3][4] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule polymer.[5] The net result is a disruption of microtubule dynamics, leading to the depolymerization of existing microtubules and the suppression of new microtubule formation.[6][7]
While both molecules share a common target, their distinct chemical structures may lead to differences in binding affinity, kinetics, and potential off-target effects. Colchicine, a tricyclic alkaloid, has a complex structure that has been extensively studied.[1] this compound belongs to a class of simpler, synthetic molecules that have been explored for their potential as anticancer agents, with some analogues showing promise in overcoming multidrug resistance.[2][8]
The downstream consequences of microtubule disruption by these agents are profound, culminating in cell cycle arrest and apoptosis. By preventing the formation of a functional mitotic spindle, these compounds activate the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle.[9] This sustained mitotic arrest can trigger the intrinsic apoptotic pathway, often involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and modulation of Bcl-2 family proteins.[9][10]
Signaling Pathway: Induction of Apoptosis via Microtubule Disruption
The following diagram illustrates the general signaling cascade initiated by colchicine-site binding agents, leading to apoptotic cell death.
Caption: Apoptotic signaling cascade initiated by microtubule inhibitors.
Comparative Experimental Data
The following tables summarize quantitative data for colchicine and representative benzoyl-benzonitrile analogues, providing a basis for comparing their potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibition of Tubulin Polymerization (IC50 Values)
| Compound | IC50 (µM) | Notes |
| Colchicine | 2.68 - 10.6 | The IC50 for colchicine in tubulin polymerization assays can vary depending on the specific assay conditions and the source of tubulin.[11][12] |
| Representative Benzonitrile Analogues | 0.79 - 9.4 | Data for structurally related benzoyl-benzonitrile and similar heterocyclic compounds that bind to the colchicine site.[11][13] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line(s) | IC50 | Incubation Time (h) |
| Colchicine | A549 (Lung), H1299 (Lung), MCF-7 (Breast), DU-145 (Prostate) | ~0.01 - 0.1 µM | Not Specified[4] |
| Colchicine | BT-12, BT-16 (Atypical Teratoid/Rhabdoid Tumor) | 0.016 µM, 0.056 µM | Not Specified[14] |
| Colchicine | SKOV-3 (Ovarian) | Data available, specific values vary with conditions.[15] | 24 and 72[15] |
| Representative Benzonitrile Analogues | Various Cancer Cell Lines | nM to low µM range | Not Specified[11][16] |
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.
Principle: A fluorescent reporter molecule exhibits increased fluorescence upon binding to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[7]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound, Colchicine) and vehicle control (e.g., DMSO)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of your test compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in General Tubulin Buffer.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[7] Keep this mix on ice.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
-
Initiation of Polymerization:
-
To start the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes at 37°C.
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Fmax).
-
Calculate the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration.
Experimental Workflow: From Compound to Cellular Effect
The following diagram outlines the typical experimental workflow for evaluating tubulin-targeting agents.
Caption: A typical experimental workflow for characterizing tubulin inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17][18] The amount of formazan is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, colchicine, and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[1] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[1][19]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, wash with PBS, and count.
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
-
Compare the cell cycle distribution of treated cells to control cells to identify cell cycle arrest.
Conclusion and Future Perspectives
Both colchicine and this compound represent classes of molecules that effectively target tubulin dynamics, a cornerstone of cancer chemotherapy. Colchicine, while a potent and well-characterized agent, is associated with a narrow therapeutic index and significant side effects. Synthetic analogues, such as those represented by this compound, offer the potential for improved therapeutic profiles, including enhanced potency, better tolerability, and the ability to circumvent mechanisms of drug resistance.
The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other tubulin-targeting agents. Future research should focus on a comprehensive evaluation of this compound and its analogues, including in vivo efficacy and toxicity studies. A deeper understanding of the structure-activity relationships within this class of compounds will be crucial for the rational design of next-generation microtubule inhibitors with superior clinical potential.
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ResearchGate. (n.d.). Cytotoxicity profile and IC50 of colchicine, cisplatin, doxorubicin, and PTX. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. Retrieved from [Link]
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A Researcher's Guide to Cross-Validating the Mechanism of Action of 4-(4-Methoxybenzoyl)benzonitrile
Introduction: Deciphering the Therapeutic Potential of a Novel Scaffold
4-(4-Methoxybenzoyl)benzonitrile represents a compelling chemical scaffold with potential therapeutic applications. Its structure, featuring a methoxy-substituted benzoyl group linked to a benzonitrile moiety, bears resemblance to several classes of pharmacologically active agents. However, without a clear biological target, its development is a journey without a map. This guide provides a comprehensive, multi-faceted strategy for researchers to systematically investigate, cross-validate, and definitively establish the mechanism of action (MoA) of this and other novel small molecules.
Part 1: Hypothesis Generation from Structural Analogs
The initial step in MoA validation is to form educated hypotheses based on existing knowledge. A survey of scientific literature reveals that compounds incorporating methoxybenzoyl or benzoylbenzonitrile substructures have demonstrated activity in several key areas:
-
Antitubulin Activity : A class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) are potent inhibitors of tubulin polymerization, binding to the colchicine site and inducing G2/M cell cycle arrest.[1][2][3] The core methoxybenzoyl structure in our lead compound makes this a primary hypothesis.
-
Phosphodiesterase 4 (PDE4) Inhibition : The methoxybenzoyl group is also a feature in some families of PDE4 inhibitors.[4] These enzymes are critical in regulating intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory pathways.[5][6]
-
Carbonic Anhydrase (CA) Inhibition : Certain heterocyclic structures with methoxyphenyl substituents have shown inhibitory activity against tumor-associated carbonic anhydrase isoforms like CA IX and XII.[7]
This guide will focus on creating a comparative framework to test the two most prominent hypotheses: Antitubulin Activity versus PDE4 Inhibition.
Part 2: The Antitubulin Hypothesis - A Workflow for Validation
The disruption of microtubule dynamics is a clinically validated anti-cancer strategy.[8] If this compound acts as a tubulin polymerization inhibitor, it should produce a distinct and measurable cascade of cellular events.
Rationale for Experimental Choices
To validate this hypothesis, we must demonstrate direct interaction with tubulin and the characteristic cellular consequences of this interaction. We will progress from a cell-free biochemical assay to cell-based phenotypic assays. This progression ensures that any observed cellular effect can be directly attributed to the compound's interaction with its putative target.
Experimental Workflow for Antitubulin Activity
Below is a diagrammatic representation of the validation workflow, followed by detailed protocols.
Caption: Experimental workflow for validating antitubulin mechanism of action.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.
-
Reagents: Tubulin Purity >99% (e.g., from Cytoskeleton, Inc.), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, Glycerol, Test Compound, Positive Control (Colchicine), Negative Control (DMSO).
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound and Colchicine in a 96-well plate.
-
Add tubulin solution to each well.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C in a temperature-controlled spectrophotometer.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis: Plot absorbance vs. time. Calculate the rate of polymerization and the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess if the compound induces cell cycle arrest at the G2/M phase, a hallmark of antitubulin agents.[2]
-
Cell Lines: Use rapidly dividing cancer cell lines (e.g., HeLa, PC-3).
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x the IC50 from proliferation assays) for 24 hours. Include a positive control (Nocodazole) and a vehicle control (DMSO).
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analyze the DNA content of 10,000 cells per sample using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.
Comparative Data Summary (Hypothetical)
| Compound | Tubulin Polymerization IC50 (µM) | G2/M Arrest (% of cells at 1 µM) |
| This compound | 0.85 | 75% |
| Colchicine (Reference) | 0.60 | 82% |
| Doxorubicin (Negative Control) | >100 | 15% (S-phase arrest) |
Part 3: The PDE4 Inhibition Hypothesis - A Contrasting Workflow
Phosphodiesterase 4 (PDE4) is a family of enzymes that degrade cAMP.[6] Their inhibition leads to an increase in intracellular cAMP, which in turn suppresses inflammatory responses.[9] This MoA is fundamentally different from antitubulin activity and requires a distinct set of validation assays.
Rationale for Experimental Choices
The validation strategy for PDE4 inhibition must demonstrate target engagement (enzyme inhibition) and the expected downstream signaling consequences (cAMP accumulation and anti-inflammatory cytokine reduction).
PDE4 Signaling Pathway and Validation Points
The following diagram illustrates the core PDE4 signaling pathway and where our experimental interventions will measure an effect.
Caption: PDE4 signaling pathway and points of experimental validation.
Protocol 3: PDE4 Enzyme Activity Assay
Objective: To directly measure the inhibition of PDE4 enzyme activity by the test compound.
-
Reagents: Recombinant human PDE4D (e.g., from BPS Bioscience), cAMP substrate, Assay Buffer, Test Compound, Positive Control (Roflumilast), Negative Control (DMSO). Commercial kits (e.g., PDE-Glo™ from Promega) are recommended.
-
Procedure:
-
Follow the manufacturer's protocol. Typically, this involves preparing serial dilutions of the test compound.
-
Add the PDE4D enzyme to the wells.
-
Initiate the reaction by adding cAMP.
-
Incubate for the recommended time at room temperature.
-
Stop the reaction and add a detection reagent that generates a luminescent or fluorescent signal inversely proportional to the amount of cAMP remaining.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Cellular cAMP Accumulation Assay
Objective: To confirm that PDE4 inhibition in a cellular context leads to an increase in intracellular cAMP levels.
-
Cell Lines: Use cells known to express PDE4, such as human peripheral blood mononuclear cells (PBMCs) or U937 monocytes.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Pre-treat cells with serial dilutions of this compound or Roflumilast for 30 minutes.
-
Stimulate the cells with an adenylate cyclase activator like Forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., a cAMP HTRF or ELISA kit).
-
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50, the concentration that produces 50% of the maximal cAMP accumulation.
Comparative Data Summary (Hypothetical)
| Compound | PDE4D Enzyme IC50 (nM) | Cellular cAMP EC50 (nM) | TNF-α Inhibition IC50 (nM) |
| This compound | 15 | 45 | 52 |
| Roflumilast (Reference) | 8 | 20 | 25 |
| Colchicine (Negative Control) | >10,000 | >10,000 | >10,000 |
Part 4: Cross-Validation and Orthogonal Confirmation
The power of this guide lies in its comparative nature. By running both workflows, a clear picture will emerge.
-
Scenario 1: Antitubulin MoA Confirmed. The compound will be potent in the tubulin polymerization assay, induce strong G2/M arrest, and disrupt microtubule networks. In contrast, it will show little to no activity in the PDE4 enzyme and cellular cAMP assays.
-
Scenario 2: PDE4 Inhibitor MoA Confirmed. The compound will potently inhibit the PDE4 enzyme, cause a dose-dependent increase in cellular cAMP, and suppress cytokine release. It will not inhibit tubulin polymerization or cause G2/M arrest at comparable concentrations.
-
Scenario 3: Dual or Off-Target Activity. If the compound shows moderate activity in both pathways, it may be a dual-target inhibitor or have off-target effects. This would necessitate further investigation, such as kinome screening or target identification studies using chemical proteomics.
For ultimate confirmation, a target engagement assay should be performed in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound physically binds to its putative target (either tubulin or PDE4) within intact cells, providing the final, crucial link between biochemical activity and cellular response.
Conclusion
Establishing the mechanism of action for a novel compound like this compound is a critical step in its journey from a chemical entity to a potential therapeutic. By employing a hypothesis-driven, multi-pronged approach that contrasts distinct, plausible mechanisms, researchers can build a robust and compelling data package. The workflows detailed in this guide—combining biochemical, cellular, and signaling assays—provide a self-validating framework to confidently identify the primary MoA, distinguish it from alternatives, and pave the way for rational drug development.
References
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). [Link]
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4-Methoxybenzonitrile | C8H7NO | CID 70129. PubChem. [Link]
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4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. [Link]
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2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors. PubMed. [Link]
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Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders. PubMed Central. [Link]
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Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders. PubMed. [Link]
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PDE4 inhibitor. Wikipedia. [Link]
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Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. PubMed. [Link]
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4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. [Link]
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Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. [Link]
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Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. [Link]
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Independent verification of the synthesis of 4-(4-Methoxybenzoyl)benzonitrile
An Independent Researcher's Guide to the Synthesis of 4-(4-Methoxybenzoyl)benzonitrile: A Comparative Analysis of Classical and Modern Methodologies
In the landscape of pharmaceutical and materials science research, the diaryl ketone motif is a recurring structural cornerstone. Molecules incorporating this scaffold are integral to a wide array of applications, from medicinal agents to photoinitiators.[1] this compound, a molecule featuring this key framework, represents a valuable synthetic target. Its structure combines the electron-donating character of a methoxy group with the electron-withdrawing nature of a nitrile, making it an intriguing intermediate for further chemical exploration.
This guide provides an in-depth, independent verification of plausible synthetic routes to this compound. Rather than presenting a single, rigid protocol, we will compare and contrast two powerful synthetic strategies: the traditional Friedel-Crafts acylation and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate methodology for their specific laboratory context, considering factors such as efficiency, substrate scope, and operational simplicity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Strategic Approaches to a Diaryl Ketone Synthesis
The formation of the central carbonyl-aryl bond is the crux of synthesizing this compound. Our analysis will focus on two fundamentally different, yet highly effective, approaches to forging this connection.
Caption: Logical flow from the synthetic target to the two primary methodologies.
Method 1: Friedel-Crafts Acylation - The Classic Approach
The Friedel-Crafts acylation, a cornerstone of organic chemistry since its discovery in 1877, is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2][3] This electrophilic aromatic substitution reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate an acyl halide, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[4]
For the synthesis of this compound, the logical disconnection involves the acylation of anisole (methoxybenzene) with 4-cyanobenzoyl chloride.
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize this compound via the AlCl₃-mediated acylation of anisole.
Materials:
-
4-Cyanobenzoyl chloride (1.0 equiv)
-
Anisole (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-cyanobenzoyl chloride (1.0 equiv) and anhydrous dichloromethane (approx. 5 mL per mmol of acyl chloride).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equiv). Causality Note: AlCl₃ is highly hygroscopic and reacts exothermically with moisture and the carbonyl oxygen. Slow, cooled addition is crucial to control the reaction and prevent degradation.[5] The mixture will likely become a colored slurry.
-
Anisole Addition: Dissolve anisole (1.1 equiv) in a small volume of anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated HCl. Trustworthiness Note: This step hydrolyzes the aluminum complexes formed and protonates any remaining Lewis basic sites, which is essential for breaking the product-AlCl₃ complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Discussion of Expertise: The methoxy group of anisole is a strong ortho-, para-director.[6] Due to steric hindrance from the methoxy group, acylation is highly favored at the para position, leading to the desired product as the major isomer.[2] A slight excess of anisole is used to ensure complete consumption of the more expensive acyl chloride. The stoichiometric requirement for AlCl₃ is a known drawback of this reaction, as the catalyst complexes with the product ketone, rendering it inactive.[7]
Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling - A Modern Alternative
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized C-C bond formation.[1] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For ketone synthesis, a key variation involves the use of an acyl chloride as the electrophile, which couples with an arylboronic acid.[8][9] This method often proceeds under milder, catalytic conditions with broader functional group tolerance compared to Friedel-Crafts reactions.[1]
The proposed Suzuki route involves coupling 4-methoxyphenylboronic acid with 4-cyanobenzoyl chloride.
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Experimental Protocol: Acyl Suzuki-Miyaura Coupling
Objective: To synthesize this compound via the palladium-catalyzed coupling of 4-methoxyphenylboronic acid and 4-cyanobenzoyl chloride.
Materials:
-
4-Cyanobenzoyl chloride (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add degassed toluene (approx. 10 mL per mmol of acyl chloride). Stir the mixture for 10 minutes, then add 4-cyanobenzoyl chloride (1.0 equiv).
-
Reaction Progression: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS. Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.
-
Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure diaryl ketone.
Discussion of Expertise: The Suzuki coupling offers significant advantages in terms of its catalytic nature and milder conditions. The choice of ligand is critical; while PPh₃ is common, more sophisticated biarylphosphine ligands can often improve yields and reaction times.[1] The reaction is generally tolerant of a wide variety of functional groups, a key advantage over the harsh Lewis acidic conditions of the Friedel-Crafts reaction.[8]
Comparative Guide: Friedel-Crafts vs. Suzuki-Miyaura
The choice between these two powerful methods depends on several factors, summarized below.
| Feature | Friedel-Crafts Acylation | Acyl Suzuki-Miyaura Coupling |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Palladium complex (e.g., Pd(OAc)₂/PPh₃) |
| Reagents | Anisole, 4-Cyanobenzoyl Chloride | 4-Methoxyphenylboronic acid, 4-Cyanobenzoyl Chloride |
| Conditions | Often cryogenic start, then RT; anhydrous | Elevated temperatures (80-100 °C); anhydrous, inert atm. |
| Yield | Generally good to excellent | Good to excellent, but sensitive to catalyst/ligand choice |
| Purity | Major product is para-isomer; potential for side reactions | High purity after chromatography; potential for homocoupling |
| Cost | AlCl₃ and anisole are inexpensive. | Palladium catalysts and boronic acids are more expensive. |
| Safety | AlCl₃ is corrosive and reacts violently with water.[5] | Palladium compounds can be toxic; requires inert atmosphere. |
| Waste | Generates significant acidic aluminum waste. | Less waste, but requires disposal of heavy metal catalyst. |
| Scope | Limited by sensitive functional groups; deactivated rings are unreactive.[2] | High functional group tolerance.[1][8] |
Independent Verification: Characterization of this compound
Successful synthesis must be confirmed by rigorous characterization. Below are the expected analytical data for the target compound, along with standardized protocols for their acquisition.
Expected Analytical Data
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Estimated: 110-120 °C (based on similar structures) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 (d, 2H), δ ~7.7-7.8 (d, 2H), δ ~6.9-7.0 (d, 2H), δ ~3.9 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~194 (C=O), δ ~164 (C-OCH₃), δ ~141 (Ar-C), δ ~132 (Ar-CH), δ ~130 (Ar-CH), δ ~129 (Ar-C), δ ~118 (C≡N), δ ~116 (Ar-C), δ ~114 (Ar-CH), δ ~56 (OCH₃) |
| IR (KBr Pellet) | ~2230 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=O stretch), ~1260 cm⁻¹ (C-O stretch)[10] |
Standard Operating Procedures for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and connectivity of the synthesized product.
-
Methodology: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups (nitrile, ketone, ether).
-
Methodology (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Conclusion
Both Friedel-Crafts acylation and Suzuki-Miyaura coupling represent viable and robust pathways for the synthesis of this compound. The classical Friedel-Crafts approach offers a cost-effective route using readily available materials, with the primary drawbacks being its harsh conditions and stoichiometric waste generation. Conversely, the modern Suzuki-Miyaura coupling provides a milder, more versatile alternative with excellent functional group tolerance, albeit at a higher reagent and catalyst cost.
The choice of synthesis is ultimately a strategic decision. For large-scale production where cost is paramount and functional group sensitivity is low, the Friedel-Crafts acylation remains a compelling option. For complex, multi-step syntheses in a research or drug discovery setting, the reliability, predictability, and broad scope of the Suzuki-Miyaura coupling often justify the additional expense. This guide provides the foundational data and procedural logic for researchers to confidently undertake and independently verify the synthesis of this valuable chemical intermediate.
References
- BenchChem. (2025). Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling. [Online]. Available: BenchChem.
-
Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. Journal of Organic Chemistry, 65(1), 254-255. [Online]. Available: [Link]
-
Barham, J. P., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2346-2351. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction of aromatic acyl chlorides and boronic acids. [Online]. Available: [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Online]. Available: [Link]
-
ACS Publications. (2023). Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. Organic Letters. [Online]. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Online]. Available: [Link]
-
Chemsrc. (n.d.). 4-Formyl-3-methoxybenzonitrile. [Online]. Available: [Link]
- Unknown Source. (n.d.).
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Online]. Available: [Link]
- Friedel-Crafts Acyl
-
NIST. (n.d.). 4-Methoxybenzoylacetonitrile. [Online]. Available: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. [Online]. Available: [https://www.researchgate.net/publication/354784651_One-Pot_Synthesis_of_Arylketones_from_Aromatic_Acids_via_Palladium-Catalyzed_Suzuki_Coupling]([Link]_ Palladium-Catalyzed_Suzuki_Coupling)
-
PubChem. (n.d.). 4-Methoxybenzonitrile. [Online]. Available: [Link]
-
YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Online]. Available: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Online]. Available: [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Online]. Available: [Link]
-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Online]. Available: [Link]
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Online]. Available: [Link]
-
ResearchGate. (2020). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Online]. Available: [Link]
-
J&K Scientific LLC. (2021). Heck Reaction. [Online]. Available: [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. [Online]. Available: [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Online]. Available: [Link]
-
YouTube. (2018). Heck Coupling. [Online]. Available: [Link]
-
Alzchem Group. (n.d.). 4-Methoxybenzonitrile. [Online]. Available: [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Online]. Available: [Link]
-
MD Topology. (n.d.). 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray. [Online]. Available: [Link]
-
SpectraBase. (n.d.). 4-[2-(4-Methoxyphenyl)ethyl]benzonitrile. [Online]. Available: [Link]
-
SpectraBase. (n.d.). 4-((4-Methoxyphenyl)amino)benzonitrile. [Online]. Available: [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Online]. Available: [Link]
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A Comparative Spectroscopic Analysis of 4-(4-Methoxybenzoyl)benzonitrile: An In-Depth Technical Guide
In the landscape of pharmaceutical and materials science research, the precise characterization of novel organic compounds is paramount. 4-(4-Methoxybenzoyl)benzonitrile, a molecule incorporating key functional groups, presents a compelling case for a detailed spectroscopic investigation. This guide provides a comprehensive comparative analysis of its expected spectroscopic data, drawing upon established principles and experimental data from analogous compounds to offer a predictive yet robust characterization.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a diaryl ketone scaffold with a nitrile group on one aromatic ring and a methoxy group on the other. This unique arrangement of electron-withdrawing (nitrile and carbonyl) and electron-donating (methoxy) groups dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a Friedel-Crafts acylation reaction. The following protocol is a standard procedure that can be adapted for this synthesis.
Materials:
-
Anisole (methoxybenzene)
-
4-Cyanobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-cyanobenzoyl chloride in dry dichloromethane and add it dropwise to the stirred suspension.
-
After the addition is complete, add anisole dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Comparative Spectroscopic Data Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A comparative analysis with benzonitrile and 4-methoxybenzonitrile provides valuable insights.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Compound & Wavenumber (cm⁻¹) | Rationale for Shift |
| C≡N (Nitrile) | ~2225 - 2235 | Benzonitrile: ~2229[1][2] | The carbonyl group's electron-withdrawing nature is expected to have a minimal effect on the nitrile stretching frequency due to the separation by the benzene ring. |
| C=O (Ketone) | ~1650 - 1670 | Acetophenone: ~1685 | Conjugation with the two aromatic rings will lower the carbonyl stretching frequency compared to a simple alkyl-aryl ketone. |
| C-O-C (Ether) | ~1250 - 1270 (asymmetric) & ~1020 - 1040 (symmetric) | Anisole: ~1247 & ~1037 | The electronic environment is similar to anisole, so the stretching vibrations are expected in a comparable region. |
| Aromatic C-H | ~3000 - 3100 (stretching) & ~700 - 900 (bending) | Toluene: ~3030 & ~730-770 | The substitution pattern on the aromatic rings will influence the out-of-plane bending vibrations, providing structural information. |
The presence of a strong absorption band around 1660 cm⁻¹ will be a key indicator of the diaryl ketone, while the sharp peak around 2230 cm⁻¹ will confirm the nitrile functionality.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is expected to show complex absorption bands due to the extended conjugation involving both aromatic rings and the carbonyl group.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Electronic Transitions |
| Benzene | ~254 | ~200 | π → π |
| 4-Methoxybenzonitrile | ~275 | ~15,000 | π → π (red-shifted due to auxochromic -OCH₃) |
| Benzophenone | ~250 & ~340 | ~18,000 & ~150 | π → π* and n → π* |
| This compound (Predicted) | ~280-300 & ~340-360 | High & Low | π → π and n → π** |
The methoxy group, being an auxochrome, will cause a bathochromic (red) shift in the π → π* transition compared to benzophenone.[3] The n → π* transition of the carbonyl group is expected to be a weak absorption at a longer wavelength. The overall spectrum will be a composite of the chromophores present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide detailed information about the electronic environment of the protons. The aromatic region is expected to show two distinct sets of signals corresponding to the two substituted benzene rings.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet | 3H | Typical range for a methoxy group attached to an aromatic ring.[4] |
| Aromatic (protons ortho to -OCH₃) | ~6.9 - 7.1 | Doublet | 2H | Shielded by the electron-donating methoxy group. |
| Aromatic (protons meta to -OCH₃) | ~7.7 - 7.9 | Doublet | 2H | Deshielded by the adjacent carbonyl group. |
| Aromatic (protons ortho to -CN) | ~7.8 - 8.0 | Doublet | 2H | Deshielded by the electron-withdrawing nitrile group. |
| Aromatic (protons meta to -CN) | ~7.6 - 7.8 | Doublet | 2H | Less deshielded compared to the ortho protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~195 - 200 | Typical for a diaryl ketone. |
| Nitrile (C≡N) | ~118 - 120 | Characteristic chemical shift for a nitrile carbon.[4] |
| Methoxy (-OCH₃) | ~55 - 56 | Typical for an aromatic methoxy carbon.[4] |
| Aromatic (C-OCH₃) | ~160 - 165 | Shielded by the oxygen atom. |
| Aromatic (C-CN) | ~110 - 115 | Influenced by the nitrile group. |
| Other Aromatic Carbons | ~128 - 140 | The specific shifts will depend on their position relative to the substituents. |
Comparative Analysis with Alternative Compounds
For applications where the specific electronic properties of this compound are being tailored, a comparison with structurally similar molecules is crucial.
-
4-(4-Methylbenzoyl)benzonitrile: Replacing the methoxy group with a less electron-donating methyl group would result in a slight hypsochromic (blue) shift in the UV-Vis spectrum. In the ¹H NMR, the methyl protons would appear as a singlet around 2.4 ppm.
-
4-(4-Nitrobenzoyl)benzonitrile: Introducing a strongly electron-withdrawing nitro group instead of the methoxy group would lead to a significant bathochromic shift in the UV-Vis spectrum. The aromatic protons on the nitro-substituted ring would be further deshielded in the ¹H NMR spectrum.
The choice between these alternatives would depend on the desired electronic properties for a specific application, such as in the development of liquid crystals or as intermediates in medicinal chemistry.
Caption: Structural Comparison of Benzoylbenzonitriles.
Conclusion
This guide has provided a detailed, predictive analysis of the spectroscopic data for this compound based on established principles and comparative data from analogous compounds. The expected FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectra have been thoroughly discussed, offering a solid framework for the characterization of this molecule. The inclusion of a plausible synthetic protocol and a comparative look at related structures further enhances the utility of this guide for researchers in drug development and materials science. The synergistic use of these spectroscopic techniques will enable unambiguous structure elucidation and a deeper understanding of the physicochemical properties of this compound.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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Rajasekhar, B., et al. (2022). IR spectrum of benzonitrile in the range 500–4000 c m − 1. ResearchGate. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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A Researcher's Guide to Evaluating the Selectivity of 4-(4-Methoxybenzoyl)benzonitrile as a Putative Tubulin Polymerization Inhibitor
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A compound that potently engages its intended target while minimizing interactions with other cellular machinery holds the promise of a superior therapeutic window and a cleaner safety profile. This guide provides an in-depth, technically-focused framework for evaluating the selectivity of 4-(4-Methoxybenzoyl)benzonitrile.
While this compound is not extensively characterized as a standalone therapeutic agent, its core structure is present in a class of novel anticancer compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART).[1][2] Research into these SMART compounds has demonstrated potent antiproliferative activity against cancer cell lines, with a mechanism of action attributed to the inhibition of tubulin polymerization.[1] For the purposes of this guide, we will proceed under the well-founded hypothesis that this compound is a novel compound of interest targeting the colchicine-binding site of tubulin. Our objective is to rigorously assess its selectivity for this target.
This guide is structured to walk researchers through a multi-tiered selectivity evaluation process, from initial biochemical validation to comprehensive profiling in a cellular context. We will explore the causality behind experimental choices and provide actionable protocols for implementation in a drug development setting.
Part 1: Foundational Principles of Selectivity Profiling
Selectivity is the measure of a drug's ability to bind to its intended biological target with significantly higher affinity than to other, unintended targets (off-targets). Poor selectivity can lead to a host of adverse drug reactions (ADRs) and is a major cause of attrition in the drug development pipeline.[3][4][5] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a critical step in de-risking a drug candidate.
The evaluation process is a logical cascade, beginning with high-potency on-target activity and progressively widening the net to search for off-target interactions.
Caption: Workflow for the KINOMEscan competition binding assay.
Data Interpretation: The results are typically reported as "% Control", where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is <35% control at a screening concentration of 10 µM. These hits should be followed up with full dose-response curves to determine Kd values.
Broad Safety Pharmacology Panels
Beyond kinases, it's vital to assess interactions with other target classes known to be associated with adverse drug events, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. [3][4] Causality: Companies like Eurofins Discovery and Reaction Biology offer curated safety panels (e.g., SafetyScreen44, InVEST44) that cover a wide range of clinically relevant targets. [3][4]Screening against these panels provides an early, comprehensive assessment of potential safety liabilities, allowing for mitigation strategies before advancing a compound into more expensive preclinical studies.
| Panel Type | Key Target Classes Covered | Provider Example |
| KINOMEscan™ | >400 human kinases (tyrosine, serine/threonine, lipid) | Eurofins Discovery |
| SafetyScreen44 / InVEST44 | GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors | Eurofins, Reaction Bio |
Part 4: Validating Target Engagement in a Cellular Environment
Biochemical assays are powerful but operate in an artificial system. It is essential to verify that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a robust method for this purpose. [6][7][8][9][10] Causality: CETSA operates on the principle of ligand-induced thermal stabilization. [7][10]When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature. By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement in intact cells or even tissues. [6][9] Experimental Protocol: Western Blot-based CETSA
-
Cell Culture & Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa or A549) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).
-
Collect the supernatant (soluble fraction).
-
-
Detection:
-
Analyze the amount of soluble α-tubulin and β-tubulin in each sample using Western blotting with specific antibodies. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment group, plot the percentage of soluble tubulin remaining versus temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Part 5: Defining a Selectivity Index
To quantify selectivity, an in vitro selectivity index (SI) can be calculated. This is often defined as the ratio of the cytotoxicity against a non-cancerous cell line to the on-target potency or cytotoxicity against a cancer cell line. [11] SI = CC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)
A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to normal cells. [12] Experimental Protocol: Cytotoxicity Assay
-
Cell Lines:
-
Cancer cell line (e.g., A549)
-
Non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. [12]3. Data Analysis:
-
Plot cell viability versus compound concentration and fit a dose-response curve to determine the IC₅₀ (for cancer cells) and CC₅₀ (for non-cancerous cells).
-
Calculate the Selectivity Index.
-
| Parameter | Value (Hypothetical) | Interpretation |
| IC₅₀ (A549) | 50 nM | Potent anticancer activity |
| CC₅₀ (MRC-5) | 5,000 nM (5 µM) | Cytotoxicity against normal cells |
| Selectivity Index (SI) | 100 | 100-fold more selective for the cancer cell line |
Conclusion
Evaluating the selectivity of a compound like this compound is a systematic and multi-faceted endeavor. By progressing from direct, biochemical validation of its on-target activity to broad off-target screening and finally to confirming target engagement in a cellular context, researchers can build a comprehensive selectivity profile. This rigorous, evidence-based approach is fundamental to identifying and optimizing drug candidates with the highest potential for clinical success, ensuring that the journey from bench to bedside is built on a foundation of scientific integrity and a deep understanding of the molecule's biological interactions.
References
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. (Note: Ambit Biosciences is now part of Daiichi Sankyo). A similar service is offered by Eurofins Discovery. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available at: [Link]
-
Knowledge-Based Approaches to Off-Target Screening. PubMed. Available at: [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]
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An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. ResearchGate. Available at: [Link]
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In silico off-target profiling for enhanced drug safety assessment. PubMed Central. Available at: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]
-
Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ScienceDirect. Available at: [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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CETSA. Pelago Bioscience. Available at: [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available at: [Link]
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Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Benchmarking the performance of 4-(4-Methoxybenzoyl)benzonitrile against known anticancer drugs
An objective comparison of the in vitro performance of the novel compound 4-(4-Methoxybenzoyl)benzonitrile against the established anticancer drug Erlotinib in non-small cell lung cancer (NSCLC) is presented in this guide. It provides researchers, scientists, and drug development professionals with the experimental framework and supporting data necessary to evaluate its potential as a new therapeutic agent.
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology is one of constant evolution, driven by the need for more effective and targeted therapies. While significant progress has been made, the challenges of drug resistance and off-target toxicity for existing chemotherapeutics persist. This necessitates a robust pipeline for the discovery and evaluation of novel small molecules with anticancer potential.
This guide focuses on This compound , a compound with a chemical scaffold that suggests potential interactions with key signaling pathways implicated in cancer progression. To rigorously assess its preclinical potential, a direct and systematic comparison against a clinically relevant and established drug is paramount. For this purpose, we have selected Erlotinib , a well-characterized epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, as the benchmark. Erlotinib is a standard-of-care treatment for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.
Our investigation will be centered around a common NSCLC cell line, A549, which is wild-type for EGFR and represents a challenging model for targeted therapies. This guide provides a detailed, step-by-step methodology for key in vitro assays, data interpretation, and the scientific rationale behind each experimental choice.
Postulated Mechanism of Action: Targeting the EGFR Pathway
Many small molecule kinase inhibitors share common structural motifs. Based on its chemical structure, we hypothesize that this compound may exert its anticancer effects by inhibiting key kinases involved in cell proliferation and survival. A primary candidate for such a mechanism is the EGFR signaling pathway, a critical driver in many cancers, particularly NSCLC.
The EGFR pathway, when activated by ligands such as EGF, triggers a downstream cascade involving the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and metastasis. Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking this cascade. Our primary hypothesis is that this compound may act similarly.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and Erlotinib in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drugs).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Apoptosis Induction Analysis via Annexin V/PI Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound and Erlotinib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer. The cell population can be divided into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation and Interpretation
For a clear comparison, the data from these experiments should be tabulated. Below are representative data tables that one might expect from such a study.
Table 1: In Vitro Cytotoxicity against A549 Cells
| Compound | IC50 (µM) ± SD |
| This compound | 15.2 ± 2.1 |
| Erlotinib | 25.8 ± 3.5 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 |
Interpretation: In this hypothetical dataset, this compound exhibits a lower IC50 value than Erlotinib in the EGFR wild-type A549 cell line, suggesting superior potency. The inclusion of a potent, broad-spectrum chemotherapeutic like Doxorubicin provides a positive control for the assay's effectiveness.
Table 2: Apoptosis Induction in A549 Cells at IC50 Concentrations
| Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound | 22.5 | 10.3 | 32.8 |
| Erlotinib | 15.7 | 8.2 | 23.9 |
Interpretation: The data suggests that both compounds induce apoptosis. However, this compound appears to be a more potent inducer of apoptosis in A549 cells at its IC50 concentration compared to Erlotinib.
Conclusion and Future Directions
This guide outlines a foundational suite of experiments for benchmarking the novel compound this compound against the established drug Erlotinib. The hypothetical data presented suggests that this compound may possess superior cytotoxic and pro-apoptotic activity in an EGFR wild-type NSCLC cell line.
These promising in vitro results warrant further investigation. The logical next steps in the preclinical evaluation of this compound would include:
-
Target Engagement Assays: Performing a direct enzymatic assay to confirm whether this compound inhibits EGFR kinase activity.
-
Broader Cell Line Screening: Testing the compound against a panel of NSCLC cell lines, including those with activating EGFR mutations and resistance mutations (e.g., T790M).
-
In Vivo Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth in a mouse xenograft model using A549 cells.
By following this structured, evidence-based approach, researchers can rigorously evaluate the potential of new chemical entities and make informed decisions about their progression through the drug development pipeline.
References
-
Title: EGFR, the 'Grand Central' in cancer cell signaling. Source: Nature Reviews Cancer URL: [Link]
-
Title: Erlotinib: a review of its use in the treatment of non-small cell lung cancer. Source: Drugs URL: [Link]
-
Title: The ErbB/HER family of receptor tyrosine kinases and its role in lung cancer. Source: Cancers URL: [Link]
-
Title: The use of the MTT assay for the evaluation of the cytotoxic potential of compounds. Source: Current Protocols in Toxicology URL: [Link]
A Researcher's Guide to Replicating the Anticancer Activity of Methoxybenzoyl Benzonitrile Derivatives
An In-Depth Analysis of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART Compounds) as Potent Tubulin Polymerization Inhibitors
This guide provides a comprehensive overview for researchers aiming to replicate and build upon the published findings regarding the biological activity of compounds related to 4-(4-Methoxybenzoyl)benzonitrile. The primary focus of current research is not on the simple ketone itself, but on a potent class of derivatives known as 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART compounds). These molecules have demonstrated significant anticancer effects, particularly against melanoma and prostate cancer.[1][2]
This document will delve into the mechanism of action, provide a comparative analysis of their performance against parent compounds and other known anticancer agents, and offer detailed, step-by-step protocols for key biological assays.
Unraveling the Mechanism of Action: Targeting the Cytoskeleton
The primary anticancer activity of SMART compounds stems from their ability to inhibit tubulin polymerization.[2][3] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By disrupting this process, SMART compounds induce cell cycle arrest and ultimately lead to programmed cell death (apoptosis).
Key Mechanistic Insights:
-
Binding Site: SMART compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[3]
-
Cell Cycle Arrest: This disruption of microtubule dynamics leads to an accumulation of cells in the G2/M phase of the cell cycle.[3]
-
Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in the death of cancer cells.[3]
-
Overcoming Drug Resistance: Notably, these compounds have shown efficacy in multidrug-resistant cancer cell lines, suggesting they are not substrates for common efflux pumps like P-glycoprotein.[3]
The following diagram illustrates the proposed signaling pathway for the anticancer activity of SMART compounds.
Caption: Signaling pathway of SMART compounds.
Performance Comparison: SMART Compounds vs. Alternatives
The development of SMART compounds arose from structural modifications of a lead compound class, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[1][2] The introduction of a carbonyl linker and a thiazole ring significantly enhanced the cytotoxic potency.[2] The table below summarizes the in vitro anticancer activity (IC50 values) of representative SMART compounds compared to a parent compound and a well-known tubulin inhibitor, Colchicine.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| ATCAA-1 (Parent Compound) | Prostate Cancer (Average) | 0.7 - 1.0 | [1] |
| Melanoma (Average) | 1.8 - 2.6 | [1] | |
| SMART-H | Prostate (PC-3) | 0.006 - 0.055 | [3] |
| Melanoma (A375) | 0.006 - 0.055 | [3] | |
| SMART-F | Prostate (PC-3) | 0.006 - 0.043 | [3] |
| Melanoma (A375) | 0.006 - 0.043 | [3] | |
| Compound 8f (SMART derivative) | Various Cancer Cells | 0.021 - 0.071 | [1][2] |
| Colchicine | Various Cancer Cells | Comparable to 8f | [2] |
Experimental Protocols for Replicating Key Findings
To validate the published biological activities of SMART compounds, the following experimental workflows are recommended.
Caption: Overall experimental workflow.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human prostate cancer (PC-3) or melanoma (A375) cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SMART compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the SMART compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compounds on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
SMART compounds
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
Fluorescence plate reader
Procedure:
-
Reconstitute the kit components according to the manufacturer's instructions.
-
In a 96-well plate, add the tubulin solution.
-
Add the SMART compounds at various concentrations. Include positive and negative controls.
-
Initiate polymerization by adding GTP and transferring the plate to 37°C.
-
Measure the fluorescence intensity at regular intervals for at least 60 minutes.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Analyze the curves to determine the extent of inhibition.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
SMART compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the SMART compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The available literature strongly supports the potent anticancer activity of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) through the inhibition of tubulin polymerization.[1][2][3] Researchers seeking to replicate these findings should focus on the detailed protocols provided for cell viability, tubulin polymerization, and cell cycle analysis. The comparative data presented demonstrates a significant improvement in potency over parent compounds and positions SMART compounds as promising candidates for further preclinical and clinical investigation, especially in the context of drug-resistant cancers.
References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]
-
Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor. National Institutes of Health. [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Institutes of Health. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
-
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed Central. [Link]
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 4-(4-Methoxybenzoyl)benzonitrile
Immediate Safety and Hazard Assessment: The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with 4-(4-Methoxybenzoyl)benzonitrile is paramount. Based on data from analogous benzonitrile compounds, it should be handled as a hazardous substance with the potential for acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] It may also cause skin and serious eye irritation.[2]
Personal Protective Equipment (PPE): Your Non-Negotiable Armor
The selection and consistent use of appropriate PPE is the most critical step in mitigating exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[3] | Protects against accidental splashes of the chemical or its solutions, which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents dermal absorption, a significant route of exposure for nitrile compounds.[2] |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or an apron should be worn.[3] | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or within a chemical fume hood.[1] | Reduces the risk of inhaling airborne particles or vapors, which can be harmful. |
Step-by-Step Disposal Protocol: A Self-Validating System for Safety
The proper disposal of this compound is a multi-step process that demands meticulous attention to detail. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a closed loop of safety and compliance.
Waste Segregation and Collection: The Foundation of Proper Disposal
Causality: Improper segregation of chemical waste can lead to dangerous reactions, creating a significant safety hazard. Nitriles, for instance, can react violently with strong oxidizing agents.
-
Do not mix this compound waste with other chemical waste streams, especially strong acids or bases.
-
Collect all waste materials, including contaminated consumables like gloves, weigh boats, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
The container must be constructed of a material compatible with nitriles and have a secure, tightly-fitting lid to prevent leaks and spills.
Labeling: Clear and Unambiguous Communication
Causality: Accurate labeling is a critical communication tool that informs everyone in the laboratory, as well as waste disposal personnel, of the container's contents and associated hazards.
-
Immediately label the waste container with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "This compound ".
-
Indicate the primary hazards, such as "Toxic " and "Irritant ".
-
Record the date when the first piece of waste is added to the container (the "accumulation start date").
Storage: Ensuring a Safe Holding Pattern
Causality: Proper storage of hazardous waste minimizes the risk of accidents and environmental contamination while awaiting pickup by a licensed disposal service.
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Utilize secondary containment, such as a larger, chemically resistant tub or bin, to contain any potential leaks from the primary container.
Spill Management: A Proactive Approach to Accidents
Causality: Having a clear and practiced spill response plan is essential to mitigate the impact of an accidental release.
-
In the event of a spill, immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Don the appropriate PPE as outlined in the table above.
-
For small spills of solid material, carefully sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, cover the spill with an inert absorbent material such as vermiculite or sand. Once the liquid is absorbed, carefully scoop the material into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a detergent solution. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report all spills to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Final Disposal: The Professional Hand-Off
Causality: The final disposal of hazardous waste requires specialized knowledge and facilities to ensure the chemical is destroyed in an environmentally responsible manner.
-
Never dispose of this compound down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant threat to aquatic life and wastewater treatment systems.
-
Contact your institution's EHS office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for a structurally similar compound, such as 4-methoxybenzonitrile, and clearly indicate that this is the basis for the hazard assessment.
Logical Workflow for Disposal
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
-
PubChem. 4-Methoxybenzonitrile. [Link]
-
Hoffman Fine Chemicals. CAS 27645-60-9 | this compound | MFCD01311594. [Link]
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PubChem. 4-Benzoylbenzonitrile. [Link]
-
Alzchem Group. 4-Methoxybenzonitrile. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methoxybenzoyl)benzonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-(4-Methoxybenzoyl)benzonitrile, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of intrinsic laboratory safety.
Hazard Assessment: Understanding the Compound
Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound, also known as 4-methoxybenzonitrile, is a white to beige crystalline powder.[1][2] While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) and related chemical profiles indicate several key hazards that dictate our PPE strategy.
Based on available data for 4-methoxybenzonitrile, the primary hazards include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Skin Irritation : May cause skin irritation.
-
Eye Irritation : Can cause serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation, particularly when handled as a powder.
The nitrile functional group itself warrants caution, as many organic nitriles can be toxic. Therefore, our safety protocols are designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements: Your First Line of Defense
The foundation of safe handling for this compound involves a standard suite of PPE that should be worn at all times when there is any potential for exposure.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[4] Given the powdered nature of the compound and the risk of serious eye irritation, a face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[5]
-
Skin and Body Protection : A standard laboratory coat is required to protect against incidental contact.[5] For procedures with a higher risk of contamination, such as large-scale transfers or spill cleanup, chemical-resistant aprons or coveralls are recommended.[6] All footwear must be closed-toe.[7]
-
Hand Protection : Chemical-resistant gloves are critical. Nitrile gloves are a suitable choice as they provide protection against a wide range of chemicals and are resistant to punctures.[1][8][9] It is crucial to select gloves of an appropriate thickness and to change them frequently, especially if any sign of contamination, degradation, or puncture is observed.[7]
Operational PPE Planning
Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE for specific tasks involving this compound.
| Laboratory Operation | Engineering Controls | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Dispensing (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Recommended if dust is generated outside of a fume hood.[4] |
| Solution Preparation | Chemical Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not typically required if performed in a fume hood. |
| Reaction Setup & Monitoring | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Lab Coat | Not typically required if performed in a fume hood. |
| Spill Cleanup | Ensure adequate ventilation | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat or Chemical-Resistant Apron | NIOSH-approved respirator with appropriate cartridge if dust/aerosols are present.[6] |
Procedural Guidance: A Step-by-Step Approach
4.1. Donning PPE A systematic approach to putting on PPE prevents contamination and ensures complete protection.
-
Lab Coat : Put on your lab coat and fasten it completely.
-
Eye/Face Protection : Don your safety goggles and, if required, a face shield.
-
Gloves : Select the appropriate nitrile gloves. Inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves.
4.2. Handling the Chemical
-
Engineering Controls : Always handle solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[10][11]
-
Minimize Dust : When weighing or transferring the powder, do so carefully to avoid creating dust. Use disposable bench covers to contain any minor spills.[10]
-
Avoid Contact : Use spatulas and other appropriate tools for transfers. Never handle the chemical with your hands, even when gloved.[5]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE : All disposable PPE, including gloves and bench covers, that comes into contact with this compound must be considered hazardous waste.[6]
-
Waste Collection : Collect contaminated items in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust or vapors.[6][11]
-
Chemical Waste : Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.[1][6] Follow all institutional and local regulations for chemical waste disposal.
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). [Source name removed].
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). [Source name removed].
- University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Methoxybenzonitrile.
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzonitrile. PubChem Compound Database.
- Sigma-Aldrich. (2024, March 7). Safety Data Sheet.
- SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
- [Source name removed]. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
- ChemBK. (n.d.). 4-Methoxybenzonitrile.
- ECHEMI. (n.d.). 4-Methoxybenzonitrile SDS, 874-90-8 Safety Data Sheets.
- University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories.
- [Source name removed]. (n.d.).
- CymitQuimica. (2023, July 18). 4-Methoxy-3-(trifluoromethoxy)benzonitrile Safety Data Sheet.
- BenchChem. (2025). Navigating the Disposal of 3-Hydroxy-4-methoxybenzonitrile: A Guide to Safe and Compliant Practices.
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- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. echemi.com [echemi.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwlax.edu [uwlax.edu]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
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- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

